(4-Bromophenyl)phosphonic acid
Description
Properties
IUPAC Name |
(4-bromophenyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGIQCFWQNHSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(=O)(O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168558 | |
| Record name | Phosphonic acid, (p-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16839-13-7 | |
| Record name | P-(4-Bromophenyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16839-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, (p-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16839-13-7 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Phosphonic acid, (p-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromophenyl)phosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (4-Bromophenyl)phosphonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJC5ES69DV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)phosphonic Acid
This guide provides a comprehensive overview of the synthetic protocols for (4-Bromophenyl)phosphonic acid, a key intermediate in organic synthesis, materials science, and drug development.[1] Its utility as a precursor to various phosphonate derivatives makes it a valuable compound for researchers in pharmaceuticals, agrochemicals, and flame retardant development.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic methodologies, including the underlying principles and practical considerations for successful synthesis.
Introduction to Arylphosphonic Acids
Arylphosphonic acids are a class of organophosphorus compounds characterized by a phosphorus atom directly bonded to a phenyl ring and bearing two hydroxyl groups and a phosphoryl oxygen. These molecules are of significant interest due to their structural analogy to phosphates and their unique coordination properties.[2] The synthesis of these compounds typically involves the formation of a carbon-phosphorus (C-P) bond, followed by the hydrolysis of a phosphonate ester intermediate. This guide will focus on the most common and effective methods for the preparation of this compound.
Synthetic Pathways to Diethyl (4-Bromophenyl)phosphonate
The synthesis of this compound is generally achieved through a two-step process: first, the formation of a dialkyl phosphonate ester, typically diethyl (4-bromophenyl)phosphonate, followed by acidic hydrolysis to yield the final phosphonic acid. Two primary methods for the initial C-P bond formation are the Michaelis-Arbuzov reaction and the palladium-catalyzed Hirao cross-coupling reaction.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry for the formation of a C-P bond.[3][4] The reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide.[3][4][5] While the classical Michaelis-Arbuzov reaction is most effective with alkyl halides, it can be adapted for the synthesis of arylphosphonates, particularly with activated aryl halides or under specific reaction conditions.[6][7] For the synthesis of diethyl (4-bromobenzyl)phosphonate, a related compound, the reaction of p-bromobenzyl bromide with triethyl phosphite has been shown to proceed with high yield.[8]
Reaction Mechanism:
The mechanism of the Michaelis-Arbuzov reaction proceeds through two main steps:
-
Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate.[3]
-
Dealkylation: The displaced halide ion then attacks one of the alkyl groups of the phosphonium salt, leading to the formation of the final phosphonate ester and an alkyl halide byproduct.[3]
Diagram of the Michaelis-Arbuzov Reaction Workflow:
Caption: Workflow for the Michaelis-Arbuzov synthesis of diethyl (4-bromophenyl)phosphonate.
Experimental Protocol: Michaelis-Arbuzov Synthesis of Diethyl (4-bromophenyl)phosphonate
This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction, adapted for an aryl halide.
Materials:
-
4-Bromoiodobenzene
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromoiodobenzene (1.0 equivalent).
-
Addition of Reagent: Under a stream of inert gas, add an excess of triethyl phosphite (typically 1.5 to 2.0 equivalents). The excess phosphite helps to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 150-160°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[5] The reaction is typically complete within 4-6 hours.[5]
-
Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess triethyl phosphite can be removed by vacuum distillation.[5] The crude diethyl (4-bromophenyl)phosphonate can be further purified by flash column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value/Condition | Reference |
| Reactants | 4-Bromoiodobenzene, Triethyl phosphite | General Michaelis-Arbuzov |
| Molar Ratio | 1.0 : 1.5-2.0 (Aryl Halide : Phosphite) | [5] |
| Temperature | 150-160°C | [5] |
| Reaction Time | 4-6 hours | [5] |
| Yield | Varies, typically moderate to good | General Michaelis-Arbuzov |
The Hirao Cross-Coupling Reaction
The Hirao reaction is a powerful palladium-catalyzed cross-coupling method for the formation of C-P bonds, particularly for the synthesis of arylphosphonates.[9] This reaction typically involves the coupling of an aryl halide with a dialkyl phosphite in the presence of a palladium catalyst and a base.[9] Recent advancements have led to "greener" protocols, utilizing microwave assistance and solvent-free conditions.[6]
Reaction Mechanism:
The catalytic cycle of the Hirao reaction generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the aryl halide.
-
Ligand Exchange: The resulting palladium(II) complex undergoes ligand exchange with the dialkyl phosphite.
-
Reductive Elimination: The final step is the reductive elimination of the arylphosphonate product, regenerating the palladium(0) catalyst.
Diagram of the Hirao Reaction Workflow:
Caption: Workflow for the Hirao cross-coupling synthesis of diethyl (4-bromophenyl)phosphonate.
Experimental Protocol: Hirao Synthesis of Diethyl (4-bromophenyl)phosphonate
This protocol is based on a "green" variation of the Hirao reaction.
Materials:
-
4-Bromobenzene
-
Diethyl phosphite
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine
-
Microwave reactor
-
Silica gel for column chromatography
Procedure:
-
Reaction Mixture: In a microwave reaction vessel, combine 4-bromobenzene (1.0 equivalent), diethyl phosphite (1.5 equivalents), palladium(II) acetate (e.g., 5-10 mol%), and triethylamine (1.1-1.5 equivalents).[6]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 150-200°C for a period of 5-15 minutes.[6] The optimal temperature and time will depend on the specific substrate and catalyst loading.
-
Workup and Purification: After cooling, the crude product can be directly purified by flash column chromatography on silica gel to afford pure diethyl (4-bromophenyl)phosphonate.
Quantitative Data Summary:
| Parameter | Value/Condition | Reference |
| Reactants | 4-Bromobenzene, Diethyl phosphite | [6] |
| Catalyst | Palladium(II) acetate (5-10 mol%) | [6] |
| Base | Triethylamine (1.1-1.5 equivalents) | [6] |
| Temperature | 150-200°C (Microwave) | [6] |
| Reaction Time | 5-15 minutes | [6] |
| Yield | Can be high, e.g., 79% for 3-methoxyphenylphosphonate | [6] |
Hydrolysis of Diethyl (4-Bromophenyl)phosphonate
The final step in the synthesis of this compound is the hydrolysis of the diethyl phosphonate ester. This is most commonly achieved through acidic hydrolysis, typically using concentrated hydrochloric acid.[2][10]
Reaction Mechanism:
The acid-catalyzed hydrolysis of phosphonate esters generally proceeds via a nucleophilic attack of water on the protonated phosphorus center, leading to the cleavage of the P-O-alkyl bond. This occurs in two successive steps to remove both ethyl groups.
Diagram of the Hydrolysis Workflow:
Caption: Workflow for the hydrolysis of diethyl (4-bromophenyl)phosphonate.
Experimental Protocol: Acidic Hydrolysis
Materials:
-
Diethyl (4-bromophenyl)phosphonate
-
Concentrated hydrochloric acid (35-37%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve diethyl (4-bromophenyl)phosphonate in concentrated hydrochloric acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 110°C) with stirring. Maintain reflux for 8-12 hours.[10] The progress of the hydrolysis can be monitored by ³¹P NMR.
-
Workup: After the reaction is complete, allow the mixture to cool. The excess hydrochloric acid and water can be removed by distillation under reduced pressure.[2]
-
Drying: To remove the final traces of water, an azeotropic distillation with toluene can be performed.[2] The resulting this compound is typically a solid.
-
Purification: The crude product can be purified by recrystallization, for example, from a mixture of acetone and water.
Quantitative Data Summary:
| Parameter | Value/Condition | Reference |
| Reactant | Diethyl (4-bromophenyl)phosphonate | [2][10] |
| Reagent | Concentrated Hydrochloric Acid (35-37%) | [2] |
| Temperature | Reflux (~110°C) | [10] |
| Reaction Time | 8-12 hours | [10] |
| Yield | Typically high (71-93% for similar arylphosphonates) | [10] |
Safety and Handling
Triethyl phosphite:
-
Hazards: Flammable liquid and vapor. Harmful if swallowed. May cause an allergic skin reaction.
-
Handling: Keep away from heat, sparks, and open flames. Avoid breathing mist or vapors. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Store in a well-ventilated place and keep cool.
This compound:
-
Hazards: Causes skin irritation and serious eye irritation.
-
Handling: Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.
4-Bromoiodobenzene:
-
Hazards: May cause skin, eye, and respiratory irritation.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust. Use in a well-ventilated area.
Concentrated Hydrochloric Acid:
-
Hazards: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Handling: Use in a fume hood with appropriate personal protective equipment, including acid-resistant gloves, goggles, and a lab coat.
Conclusion
The synthesis of this compound is a well-established process that can be achieved through reliable and adaptable methods. The choice between the Michaelis-Arbuzov and Hirao reactions for the initial C-P bond formation will depend on factors such as the availability of starting materials, desired reaction conditions (thermal vs. catalytic), and scale of the synthesis. Subsequent acidic hydrolysis provides a robust method for obtaining the final product. By carefully following the detailed protocols and adhering to the necessary safety precautions, researchers can successfully synthesize this valuable compound for a wide range of applications in chemistry and drug discovery.
References
- 1. This compound [myskinrecipes.com]
- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl- H -phosphinates and secondary phosphine oxides with br ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03292F [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (4-Bromophenyl)phosphonic Acid
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Significance of (4-Bromophenyl)phosphonic Acid in Modern Chemistry
This compound is a halogenated aromatic phosphonic acid that has garnered significant interest across various scientific disciplines. Its rigid phenyl ring, coupled with the versatile phosphonic acid moiety and the reactive bromine atom, makes it a valuable building block in organic synthesis, materials science, and medicinal chemistry. In the realm of drug development, phosphonic acids are recognized as crucial phosphate mimics, offering enhanced stability against enzymatic hydrolysis.[1][2] The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. This guide offers a comprehensive overview of the core physicochemical properties of this compound, underpinned by detailed experimental protocols to ensure scientific rigor and reproducibility.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective application. The following table summarizes the key properties of this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₆BrO₃P | [3] |
| Molecular Weight | 236.99 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 202 °C | [4] |
| Boiling Point | Not available (likely decomposes) | Thermal analysis would be required. |
| pKa₁ | ~1.5 - 2.5 (Estimated) | Based on arylphosphonic acid data.[5] |
| pKa₂ | ~6.5 - 7.5 (Estimated) | Based on arylphosphonic acid data.[5] |
| Solubility | Sparingly soluble in water; soluble in some organic solvents. | Qualitative observation. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven methodologies for the accurate determination of the key physicochemical properties of this compound. The rationale behind each step is elucidated to provide a deeper understanding of the experimental design.
Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration
The pKa values of a molecule are critical in drug development as they influence its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For a diprotic acid like this compound, two pKa values are expected. Potentiometric titration is a highly accurate method for their determination.[6][7][8][9]
Experimental Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 23.7 mg of this compound (to prepare a ~1 mM solution) and dissolve it in 100 mL of deionized water.[6][7] If solubility is limited, a co-solvent system (e.g., water/methanol) can be employed, though this will yield an apparent pKa.
-
Calibration of the pH Electrode: Calibrate a high-precision pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.[6][7] This ensures the accuracy of the pH measurements.
-
Titration Setup: Place the analyte solution in a thermostatted vessel maintained at 25 °C. Introduce a calibrated combined pH electrode and a magnetic stir bar. Purge the solution with nitrogen gas for 15 minutes prior to and during the titration to eliminate dissolved carbon dioxide, which can interfere with the measurement of the second pKa.[7]
-
Titration with Standardized Base: Titrate the solution with a standardized 0.1 M solution of sodium hydroxide (NaOH), added in small, precise increments (e.g., 0.05 mL) using a calibrated burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV² vs. V).
Causality Behind Experimental Choices:
-
Low Concentration: A dilute solution minimizes the effects of intermolecular interactions on the pKa values.
-
Inert Atmosphere: The removal of CO₂ is crucial because its dissolution in water forms carbonic acid, which would buffer the solution and obscure the second equivalence point of the phosphonic acid.
-
Thermostatic Control: Acid dissociation is an equilibrium process that is temperature-dependent. Maintaining a constant temperature ensures the determination of a precise thermodynamic pKa.
Caption: Workflow for solubility determination by the shake-flask method.
Spectroscopic Characterization
Spectroscopic analysis provides invaluable information about the molecular structure and purity of a compound.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
Sample Preparation:
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or CD₃OD) in a clean, dry NMR tube. [10][11][12][13][14]The choice of solvent is critical as the acidic protons of the phosphonic acid group may exchange with deuterium in D₂O or CD₃OD, leading to signal broadening or disappearance. DMSO-d₆ is often a good choice for observing these acidic protons.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons ortho and meta to the phosphonic acid group. The coupling pattern will be characteristic of a 1,4-disubstituted benzene ring. [15][16][17] * Phosphonic Acid Protons: A broad singlet at a downfield chemical shift (often > δ 10 ppm), which is concentration and solvent-dependent. This signal may not be observed in deuterated protic solvents due to exchange.
-
-
¹³C NMR:
-
Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon directly attached to the phosphorus atom (ipso-carbon) will appear as a doublet due to ¹J(C-P) coupling. The other aromatic carbons will also show coupling to phosphorus, although with smaller coupling constants. The bromine substitution will also influence the chemical shifts. [18][19][20][21] * The ipso-carbon attached to bromine will be shifted upfield due to the "heavy atom effect". [20]
-
-
³¹P NMR:
FTIR spectroscopy is used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples. [27][28] Experimental Protocol:
-
Sample Preparation: Place a small amount of the crystalline this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
Expected Vibrational Bands:
-
O-H Stretch: A very broad and strong absorption in the region of 3000-2500 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl groups of the phosphonic acid.
-
Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹. [29]* P=O Stretch: A strong absorption band typically in the range of 1250-1150 cm⁻¹.
-
P-O-H Bending and P-O Stretching: Several strong to medium bands in the fingerprint region between 1200 and 900 cm⁻¹.
-
Aromatic C=C Stretch: Medium intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹. [29]* C-Br Stretch: A band in the lower frequency region of the fingerprint, typically below 700 cm⁻¹.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of a material.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of this compound into an appropriate TGA or DSC pan.
-
TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). Monitor the mass loss as a function of temperature. This will indicate the decomposition temperature. Arylphosphonic acids are generally thermally stable, but may decompose at elevated temperatures. [2][30][31]3. DSC Analysis: Heat the sample at a constant rate under an inert atmosphere. The DSC thermogram will show endothermic and exothermic events. A sharp endothermic peak will correspond to the melting point. Other transitions, such as crystallization or decomposition, may also be observed.
Expected Thermal Behavior:
-
DSC: A sharp endotherm corresponding to the melting point around 202 °C.
-
TGA: The onset of decomposition is expected to be at a temperature significantly higher than the melting point, indicating good thermal stability.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the key physicochemical properties of this compound. The detailed experimental protocols are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data. A thorough characterization of these properties is a critical first step in harnessing the full potential of this versatile molecule in drug discovery, materials science, and synthetic chemistry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C6H6BrO3P) [pubchemlite.lcsb.uni.lu]
- 4. CAS 1571-33-1: Phenylphosphonic acid | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. depts.washington.edu [depts.washington.edu]
- 11. cif.iastate.edu [cif.iastate.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. organomation.com [organomation.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Proton NMR Table [www2.chemistry.msu.edu]
- 17. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. compoundchem.com [compoundchem.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 25. organicchemistrydata.org [organicchemistrydata.org]
- 26. spectrabase.com [spectrabase.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 29. orgchemboulder.com [orgchemboulder.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (4-Bromophenyl)phosphonic Acid: Properties, Synthesis, and Applications in Research and Development
For Immediate Release
This technical guide provides a comprehensive overview of (4-Bromophenyl)phosphonic acid, a versatile organophosphorus compound with significant applications in organic synthesis, materials science, and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, spectroscopic characterization, safety protocols, and key applications.
Core Chemical Identity and Properties
This compound is a halogenated aromatic phosphonic acid. The presence of the bromine atom and the phosphonic acid group on the phenyl ring imparts unique reactivity, making it a valuable building block in various chemical transformations.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 16839-13-7 |
| Molecular Formula | C₆H₆BrO₃P |
| Molecular Weight | 236.99 g/mol [1] |
| Appearance | White to light yellow or light orange powder/crystal |
| Melting Point | 202 °C[1] |
| Solubility | Soluble in methanol. Insoluble in water. |
| Storage | Room temperature, in a dry and well-ventilated place[1] |
Chemical Structure:
The structure of this compound features a bromine atom at the para position of the phenyl ring with respect to the phosphonic acid group.
Molecular Structure Identifiers:
-
SMILES: O=P(O)(O)c1ccc(Br)cc1
-
InChI: InChI=1S/C6H6BrO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)[2]
Synthesis of this compound: A Methodological Overview
The synthesis of arylphosphonic acids, including this compound, can be achieved through several established methods. The Michaelis-Arbuzov reaction is a widely recognized and versatile method for forming carbon-phosphorus bonds.[3][4][5] This reaction typically involves the reaction of a trialkyl phosphite with an aryl halide.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Causality:
-
Step 1: The Michaelis-Arbuzov Reaction: This step forms the crucial carbon-phosphorus bond. The reaction of an aryl halide like 1,4-dibromobenzene with a trialkyl phosphite, such as triethyl phosphite, typically requires a nickel or palladium catalyst to facilitate the coupling. The reaction is driven by the formation of a stable pentavalent phosphorus intermediate, which then rearranges to the thermodynamically more stable phosphonate ester. The choice of catalyst and reaction temperature is critical to achieving a good yield and minimizing side reactions.
-
Step 2: Acidic Hydrolysis: The resulting diethyl (4-bromophenyl)phosphonate is a stable intermediate that can be purified by standard techniques like column chromatography. The final step is the hydrolysis of the phosphonate ester to the corresponding phosphonic acid. This is commonly achieved by refluxing the ester in a strong acid, such as concentrated hydrochloric acid. The acid protonates the ester oxygens, making them good leaving groups (ethanol in this case), leading to the formation of the phosphonic acid.
Spectroscopic Characterization
Thorough characterization of this compound is essential to confirm its identity and purity. The following are the expected spectroscopic data based on its structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks / Signals |
| ¹H NMR | Aromatic protons will appear as two doublets in the region of δ 7.5-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The phosphonic acid protons will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | Expect four signals in the aromatic region (δ 120-140 ppm). The carbon directly attached to the phosphorus atom will show a characteristic coupling (¹JC-P). The carbon attached to the bromine will also have a distinct chemical shift. |
| ³¹P NMR | A single resonance is expected in the phosphonate region of the spectrum. The chemical shift will be influenced by the electronic effects of the bromophenyl group. |
| IR (cm⁻¹) | Broad O-H stretch from the P-OH groups (around 2500-3300 cm⁻¹), a strong P=O stretch (around 1200-1300 cm⁻¹), P-O-H bending and C-P stretching vibrations, and characteristic aromatic C-H and C=C stretching and bending frequencies. |
| Mass Spec. | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for bromine (M⁺ and M+2 peaks in an approximate 1:1 ratio). Fragmentation patterns may involve the loss of the phosphonic acid group or the bromine atom. |
Workflow for Spectroscopic Analysis:
Caption: Workflow for the spectroscopic characterization of this compound.
Applications in Drug Discovery and Materials Science
This compound serves as a critical intermediate in the synthesis of a variety of organic molecules with potential applications in pharmaceuticals and materials science.[1]
Pharmaceutical Intermediate
The phosphonic acid moiety is a known pharmacophore that can mimic the phosphate group in biological systems, often acting as a competitive inhibitor of enzymes.[6] Furthermore, the bromine atom provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the construction of more complex molecular architectures.
While specific drug candidates synthesized directly from this compound are not extensively detailed in the public domain, its utility as a building block is evident. For instance, it can be envisioned as a precursor for the synthesis of analogues of biologically active phosphonates. The development of novel phosphonic acid analogues of amino acids, for example, has been a fruitful area of research in the design of enzyme inhibitors.
Materials Science
Beyond its role in medicinal chemistry, this compound is utilized in the synthesis of metal-organic frameworks (MOFs) and for the functionalization of surfaces.[7] The phosphonic acid group can strongly bind to metal oxides, making it an excellent anchoring group for modifying the surface properties of materials. The bromine atom can then be used for post-synthetic modification of the material's surface.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.
GHS Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
Precautionary Measures:
-
Handling: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Use in a well-ventilated area and avoid breathing dust.[8]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1]
-
First Aid:
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If irritation persists, seek medical advice/attention.
-
For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[8][9][10]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical research and materials science. Its unique combination of a reactive phosphonic acid group and a functionalizable bromine atom on an aromatic scaffold makes it a key building block for the synthesis of a wide range of novel compounds. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in research and development.
References
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C6H6BrO3P) [pubchemlite.lcsb.uni.lu]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | bioisis [bioisis.net]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Solubility of (4-Bromophenyl)phosphonic Acid for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility characteristics of (4-Bromophenyl)phosphonic acid, a key intermediate in various fields including organic synthesis, materials science, and pharmaceutical development. In the absence of extensive publicly available experimental solubility data for this specific compound, this document synthesizes information from its physicochemical properties, the known solubility of its close structural analog, phenylphosphonic acid, and established principles of solubility to provide a robust framework for its application. Furthermore, detailed, field-proven protocols for the experimental determination of both kinetic and thermodynamic solubility are presented, empowering researchers to generate precise and reliable data tailored to their specific needs.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrO₃P | [1] |
| Molecular Weight | 236.99 g/mol | [1] |
| Appearance | White to light yellow to light orange powder to crystal | [1] |
| Melting Point | 202 °C | [1] |
| Chemical Structure | ||
The presence of the phosphonic acid group, a strong hydrogen bond donor and acceptor, alongside the aromatic ring and the bromine atom, dictates its interaction with various solvents. The crystalline nature of the solid, as indicated by its high melting point, suggests that significant energy is required to overcome the crystal lattice for dissolution to occur.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of both the solute and the solvent.
Influence of Solvent Polarity and Hydrogen Bonding
Based on the solubility profile of the closely related phenylphosphonic acid, we can infer the expected solubility of this compound in various solvent classes:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the phosphonic acid group, facilitating dissolution. The solubility of phenylphosphonic acid is highest in alcohols like n-propanol. Therefore, this compound is expected to exhibit good solubility in lower alcohols. Its solubility in water is expected to be moderate and highly pH-dependent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents possess a significant dipole moment and can act as hydrogen bond acceptors. Phenylphosphonic acid shows good solubility in acetone and acetonitrile. Consequently, this compound is anticipated to be soluble in these solvents, particularly in DMSO and DMF, which are excellent solubilizing agents for a wide range of organic compounds.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the high polarity of the phosphonic acid group, this compound is expected to have very low solubility in nonpolar solvents.
The Critical Role of pH in Aqueous Solubility
The phosphonic acid moiety is a diprotic acid, meaning it can donate two protons. The pKa values of the two acidic protons of phenylphosphonic acid are approximately 1.8 and 7.1. The bromine substituent is unlikely to drastically alter these values. The speciation of this compound in aqueous solution is therefore highly dependent on the pH.
-
At low pH (pH < pKa1): The phosphonic acid will be fully protonated and exist in its neutral form.
-
At intermediate pH (pKa1 < pH < pKa2): The monoanionic form will predominate.
-
At high pH (pH > pKa2): The dianionic form will be the major species.
The solubility of phosphonic acids in aqueous media significantly increases as they are deprotonated to form their more polar anionic salts. Therefore, the aqueous solubility of this compound is expected to be substantially higher in neutral to basic conditions compared to acidic conditions.
Experimental Determination of Solubility
To obtain precise and actionable data, experimental determination of solubility is paramount. Two key types of solubility measurements are relevant in research and development: kinetic and thermodynamic solubility.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput screening method used in early-stage drug discovery to assess the dissolution rate of a compound from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It provides a rapid assessment of a compound's propensity to precipitate under these conditions.
Caption: Workflow for Kinetic Solubility Determination.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: In a 96-well microplate, add the appropriate volume of the DMSO stock solution to the wells. For a 100 µM final concentration with 1% DMSO, add 1 µL of the 10 mM stock.
-
Buffer Addition: Add 99 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well containing the compound.
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours on a plate shaker.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: Compare the turbidity of the sample wells to that of positive (known insoluble compound) and negative (buffer with 1% DMSO) controls to determine the kinetic solubility.
Thermodynamic Solubility Assay (Shake-Flask Method)
Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility measurement. It is a lower-throughput but more accurate method, crucial for later-stage drug development and formulation.
Caption: Workflow for Thermodynamic Solubility Determination.
-
Sample Preparation: Add an excess amount of solid this compound to a vial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., water, buffer, or organic solvent) to the vial.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Analyze the saturated supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant. This concentration is the thermodynamic solubility.
Data Interpretation and Practical Implications
The solubility data obtained for this compound will directly impact its utility in various applications:
-
In Organic Synthesis: Knowledge of its solubility in different organic solvents is crucial for selecting appropriate reaction media, purification methods (e.g., crystallization), and for achieving optimal reaction kinetics.
-
In Materials Science: For the synthesis of metal-organic frameworks (MOFs) or for surface modification, understanding the solubility in the solvents used for these processes is essential for controlling the deposition and growth of the desired materials.
-
In Drug Development: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption and insufficient therapeutic effect. Early assessment of solubility allows for informed decisions in lead optimization and the development of appropriate formulations.
Conclusion
While specific experimental solubility data for this compound remains to be extensively published, a strong predictive understanding can be derived from its physicochemical properties and by analogy to phenylphosphonic acid. This guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to confidently assess the solubility of this important compound. The provided workflows for kinetic and thermodynamic solubility assays offer a practical and validated approach to generating the high-quality data required for advancing research and development in chemistry, materials science, and pharmaceuticals.
References
A Senior Application Scientist's Guide to (4-Bromophenyl)phosphonic Acid for Advanced Research and Development
Introduction: The Strategic Value of (4-Bromophenyl)phosphonic Acid in Modern Chemistry
This compound is a versatile bifunctional molecule that has garnered significant attention in materials science and drug discovery. Its rigid phenyl core, coupled with the robust anchoring capabilities of the phosphonic acid group and the synthetic versatility of the bromine substituent, makes it a highly valuable building block.[1] For researchers, scientists, and drug development professionals, a thorough understanding of this compound, from sourcing to application, is paramount for innovation and success.
This guide provides an in-depth technical overview of this compound, offering practical insights into supplier selection, quality control, and key experimental protocols. The information presented herein is curated to empower researchers to make informed decisions and to provide a solid foundation for their experimental design.
Navigating the Commercial Landscape: Selecting a High-Quality Supplier
The reliability of your research is intrinsically linked to the quality of your starting materials. Selecting a reputable commercial supplier for this compound is a critical first step. Key considerations should include not only the stated purity but also the supplier's transparency regarding their quality control processes and the consistency of their product.
Major suppliers in the chemical industry for research and development purposes include well-established companies that can provide a range of specialty organic chemicals.[2][3] When evaluating potential suppliers, it is essential to look for those who can provide comprehensive analytical data.
Table 1: Comparison of Commercial Suppliers for this compound
| Supplier | Stated Purity | Analytical Methods Provided | Key Features |
| TCI America | >98.0% (HPLC)[4] | HPLC | A well-established supplier of specialty organic chemicals with a strong global presence.[2] |
| Sigma-Aldrich (AldrichCPR) | Not specified; sold as-is | Analytical data not collected by the supplier for this specific product line.[5] | Offers a wide range of rare and unique chemicals for early discovery research; buyer assumes responsibility for confirming identity and purity.[5] |
| Manchester Organics | Not specified | MSDS available upon request. | Specializes in fine organic chemicals with options for bulk quotations. |
| MySkinRecipes | 98% | Not specified | Provides basic physical and molecular information.[1] |
| Bioisis | Not specified | Not specified | Supplier of halogenated phosphonic acids for organic synthesis and surface grafting.[6] |
Expert Insight: While a high purity percentage is desirable, the consistency between batches is often more critical for long-term research projects. For applications in drug development, sourcing from suppliers who adhere to Good Manufacturing Practices (GMP) is a crucial consideration, even for early-stage intermediates.
Quality Control and In-House Verification: A Protocol for Purity Assessment
While suppliers provide a Certificate of Analysis, independent verification of the purity of this compound is a cornerstone of good laboratory practice. A robust High-Performance Liquid Chromatography (HPLC) method is essential for this purpose. Due to the presence of the phenyl group, UV detection is a suitable and accessible method.
Experimental Protocol: HPLC Purity Analysis
This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.
-
Instrumentation and Column:
-
A standard HPLC system equipped with a UV detector.
-
A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5µm) is a suitable starting point.
-
-
Reagent Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the diluent.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Analysis:
-
Inject the sample and integrate the peak areas.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Causality in Method Design: The use of a C18 column is based on the nonpolar nature of the bromophenyl group. The acidic mobile phase (TFA) ensures that the phosphonic acid group is protonated, leading to better peak shape and retention. Acetonitrile is a common organic modifier that provides good separation for a wide range of aromatic compounds.
Applications in Materials Science: Crafting Advanced Materials
The unique structure of this compound makes it an excellent candidate for the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs) and self-assembled monolayers (SAMs).
Synthesis of Zirconium-Based Metal-Organic Frameworks (MOFs)
The phosphonic acid group forms strong coordination bonds with metal ions like zirconium, creating robust and often porous frameworks. The bromine atom can serve as a site for post-synthetic modification.
This protocol is adapted from general procedures for the synthesis of zirconium phosphonate MOFs and should be performed with appropriate safety precautions.
-
Precursor Solution: In a 20 mL glass vial, dissolve 0.1 mmol of Zirconium(IV) chloride (ZrCl₄) and 0.1 mmol of this compound in 10 mL of N,N-dimethylformamide (DMF).
-
Modulation: Add 10 equivalents of a modulator, such as trifluoroacetic acid, to the solution. This helps to control the crystallinity and defect density of the resulting MOF.
-
Reaction: Seal the vial and heat it in an oven at 120 °C for 24 hours.
-
Isolation and Washing: After cooling to room temperature, a white precipitate should be visible. Isolate the solid by centrifugation or filtration. Wash the product thoroughly with fresh DMF (3 times) and then with ethanol (3 times) to remove unreacted starting materials and solvent.
-
Activation: Dry the solid under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.
Rationale for Experimental Choices: DMF is a high-boiling polar aprotic solvent that is effective at dissolving the precursors and facilitating the solvothermal reaction. The use of a modulator is a key technique in zirconium MOF synthesis to compete with the linker for coordination to the metal cluster, thereby slowing down the crystallization process and leading to more ordered materials.
Formation of Self-Assembled Monolayers (SAMs) on Metal Oxide Surfaces
The phosphonic acid headgroup has a strong affinity for metal oxide surfaces, such as titanium dioxide (TiO₂) and silicon dioxide (SiO₂), forming dense and stable self-assembled monolayers.[7] These SAMs can be used to modify the surface properties of materials, for applications in electronics, sensors, and biocompatible coatings.
This protocol is based on established methods for forming phosphonic acid SAMs on titania.
-
Substrate Preparation: Clean the titanium dioxide substrate by sonicating in a sequence of acetone, ethanol, and deionized water (10 minutes each). Dry the substrate under a stream of nitrogen.
-
SAM Solution: Prepare a 1 mM solution of this compound in a 4:1 (v/v) mixture of methanol and water.
-
Immersion: Immerse the cleaned substrate in the SAM solution for 24 hours at room temperature.
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh solvent (methanol/water mixture) to remove any physisorbed molecules.
-
Annealing: Anneal the coated substrate at 120 °C for 1 hour to promote strong covalent bonding between the phosphonic acid and the surface.
The "Why" Behind the Method: The phosphonic acid group readily coordinates to the hydroxyl groups present on the surface of metal oxides, forming strong P-O-metal bonds. The use of a mixed solvent system like methanol/water can improve the solubility of the phosphonic acid and facilitate its transport to the surface. The final annealing step provides the thermal energy necessary to drive off any remaining water and promote the formation of a dense, well-ordered monolayer.
Role in Drug Discovery and Development: A Versatile Scaffold
In medicinal chemistry, the phosphonic acid group is often used as a bioisostere of a carboxylic acid or a phosphate group, offering improved metabolic stability and different binding characteristics.[8] The bromophenyl moiety of this compound provides a key advantage: the bromine atom can be readily functionalized through cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the rapid generation of diverse libraries of compounds for screening and lead optimization.
Diagram of Synthetic Utility
Caption: Synthetic pathway for library generation from this compound.
Conclusion
This compound is a powerful and versatile chemical tool for researchers at the forefront of materials science and drug discovery. A comprehensive understanding of its properties, a strategic approach to supplier selection, and the implementation of robust in-house quality control are the foundations of successful and reproducible research. The experimental protocols and the rationale behind them provided in this guide are intended to serve as a starting point for innovation, empowering scientists to harness the full potential of this remarkable molecule.
References
- 1. This compound [myskinrecipes.com]
- 2. 13 Phosphonic Acid Manufacturers in 2025 | Metoree [us.metoree.com]
- 3. Organic phosphonic acids and derivatives | Fisher Scientific [fishersci.com]
- 4. This compound | 16839-13-7 | TCI AMERICA [tcichemicals.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | bioisis [bioisis.net]
- 7. BJNANO - Self-assembled monolayers and titanium dioxide: From surface patterning to potential applications [beilstein-journals.org]
- 8. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (4-Bromophenyl)phosphonic Acid: Properties, Synthesis, and Applications
(4-Bromophenyl)phosphonic acid is a bifunctional organophosphorus compound that has garnered significant attention across diverse scientific disciplines. Its unique structure, featuring a stable phosphonic acid headgroup and a reactive brominated phenyl ring, makes it a highly versatile building block in materials science, organic synthesis, and drug development. This guide provides an in-depth exploration of its core properties, validated synthesis protocols, and key applications, offering field-proven insights for researchers and development professionals.
Core Chemical and Physical Properties
The utility of this compound begins with its fundamental physicochemical characteristics. The phosphonic acid moiety provides strong binding capabilities to metal and metal oxide surfaces, while the bromo-functionalized aromatic ring serves as a reactive handle for a variety of organic transformations.
Key properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BrO₃P | [1][2] |
| Molecular Weight | 236.99 g/mol | [1][2] |
| CAS Number | 16839-13-7 | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 202°C | [1] |
| Primary Applications | Organic synthesis, materials science, surface modification | [1][4] |
The molecular structure, depicted below, is central to its functionality.
Caption: 2D Structure of this compound.
Synthesis and Purification: A Validated Protocol
The synthesis of arylphosphonic acids can be achieved through several routes. A common and reliable method involves a metal-catalyzed coupling reaction to form the C-P bond, followed by hydrolysis of the resulting phosphonate ester. The final hydrolysis step is critical and is most effectively carried out using harsh acidic conditions or the two-step McKenna procedure to ensure complete dealkylation without degrading sensitive functionalities.[5][6]
Experimental Protocol: Synthesis via Palladium-Catalyzed C-P Cross-Coupling
This protocol describes a representative synthesis starting from 1,4-dibromobenzene and a phosphite source, followed by acidic hydrolysis. This choice is based on the commercial availability of the starting materials and the high yields often associated with this cross-coupling strategy.
Step 1: Diethyl Phosphonate Synthesis
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,4-dibromobenzene (1.0 eq), diethyl phosphite (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).
-
Reaction: Add anhydrous triethylamine (2.5 eq) as a base and toluene as the solvent. Heat the mixture to reflux (approx. 110°C) under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting aryl bromide.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the triethylamine hydrobromide salt. Wash the filtrate with a saturated aqueous solution of NaHCO₃ followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl (4-bromophenyl)phosphonate.
Step 2: Acidic Hydrolysis to this compound
-
Setup: Place the crude diethyl (4-bromophenyl)phosphonate from Step 1 into a round-bottom flask.
-
Hydrolysis: Add concentrated hydrochloric acid (6 M to 12 M). Heat the mixture to reflux for 8-16 hours.[7] The use of strong acid is necessary to cleave the stable ethyl-phosphate ester bonds.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The this compound product, which has low solubility in the acidic aqueous medium, will precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove residual HCl and other water-soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
-
Validation: The final product's identity and purity should be confirmed using ¹H NMR, ³¹P NMR, and mass spectrometry.
Caption: General workflow for the synthesis of this compound.
Key Applications in Research and Development
The dual functionality of this compound makes it a valuable tool for scientists and engineers.
Linker for Metal-Organic Frameworks (MOFs)
The phosphonic acid group acts as a robust, tridentate linker for metal ions, forming highly stable and porous coordination polymers or MOFs.[1] These materials have significant potential in applications like gas storage, separation, and catalysis. The strength and directionality of the phosphonate-metal bond allow for the rational design of frameworks with specific topologies and pore environments.
Surface Modification and Self-Assembled Monolayers (SAMs)
One of the most powerful applications is in surface functionalization. The phosphonic acid headgroup forms strong, covalent-like bonds with a wide range of metal oxide surfaces, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO). This interaction is leveraged to form dense, ordered self-assembled monolayers (SAMs). The exposed bromo-functionalized tail groups can then be used to anchor other molecules or to systematically tune surface properties like wettability, corrosion resistance, and biocompatibility. This makes the compound invaluable in fields ranging from medical implants to organic electronics.[1]
Protocol: Surface Functionalization of a Titanium Dioxide Substrate
This protocol outlines the formation of a SAM of this compound on a TiO₂ surface, a common procedure in materials science research.
-
Substrate Preparation: Clean the TiO₂ substrate by sequential sonication in acetone, isopropanol, and deionized water (15 minutes each). Dry the substrate under a stream of nitrogen. To ensure a fully hydroxylated and reactive surface, treat the substrate with a UV-Ozone cleaner for 20 minutes immediately before use.
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in a suitable solvent, such as ethanol or a 2-propanol/water mixture.
-
SAM Formation: Immerse the cleaned TiO₂ substrate into the phosphonic acid solution. Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
Rinsing: After immersion, remove the substrate and rinse it thoroughly with the pure solvent to remove any physisorbed molecules.
-
Annealing (Optional): To improve the ordering and stability of the monolayer, anneal the functionalized substrate at 80-120°C for 1-2 hours.
-
Characterization: The successful formation of the SAM can be verified using techniques such as contact angle goniometry (to measure changes in surface energy), X-ray Photoelectron Spectroscopy (XPS, to confirm the presence of Br and P on the surface), and Atomic Force Microscopy (AFM, to visualize the surface morphology).
Intermediate in Pharmaceutical and Agrochemical Synthesis
In drug discovery and development, the compound serves as a key intermediate.[1] The aryl bromide moiety is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular complexity. The phosphonic acid group can act as a bioisostere for a phosphate or carboxylate group, potentially improving a drug candidate's pharmacokinetic profile, such as cell permeability or bone targeting.[5][6]
Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the compound. While some data sheets may list it with no known hazards, it is prudent to treat it as a potentially hazardous chemical, consistent with other acidic organic compounds.[3]
| Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses, nitrile gloves, lab coat. | To prevent skin and eye contact.[3] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. | To prevent inhalation of dust or vapors.[3] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials (e.g., strong bases, oxidizing agents). | The compound is a solid acid and can react with bases. Proper sealing prevents moisture absorption.[1][3] |
| Spill Response | Sweep up solid spills carefully to avoid creating dust. Collect in a suitable container for disposal. | Minimizes exposure and environmental contamination.[3] |
| First Aid | In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes.[3] If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of significant exposure.[3] | Standard first aid procedures for chemical exposure. |
Note: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.
Conclusion
This compound is a quintessential example of a molecular building block whose value is derived from its distinct, chemically addressable functionalities. For materials scientists, it is a robust anchor for creating functional surfaces and novel porous materials. For synthetic chemists and drug development professionals, it is a versatile intermediate for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, empowers researchers to fully exploit its potential in advancing science and technology.
References
- 1. This compound [myskinrecipes.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. combi-blocks.com [combi-blocks.com]
- 4. This compound | bioisis [bioisis.net]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of (4-Bromophenyl)phosphonic Acid
Introduction
(4-Bromophenyl)phosphonic acid is a key organophosphorus compound utilized extensively in organic synthesis and materials science.[1][2] Its utility as a precursor for pharmaceuticals, agrochemicals, and flame retardants, as well as its role as a robust linker in the formation of metal-organic frameworks (MOFs), necessitates a comprehensive understanding of its structural and electronic properties.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and quality control of this important molecule.
This technical guide provides an in-depth analysis of the NMR, IR, and MS data of this compound. As a Senior Application Scientist, the following sections are structured to not only present the spectroscopic data but also to offer insights into the experimental considerations and the fundamental principles behind the spectral interpretations. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of this compound.
Chemical Structure and Overview
This compound possesses a rigid aromatic core functionalized with a phosphonic acid moiety and a bromine atom at the para position. This substitution pattern dictates the electronic environment of the molecule and, consequently, its spectroscopic signatures.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the acidic protons of the phosphonic acid group. Due to the para-substitution, the aromatic region will exhibit a characteristic AA'BB' system. The acidic protons of the phosphonic acid group are often broad and their chemical shift is highly dependent on the solvent and concentration.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7-7.9 | m | 2H | Ar-H (ortho to -PO₃H₂) |
| ~7.5-7.7 | m | 2H | Ar-H (ortho to -Br) |
| ~10-12 | br s | 2H | -PO₃H ₂ |
Expert Interpretation:
The aromatic protons ortho to the electron-withdrawing phosphonic acid group are expected to be deshielded and appear at a lower field compared to those ortho to the bromine atom. The bromine atom, while electronegative, also has a shielding effect on the ortho protons due to its lone pairs. The acidic protons of the phosphonic acid group are expected to be significantly downfield and their signal is often broad due to chemical exchange with residual water in the solvent. For comparison, the aromatic protons of the parent phenylphosphonic acid in DMSO-d₆ appear as a multiplet in the range of 7.38-7.99 ppm.[3]
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of the acid and its ability to slow down the exchange of the acidic protons, making them more likely to be observed.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
References
(4-Bromophenyl)phosphonic Acid: A Comprehensive Technical Guide to its Structure, Synthesis, and Applications
Abstract
(4-Bromophenyl)phosphonic acid is a halogenated organophosphorus compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate for pharmaceuticals and as a component in the design of metal-organic frameworks (MOFs) underscores the importance of a thorough understanding of its physicochemical properties. This technical guide provides a detailed exploration of this compound, with a focus on its molecular structure, synthesis, and key applications relevant to researchers, scientists, and drug development professionals. While a definitive single-crystal X-ray diffraction structure is not publicly available, this guide offers an in-depth analysis of its expected structural characteristics based on spectroscopic data and the crystallographic trends of analogous compounds.
Introduction: The Significance of this compound
Phosphonic acids and their derivatives are a cornerstone in the development of bioactive molecules and advanced materials. The direct carbon-phosphorus (C-P) bond in phosphonates provides exceptional stability compared to the phosphate ester (C-O-P) linkage, making them effective isosteres of phosphates in biological systems. This stability, coupled with the ability of the phosphonic acid group to coordinate with metal ions, has led to their widespread use.
This compound, with its bromine-substituted aromatic ring, offers a unique combination of properties. The phenyl ring provides a rigid scaffold, while the bromine atom can be utilized for further synthetic modifications through cross-coupling reactions. The phosphonic acid moiety imparts polarity and the ability to engage in strong hydrogen bonding, which is crucial for its crystal packing and interaction with biological targets or metal centers. Its primary applications lie in its role as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.
Molecular and Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrO₃P | |
| Molecular Weight | 236.99 g/mol | |
| Appearance | White to light yellow/orange powder or crystal | |
| Melting Point | 202 °C | |
| Purity | Typically >97% | |
| Solubility | Soluble in organic solvents |
Synthesis and Purification
The synthesis of arylphosphonic acids can be achieved through several established routes. A common and effective method for the preparation of this compound is the Michaelis-Arbuzov reaction, followed by hydrolysis.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
4-Bromobromobenzene
-
Triethyl phosphite
-
Concentrated Hydrochloric Acid
-
Toluene
-
Anhydrous Magnesium Sulfate
Procedure:
-
Michaelis-Arbuzov Reaction: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-bromobromobenzene and a slight excess of triethyl phosphite.
-
Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess triethyl phosphite under reduced pressure. The crude product is diethyl (4-bromophenyl)phosphonate.
-
Hydrolysis: To the crude diethyl (4-bromophenyl)phosphonate, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 8-12 hours to ensure complete hydrolysis of the phosphonate ester.
-
Cool the reaction mixture in an ice bath to precipitate the crude this compound.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the solid from a suitable solvent system, such as a mixture of water and ethanol or toluene, to yield pure this compound as a crystalline solid.
-
Dry the purified crystals under vacuum over a desiccant.
Spectroscopic Characterization
Characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show signals in the aromatic region corresponding to the protons on the bromophenyl ring, with characteristic splitting patterns. The acidic protons of the phosphonic acid group may appear as a broad singlet.
-
¹³C NMR: Will show distinct signals for the carbon atoms of the phenyl ring, with the carbon attached to the phosphorus atom exhibiting coupling (J-coupling).
-
³¹P NMR: A single resonance is expected, confirming the presence of the phosphonic acid group.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the P=O, P-O-H, and C-Br bonds, as well as vibrations associated with the aromatic ring.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound and fragmentation patterns that can aid in structure elucidation.
Crystal Structure Analysis: A Theoretical Perspective
As of the writing of this guide, a definitive single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. However, based on the known crystal structures of analogous phenylphosphonic acids, we can infer the likely structural features and intermolecular interactions that govern its solid-state assembly.
Predicted Molecular Geometry
The molecule is expected to adopt a tetrahedral geometry around the phosphorus atom. The P-C bond connects the phosphonic acid head to the rigid bromophenyl ring. The two P-OH groups and the P=O bond complete the tetrahedral coordination.
The Dominant Role of Hydrogen Bonding
The most significant intermolecular interaction dictating the crystal packing of phosphonic acids is hydrogen bonding. The phosphonic acid moiety is an excellent hydrogen bond donor (two P-OH groups) and acceptor (the phosphoryl oxygen, P=O). This leads to the formation of extensive and robust hydrogen-bonding networks.
Based on related structures, it is highly probable that this compound molecules assemble into a supramolecular architecture stabilized by strong O-H···O=P hydrogen bonds. These interactions can lead to the formation of dimers, chains, or sheets.
Caption: Predicted hydrogen bonding motif in this compound.
Potential for Halogen Bonding
The presence of the bromine atom introduces the possibility of halogen bonding (C-Br···O or C-Br···Br) as an additional structure-directing interaction. While typically weaker than hydrogen bonds, halogen bonds can play a significant role in fine-tuning the crystal packing.
Applications in Drug Development and Materials Science
The utility of this compound stems from its dual functionality: the reactive bromophenyl group and the coordinating phosphonic acid moiety.
-
Pharmaceutical Intermediates: The bromine atom serves as a handle for introducing further chemical complexity through reactions like Suzuki or Sonogashira coupling. This allows for the synthesis of a diverse library of compounds for screening as potential drug candidates. Phosphonate-containing drugs are known for their antiviral and anticancer activities.
-
Metal-Organic Frameworks (MOFs): The phosphonic acid group is an excellent linker for constructing MOFs. These materials have a crystalline, porous structure with applications in gas storage, separation, and catalysis. The bromophenyl group can be used to functionalize the pores of the MOF or as a site for post-synthetic modification.
-
Surface Modification: Phosphonic acids are known to strongly adsorb onto metal oxide surfaces. This compound can be used to modify the surface properties of materials, for example, to control wettability or to provide a platform for further chemical reactions.
Conclusion
This compound is a valuable building block in modern chemistry. While its definitive crystal structure remains to be elucidated, a comprehensive understanding of its synthesis, spectroscopic properties, and predicted structural features provides a strong foundation for its application in drug discovery and materials science. Further research, particularly single-crystal X-ray diffraction studies, would be highly beneficial to fully rationalize its solid-state behavior and to guide the design of new materials and molecules with tailored properties.
Introduction: The Critical Role of Thermal Stability in the Application of (4-Bromophenyl)phosphonic Acid
An In-depth Technical Guide to the Thermal Stability of (4-Bromophenyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile organophosphorus compound utilized as a key intermediate in a wide array of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials such as metal-organic frameworks (MOFs) and flame retardants.[1] Its utility in these fields is not only dictated by its chemical reactivity but also by its physical properties, chief among them being its thermal stability. A thorough understanding of how this compound behaves under thermal stress is paramount for ensuring safety during manufacturing and storage, predicting its performance in high-temperature applications, and designing robust synthetic routes. This guide provides a comprehensive overview of the thermal stability of this compound, grounded in the principles of thermal analysis and the established chemistry of organophosphorus compounds.
Theoretical Framework: Unraveling the Thermal Decomposition Pathways of Arylphosphonic Acids
The thermal degradation of organophosphorus compounds, including arylphosphonic acids, is a complex process that can proceed through several pathways. For arylphosphonic acids, the decomposition is often initiated at elevated temperatures and is highly dependent on the molecular structure and the surrounding environment.
One common decomposition pathway for phosphonic acids involves intermolecular dehydration to form anhydrides. As the temperature increases further, cleavage of the carbon-phosphorus (C-P) bond can occur, leading to the formation of various phosphorus-containing species and organic fragments. The presence of the bromine atom on the phenyl ring can also influence the decomposition mechanism, potentially participating in radical reactions at higher temperatures.
In the context of their application as flame retardants, the thermal decomposition of organophosphorus compounds can exert their function in either the solid phase or the gas phase.[2] In the solid phase, they can promote the formation of a char layer that insulates the underlying material from the heat source.[3][4] In the gas phase, they can decompose to release phosphorus-containing radicals, such as the PO• radical, which can scavenge combustion-propagating radicals like H• and OH•.[2] The tendency of a particular organophosphorus compound to favor one mechanism over the other is largely dependent on its structure.[2]
Experimental Characterization: A Validated Protocol for Assessing Thermal Stability
To experimentally determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry standard. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. Together, these techniques provide a comprehensive picture of the thermal events occurring in the material.
Experimental Workflow
The following diagram illustrates the logical workflow for the thermal characterization of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of the Influence of Organophosphorus Compounds and of Aluminium and Magnesium Hydroxides on Combustion Properties of Epoxy Materials | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols: The Use of (4-Bromophenyl)phosphonic Acid in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
(4-Bromophenyl)phosphonic acid is a versatile bifunctional reagent that has garnered significant attention in organic synthesis. Its structure, featuring a synthetically malleable aryl bromide and a highly functional phosphonic acid group, positions it as a valuable building block for a diverse range of applications, from catalysis and materials science to medicinal chemistry. The aryl bromide serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon bonds. Concurrently, the phosphonic acid moiety acts as a robust metal-chelating group and, perhaps more importantly, as a bioisostere of phosphate groups, making it a cornerstone in the design of therapeutic agents.[1][2]
This guide provides an in-depth exploration of the key applications of this compound. It moves beyond simple procedural outlines to explain the causality behind experimental choices, offering field-proven insights into its use in Suzuki-Miyaura and Heck-Mizoroki couplings, and in the synthesis of high-value phosphonate derivatives.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring of this compound is primed for a variety of palladium-catalyzed reactions. This functionality allows for the direct linkage of the phosphonic acid-bearing ring to other organic fragments, providing a straightforward route to complex molecular architectures.
The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds. It involves the coupling of an organoboron species (like a boronic acid) with an organic halide.[3][4] For this compound, this reaction is particularly useful for synthesizing biaryl phosphonic acids, which are prevalent structures in liquid crystals, organic electronics, and as ligands for catalysis. The phosphonic acid group is generally stable under the mild, basic conditions of the reaction.[3]
Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphines stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvent mixture should be degassed prior to use.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~1-2 to protonate the phosphonic acid and precipitate the product.
-
Isolation: Filter the resulting precipitate and wash with cold water and a minimal amount of cold diethyl ether.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure biaryl phosphonic acid.
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 80 | 18-22 | 75-90[5] |
| Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 100 | 12 | 80-95 |
| PEPPSI-IPr (1) | Cs₂CO₃ (2.5) | THF/H₂O | 65 | 16 | >90 |
The Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes
The Heck reaction couples the aryl bromide with an alkene to form a C-C bond, typically yielding a substituted styrene derivative.[6][7] This provides a direct route to styrenylphosphonic acids, which are valuable monomers for functional polymers and precursors for other complex molecules.
Mechanistic Causality: Similar to the Suzuki coupling, the Heck reaction follows a Pd(0)/Pd(II) cycle.[8] Key steps include oxidative addition of the aryl bromide to Pd(0), coordination and migratory insertion of the alkene, and finally, β-hydride elimination to release the substituted alkene product. A base is required to regenerate the Pd(0) catalyst from the H-Pd(II)-X species formed after elimination.[7][8]
Protocol 2: General Procedure for the Heck Reaction
This protocol details the coupling of this compound with an acrylate ester.
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Pressurized reaction vessel (if necessary)
Procedure:
-
Setup: In a clean, dry flask, dissolve this compound, Pd(OAc)₂, and PPh₃ in anhydrous, degassed DMF under an inert atmosphere.
-
Reagent Addition: Add triethylamine followed by ethyl acrylate.
-
Reaction: Heat the reaction mixture to 100-120 °C. The reaction is often complete within 6-18 hours. Monitor by TLC. For volatile alkenes, a sealed pressure vessel may be required.
-
Work-up: After cooling, pour the reaction mixture into water and acidify with 1M HCl to precipitate the product.
-
Isolation: Collect the solid by filtration, washing thoroughly with water to remove DMF and triethylammonium salts.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel (using a solvent system like dichloromethane/methanol) to afford the pure (E)-alkenylphosphonic acid.
Table 2: Representative Heck Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 70-85[6] |
| Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | NaOAc (2.5) | DMA | 120 | 75-90 |
| Palladacycle (0.1) | None | K₂CO₃ (2) | NMP | 130 | >90[9] |
Section 2: Synthesis of Bioactive Molecules and Functional Materials
The phosphonic acid group is a key pharmacophore. Its tetrahedral geometry and dianionic state at physiological pH make it an excellent mimic of the phosphate group.[1][2] This property is exploited in the design of enzyme inhibitors, antiviral drugs, and bone-targeting agents.[2][10]
Protecting Group Chemistry and Derivatization
While the phosphonic acid group can be robust, it is often necessary to protect it as a phosphonate ester to improve solubility in organic solvents and prevent interference with certain reagents. The resulting dialkyl phosphonates can then be carried through multi-step syntheses before a final deprotection step reveals the free phosphonic acid.[11]
Protocol 3: Esterification of this compound
Materials:
-
This compound (1.0 equiv)
-
Triethyl orthoformate (5.0 equiv)
-
Ethanol (as solvent)
Procedure:
-
Setup: Suspend this compound in ethanol.
-
Reagent Addition: Add triethyl orthoformate to the suspension.
-
Reaction: Heat the mixture to reflux. The solid will gradually dissolve as the reaction proceeds. The reaction is typically complete in 4-6 hours.
-
Work-up: Cool the reaction mixture and evaporate the solvent and excess reagent under reduced pressure.
-
Purification: The resulting crude diethyl (4-bromophenyl)phosphonate can be purified by vacuum distillation or column chromatography to yield a colorless oil.
The McKenna Deprotection: Regenerating the Phosphonic Acid
The dealkylation of phosphonate esters is a critical final step. While strong acid hydrolysis is possible, the McKenna reaction, using bromotrimethylsilane (TMSBr), is a much milder and more efficient method, compatible with a wide range of functional groups.[1][11][12]
Protocol 4: Deprotection of a Dialkyl Phenylphosphonate
Materials:
-
Dialkyl (4-substituted-phenyl)phosphonate (1.0 equiv)
-
Bromotrimethylsilane (TMSBr) (3.0 equiv)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Silylation: Dissolve the dialkyl phosphonate in anhydrous DCM under an inert atmosphere and cool to 0 °C. Add TMSBr dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Methanolysis: Carefully quench the reaction by slowly adding methanol at 0 °C.
-
Isolation: Evaporate the solvent and volatile byproducts under reduced pressure. The resulting solid is the desired phosphonic acid. It can be triturated with diethyl ether or recrystallized to improve purity.
Applications in Materials Science
Beyond drug discovery, this compound is a valuable component in materials science. The phosphonic acid group serves as a strong, tridentate linker for creating Metal-Organic Frameworks (MOFs).[13] These materials have potential applications in gas storage and catalysis. Furthermore, phosphonic acids are known to bind strongly to metal oxide surfaces, making this molecule useful for surface modification and the functionalization of materials.[13][14]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its dual functionality allows for the strategic construction of C-C bonds via its aryl bromide handle while leveraging the unique chemical and biological properties of the phosphonic acid moiety. The protocols and insights provided herein demonstrate its utility in accessing complex biaryl, styrenyl, and other phosphonate-containing molecules relevant to both medicinal chemistry and materials science.
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. updates.reinste.com [updates.reinste.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Phosphonic acid: preparation and applications | Semantic Scholar [semanticscholar.org]
- 13. This compound [myskinrecipes.com]
- 14. This compound | Weber Lab [weberlab.net]
Application Notes & Protocols: (4-Bromophenyl)phosphonic Acid as a Linker in Functional Metal-Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the utilization of (4-Bromophenyl)phosphonic acid as a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs). We delve into the unique advantages conferred by the phosphonate group, particularly in enhancing framework stability, and explore the strategic importance of the bromo-functional group for post-synthetic modification (PSM). Detailed, field-proven protocols for MOF synthesis, characterization, and functionalization are provided, with a special focus on applications relevant to drug delivery and targeted therapeutics.
Introduction: The Case for Phosphonate-Based MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] While carboxylate-based linkers have historically dominated the field, phosphonate-based MOFs are gaining significant attention for applications demanding high thermal and chemical robustness.[2][3] The phosphonate group (PO₃²⁻) forms stronger coordination bonds with many metal centers, particularly hard trivalent and tetravalent metals (e.g., Fe³⁺, Al³⁺, Zr⁴⁺), compared to its carboxylate counterpart.[4][5] This enhanced bond strength often translates to superior stability in aqueous environments and under harsh chemical conditions—a critical prerequisite for biomedical applications.
This compound emerges as a linker of strategic importance. It combines the stability of the phosphonate anchor with a synthetically versatile bromo-functional group. This halogen "handle" is amenable to a wide array of post-synthetic modification reactions, allowing for the covalent attachment of therapeutic agents, targeting moieties, or other functional groups directly onto the MOF framework. This capability is paramount for engineering sophisticated drug delivery systems.[6]
Properties of this compound Linker
A thorough understanding of the linker's properties is fundamental to designing a successful MOF synthesis.
| Property | Value | Source |
| Chemical Formula | C₆H₆BrO₃P | [7] |
| Molecular Weight | 236.98 g/mol | [7] |
| Appearance | White to off-white solid | - |
| Coordination Group | Phosphonic Acid (-PO(OH)₂) | [8] |
| Functional Group | Bromo (-Br) | [7] |
| CAS Number | 16839-13-7 |
The phenyl backbone provides rigidity, essential for creating a porous framework, while the phosphonic acid group offers multiple oxygen donor atoms for strong coordination with metal centers.
Synthesis Protocol: Zr-(4-BrPh)P-MOF
This protocol describes the solvothermal synthesis of a hypothetical but highly plausible Zirconium-based MOF using this compound, herein denoted as Zr-(4-BrPh)P-MOF. Zirconium MOFs are renowned for their exceptional chemical and thermal stability. The causality behind each step is explained to provide a deeper understanding of the synthesis mechanism.
Materials and Reagents
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂-4-BrPhP)
-
Acetic Acid (Modulator)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent for washing)
-
Chloroform (Solvent for activation)
Step-by-Step Synthesis Procedure
-
Precursor Solution A (Metal Node): In a 20 mL glass vial, dissolve 60 mg of Zirconium(IV) chloride (ZrCl₄) in 5 mL of N,N-Dimethylformamide (DMF).
-
Rationale: ZrCl₄ serves as the source for the Zr⁴⁺ metal nodes. DMF is a high-boiling point polar aprotic solvent that effectively solvates the metal salt and the organic linker, facilitating their interaction during the reaction.[9]
-
-
Precursor Solution B (Organic Linker & Modulator): In a separate 20 mL glass vial, dissolve 120 mg of this compound in 5 mL of DMF. Add 1.0 mL of acetic acid to this solution and sonicate for 5 minutes until fully dissolved.
-
Rationale: Acetic acid acts as a "modulator" or "competing ligand." It competes with the phosphonate linker for coordination to the Zr⁴⁺ ions. This slows down the nucleation and crystal growth process, which is crucial for obtaining a highly crystalline, well-ordered MOF with fewer defects.[10] Without a modulator, the high reactivity of phosphonates can lead to rapid precipitation of amorphous or poorly crystalline material.[3]
-
-
Reaction Mixture: Combine Solution A and Solution B in a 40 mL Teflon-lined autoclave. Ensure the mixture is homogenous.
-
Solvothermal Synthesis: Seal the autoclave tightly and place it in a preheated oven at 120 °C for 72 hours.
-
Rationale: The elevated temperature and pressure of the solvothermal method provide the necessary energy to overcome the activation barrier for the formation of the stable, crystalline MOF structure.[11] The extended reaction time allows for the slow growth of well-defined crystals.
-
-
Cooling and Product Isolation: After 72 hours, remove the autoclave from the oven and allow it to cool slowly to room temperature over several hours. A white microcrystalline powder should be visible at the bottom. Isolate the solid product by centrifugation or filtration.
-
Washing and Purification: Wash the collected solid with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL). After each wash, separate the solid by centrifugation.
-
Rationale: This step is critical to remove unreacted starting materials, modulator, and residual solvent trapped within the pores of the MOF.
-
-
Solvent Exchange and Activation: To activate the MOF (i.e., to clear the pores for substrate access), immerse the purified powder in chloroform for 3 days, replacing the chloroform with a fresh portion each day. Afterwards, decant the chloroform and heat the sample under a high vacuum at 150 °C for 12 hours.
-
Rationale: Chloroform is a volatile solvent with a low surface tension that can replace the high-boiling DMF within the pores. Subsequent heating under vacuum removes the chloroform, leaving the pores empty and accessible, which is essential for applications like drug loading and catalysis.
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and activation of Zr-(4-BrPh)P-MOF.
Characterization Protocols
Characterization is essential to confirm the synthesis of the desired MOF structure and to assess its properties.
| Technique | Purpose | Expected Outcome for Zr-(4-BrPh)P-MOF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks matching a simulated pattern from a known or newly solved crystal structure. Absence of broad humps (amorphous content) or peaks from starting materials. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology (shape and size) and uniformity of the sample. | Homogenous, well-defined microcrystals (e.g., cubic or octahedral) with a narrow size distribution. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature at which the framework decomposes. | A stable weight profile up to ~450-500 °C, followed by a sharp weight loss corresponding to the decomposition of the organic linker. |
| N₂ Sorption Analysis (BET) | To measure the specific surface area and pore volume, confirming the permanent porosity of the activated MOF. | A Type I or Type IV isotherm, indicating a microporous or mesoporous material, respectively. A Brunauer-Emmett-Teller (BET) surface area in the range of 500-1500 m²/g. |
| Infrared (IR) Spectroscopy | To confirm the coordination of the phosphonate group to the metal center. | Disappearance or significant shift of the P-O-H bands and appearance of characteristic P-O-Zr vibration bands compared to the free linker spectrum.[12] |
Application in Drug Delivery: Post-Synthetic Modification
The true potential of Zr-(4-BrPh)P-MOF for drug development lies in the post-synthetic modification (PSM) of its bromo-functional groups. The C-Br bond can be readily converted into other functional groups via well-established organic reactions (e.g., Suzuki or Sonogashira coupling, Buchwald-Hartwig amination), allowing for the covalent attachment of various molecules.
Protocol: Attaching a Targeting Ligand (e.g., Folic Acid)
This protocol outlines a conceptual workflow for attaching folic acid, a common targeting ligand for cancer cells, to the MOF.
-
Lithiation of the MOF: Suspend the activated Zr-(4-BrPh)P-MOF in anhydrous THF. Cool the suspension to -78 °C and slowly add n-butyllithium. Stir for 2 hours. This step replaces the -Br group with a highly reactive -Li group.
-
Causality: This is a standard halogen-metal exchange reaction. The extreme cold is necessary to prevent side reactions.
-
-
Boronic Ester Formation: Quench the reaction with an excess of triisopropyl borate. Allow the mixture to warm to room temperature. This converts the -Li group into a boronic ester (-B(O-iPr)₂).
-
Causality: The boronic ester is a stable intermediate required for the subsequent Suzuki coupling reaction.
-
-
Suzuki Coupling: Add an amine-protected, functionalized folic acid derivative (e.g., with a halide group), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) to the MOF suspension. Heat the reaction under an inert atmosphere.
-
Causality: The Suzuki coupling is a powerful C-C bond-forming reaction that will covalently link the folic acid derivative to the phenyl ring of the linker.
-
-
Washing and Drug Loading: After the reaction, extensively wash the functionalized MOF to remove the catalyst and unreacted reagents. The resulting MOF, now decorated with targeting ligands, can be loaded with a therapeutic agent (e.g., Doxorubicin) via simple immersion in a drug solution.[6] The drug molecules will be adsorbed into the pores of the MOF.[13]
Conceptual Diagram of PSM and Drug Delivery
Caption: Functionalization of the MOF for targeted drug delivery.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Successful synthesis is not assumed but is confirmed through a rigorous, multi-step characterization process.
-
PXRD provides the primary confirmation of success. If the resulting pattern is amorphous or does not match the expected phase, the synthesis parameters (e.g., modulator concentration, temperature) must be revisited.
-
N₂ Sorption validates the activation process. A low surface area indicates that the pores are blocked, and the solvent exchange and vacuum drying steps need to be optimized.
-
IR Spectroscopy or Solid-State NMR after PSM is crucial to confirm the covalent attachment of the new functional group.
Conclusion and Future Outlook
This compound is a powerful and strategic building block for the creation of robust and highly functional MOFs. The inherent stability of the phosphonate-metal bond makes these materials prime candidates for challenging applications, including oral drug delivery, where frameworks must survive the harsh conditions of the gastrointestinal tract.[14] The true value of the bromo-substituent is realized in the ability to tailor the chemical functionality of the MOF post-synthesis, transforming it from a simple porous container into a sophisticated, targeted therapeutic system. Future research will likely focus on expanding the library of phosphonate linkers with different functional "handles" and exploring their use in creating multi-modal systems for combined diagnostics and therapy.
References
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porous Metal Phosphonate Frameworks: Construction and Physical Properties. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PubChemLite - this compound (C6H6BrO3P) [pubchemlite.lcsb.uni.lu]
- 8. Phosphonate and sulfonate metal organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 10. A Design Approach to the Synthesis and Characterization of Metal Phosphonate MOFs [repository.rice.edu]
- 11. Recent progress in the synthesis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New isoreticular phosphonate MOFs based on a tetratopic linker - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Surface Modification of Metal Oxides with (4-Bromophenyl)phosphonic Acid
Introduction: Engineering Interfaces with Precision and Functionality
The ability to controllably modify the surface of metal oxides is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical devices and drug delivery to advanced electronics and catalysis. Metal oxides, such as titanium dioxide (TiO₂), indium tin oxide (ITO), and zinc oxide (ZnO), offer a diverse array of intrinsic properties. However, their true potential is often unlocked through the strategic functionalization of their surfaces. This guide focuses on a particularly versatile and robust method for surface modification: the use of (4-Bromophenyl)phosphonic acid to form self-assembled monolayers (SAMs).
Phosphonic acids exhibit a strong affinity for metal oxide surfaces, forming stable, covalent-like bonds that result in dense and well-ordered monolayers.[1][2] The choice of this compound is deliberate and strategic. The phosphonic acid group serves as a reliable anchor to the metal oxide, while the terminal bromophenyl group introduces a chemically addressable site on the surface. This bromine atom acts as a versatile handle for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] This two-step modification process allows for the creation of highly tailored interfaces with specific chemical functionalities, making it an invaluable tool for researchers, scientists, and drug development professionals.
This application note provides a comprehensive overview of the science and methodology behind the surface modification of metal oxides with this compound. We will delve into the mechanistic underpinnings of the phosphonic acid-metal oxide interaction, provide detailed, field-proven protocols for surface preparation and modification, discuss essential characterization techniques for monolayer validation, and explore the subsequent functionalization of the brominated surface.
The Science Behind the Bond: Mechanism of Phosphonic Acid Adsorption
The remarkable stability of phosphonic acid monolayers on metal oxide surfaces stems from the formation of strong phosphorus-oxygen-metal (P-O-M) bonds. The process is a condensation reaction between the hydroxyl groups of the phosphonic acid and the hydroxyl groups present on the hydrated metal oxide surface.[3]
The binding mechanism can be visualized as a multi-step process:
-
Physisorption: Initially, the this compound molecules weakly adsorb onto the metal oxide surface through hydrogen bonding between the P-OH groups and the surface M-OH groups.
-
Chemisorption and Condensation: This is followed by a condensation reaction where water is eliminated, and covalent-like P-O-M linkages are formed.
-
Binding Modes: The phosphonic acid headgroup can bind to the surface in several configurations:
-
Monodentate: One oxygen atom from the phosphonic acid binds to a metal center.
-
Bidentate: Two oxygen atoms from the phosphonic acid bind to one or two metal centers.
-
Tridentate: All three oxygen atoms of the phosphonic acid group interact with the surface.
-
The predominant binding mode is influenced by factors such as the specific metal oxide, the surface crystallography, and the reaction conditions.[2] For many common metal oxides like TiO₂ and ITO, a combination of bidentate and tridentate binding is often observed, leading to a densely packed and robust monolayer.[2]
Figure 1: Mechanism of this compound binding to a metal oxide surface.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the surface modification of two common metal oxide substrates: TiO₂ (particulate) and ITO (thin film).
Protocol 1: Surface Modification of Titanium Dioxide (TiO₂) Nanoparticles
This protocol is suitable for modifying the surface of TiO₂ nanoparticles for applications such as drug delivery carriers or functionalized fillers.
Materials:
-
Titanium dioxide (TiO₂) nanoparticles (e.g., anatase, rutile)
-
This compound
-
Anhydrous Toluene or Ethanol (spectroscopic grade)
-
Deionized water (18.2 MΩ·cm)
-
Ultrasonic bath
-
Centrifuge
-
Vacuum oven
Procedure:
-
Pre-treatment of TiO₂ Nanoparticles:
-
To ensure a hydroxylated surface, suspend the TiO₂ nanoparticles in deionized water (10 mg/mL) and sonicate for 30 minutes.
-
Centrifuge the suspension at 8000 rpm for 15 minutes and discard the supernatant.
-
Wash the nanoparticles twice with deionized water and then twice with ethanol to remove residual water.
-
Dry the pre-treated nanoparticles in a vacuum oven at 80 °C overnight.
-
-
Preparation of the Modification Solution:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene or ethanol. The choice of solvent can influence the monolayer quality; toluene is often preferred for forming highly ordered monolayers.
-
-
Surface Modification:
-
Disperse the dried TiO₂ nanoparticles in the this compound solution at a concentration of 5-10 mg/mL.
-
Sonicate the suspension for 15 minutes to ensure uniform dispersion.
-
Allow the suspension to react at room temperature for 12-24 hours with gentle stirring. For some systems, heating to 50-70 °C can accelerate the process, but room temperature is generally sufficient for high-quality monolayer formation.
-
-
Washing and Purification:
-
After the reaction, centrifuge the suspension to pellet the modified nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in fresh anhydrous solvent (toluene or ethanol).
-
Sonicate for 10 minutes and centrifuge again. Repeat this washing step at least three times to remove any physisorbed molecules.
-
-
Drying and Storage:
-
Dry the final product in a vacuum oven at 60-80 °C overnight.
-
Store the surface-modified TiO₂ nanoparticles in a desiccator to prevent moisture adsorption.
-
Protocol 2: Surface Modification of Indium Tin Oxide (ITO) Substrates
This protocol is designed for modifying the surface of ITO-coated glass or flexible substrates, which is a common step in the fabrication of organic electronic devices.
Materials:
-
ITO-coated substrates (e.g., glass slides)
-
This compound
-
Anhydrous Isopropanol (IPA) or Ethanol (spectroscopic grade)
-
Deionized water (18.2 MΩ·cm)
-
Detergent solution (e.g., 2% Alconox)
-
Nitrogen gas source
-
UV-Ozone cleaner or plasma cleaner
-
Hot plate
Procedure:
-
Substrate Cleaning and Activation:
-
Sequentially sonicate the ITO substrates in detergent solution, deionized water, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
Activate the surface by treating with a UV-Ozone cleaner or an oxygen plasma cleaner for 10-15 minutes. This step removes organic contaminants and generates a high density of surface hydroxyl groups, which is critical for dense monolayer formation.[1]
-
-
Preparation of the Modification Solution:
-
Prepare a 1 mM solution of this compound in anhydrous isopropanol.
-
-
Surface Modification (Dip-Coating Method):
-
Immediately after activation, immerse the ITO substrates in the this compound solution.
-
Allow the substrates to soak for 1-2 hours at room temperature. Longer immersion times (up to 24 hours) can be used but are often not necessary for complete monolayer formation.
-
-
Rinsing and Annealing:
-
Remove the substrates from the solution and rinse thoroughly with fresh isopropanol to remove any non-covalently bound molecules.
-
Dry the substrates with a stream of nitrogen.
-
Anneal the modified substrates on a hot plate at 100-120 °C for 10-15 minutes. This step helps to drive off any remaining solvent and can improve the ordering of the monolayer.
-
Figure 2: Experimental workflow for the surface modification of ITO substrates.
Validation and Characterization of the Monolayer
It is crucial to verify the successful formation of the this compound monolayer. A combination of surface-sensitive analytical techniques should be employed:
-
X-ray Photoelectron Spectroscopy (XPS): This is a powerful technique for confirming the elemental composition of the surface. The presence of bromine (Br 3d) and phosphorus (P 2p) peaks in the XPS spectrum is strong evidence of successful modification. High-resolution scans of the O 1s and metal core levels can provide insights into the P-O-M bond formation.[5]
-
Contact Angle Goniometry: The formation of a hydrophobic organic monolayer on a hydrophilic metal oxide surface will lead to a significant increase in the water contact angle. This provides a quick and straightforward qualitative assessment of surface modification.
-
Atomic Force Microscopy (AFM): AFM can be used to assess the surface morphology and roughness. A well-formed monolayer should not significantly alter the underlying topography of the substrate.
-
Infrared Reflection-Absorption Spectroscopy (IRRAS): For flat substrates like ITO, IRRAS can be used to probe the vibrational modes of the adsorbed molecules, confirming the presence of the phenyl and phosphonate groups and providing information about the orientation of the molecules in the monolayer.[2]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of this compound monolayers on different metal oxide surfaces.
| Parameter | TiO₂ | ITO | ZnO | Characterization Technique | Reference |
| Water Contact Angle (Bare) | < 20° | < 30° | < 30° | Contact Angle Goniometry | [1] |
| Water Contact Angle (Modified) | > 80° | > 75° | > 70° | Contact Angle Goniometry | [1] |
| Work Function Shift (ΔΦ) | Not typically measured | -0.2 to -0.5 eV | -0.1 to -0.4 eV | Kelvin Probe/UPS | [2] |
| Monolayer Thickness | ~0.7 nm | ~0.7 nm | ~0.7 nm | Ellipsometry/XPS | [6] |
| Surface Coverage | High | High | High | XPS/Electrochemical Methods | [1] |
Post-Modification Functionalization: The Suzuki-Miyaura Coupling
The true power of using this compound lies in the ability to further functionalize the surface. The bromine atom serves as an excellent electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the attachment of a wide range of organic moieties.[3][4]
General Protocol for Suzuki-Miyaura Coupling on a Modified Surface:
-
Prepare the Reaction Mixture: In a glovebox or under an inert atmosphere, prepare a solution containing an arylboronic acid (the coupling partner), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Reaction: Immerse the this compound-modified substrate in the reaction mixture.
-
Heating: Heat the reaction to 80-100 °C for 4-12 hours.
-
Washing: After the reaction, thoroughly rinse the substrate with toluene, ethanol, and deionized water to remove the catalyst and unreacted reagents.
-
Characterization: Use XPS to confirm the disappearance of the bromine signal and the appearance of new elemental signatures corresponding to the coupled molecule.
This post-modification strategy opens up endless possibilities for tailoring the surface properties for specific applications, such as immobilizing bioactive molecules for biosensors or drug delivery systems.
Conclusion
The surface modification of metal oxides with this compound is a robust, versatile, and highly effective strategy for creating tailored interfaces. The strong and stable P-O-M linkage provides a durable foundation, while the terminal bromophenyl group offers a gateway to a vast chemical landscape through subsequent cross-coupling reactions. The protocols and characterization methods outlined in this guide provide a solid framework for researchers to successfully implement this powerful technique in their own work, paving the way for innovations in a multitude of scientific and technological fields.
References
- 1. Importance of the indium tin oxide substrate on the quality of self-assembled monolayers formed from organophosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. princeton.edu [princeton.edu]
- 6. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Self-Assembled Monolayers Using (4-Bromophenyl)phosphonic Acid
Abstract
This document provides a comprehensive guide for the synthesis and characterization of self-assembled monolayers (SAMs) using (4-Bromophenyl)phosphonic acid. Phosphonic acid-based SAMs are increasingly favored for their robust attachment to a wide variety of metal oxide surfaces, offering superior stability compared to traditional thiol and silane-based systems.[1][2] The terminal bromine group of this compound serves as a versatile chemical handle for subsequent surface modification, making it an ideal platform for applications in biosensing, molecular electronics, and drug development. This guide details the underlying chemical principles, step-by-step synthesis protocols, and essential characterization techniques to ensure the formation of high-quality, well-ordered monolayers.
Introduction: The Strategic Advantage of this compound in Surface Functionalization
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on solid surfaces. The constituent molecules typically possess a head group with a strong affinity for the substrate, a spacer chain, and a terminal functional group that dictates the surface chemistry.[1] While alkanethiols on noble metals and silanes on hydroxylated surfaces are well-established SAM systems, phosphonic acids have emerged as a superior alternative for modifying metal oxide surfaces such as silica (SiO2), titania (TiO2), zirconia (ZrO2), and alumina (Al2O3).[1]
The phosphonate head group forms strong, stable covalent or coordination bonds with the metal oxide surface, often in a bidentate or tridentate fashion, contributing to the high thermal and chemical stability of the resulting monolayer.[3][4]
This compound is a particularly valuable molecule for SAM formation due to its rigid phenyl spacer and the presence of a terminal bromine atom. The phenyl group promotes strong intermolecular π-π stacking interactions, which contribute to the formation of a densely packed and well-ordered monolayer. The bromine terminus is a key feature, serving as a reactive site for a variety of subsequent chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the covalent attachment of a wide range of molecules, such as polymers, biomolecules, or nanoparticles, to the surface in a controlled manner.[5][6]
Applications at a Glance:
-
Biosensors: The bromine group can be displaced by azide functionalities, which can then be used in "click" chemistry reactions to immobilize proteins, DNA, or other biorecognition elements.[5]
-
Molecular Electronics: The well-defined, ordered structure of the SAM provides a platform for building molecular-scale electronic components.[1]
-
Drug Development & High-Throughput Screening: The ability to pattern surfaces with different functionalities allows for the creation of microarrays for screening drug candidates.
-
Anti-Fouling Surfaces: The surface can be modified with polymers or other moieties that resist non-specific protein adsorption and biofouling.[7]
Mechanism of this compound SAM Formation
The formation of a phosphonic acid SAM on a metal oxide surface is a multi-step process that involves the interaction of the phosphonic acid headgroup with the hydroxylated surface of the substrate.
Figure 1: Mechanism of this compound SAM formation on a metal oxide surface.
Step 1: Physisorption: Initially, the this compound molecules adsorb onto the hydroxylated metal oxide surface from solution. This initial interaction is primarily driven by hydrogen bonding between the P-OH groups of the phosphonic acid and the M-OH groups on the substrate surface.
Step 2: Chemisorption (Condensation): Following physisorption, a condensation reaction occurs where water is eliminated, leading to the formation of strong, covalent M-O-P bonds. The phosphonic acid can bind to the surface in different coordination modes (monodentate, bidentate, or tridentate), which contributes to the overall stability of the monolayer. Thermal annealing can often promote the formation of more stable, higher-order binding modes.[1]
Step 3: Self-Organization: As more molecules bind to the surface, they begin to organize into a densely packed monolayer. This organization is driven by intermolecular forces, including van der Waals interactions and, significantly for this compound, π-π stacking between the aromatic rings. This results in a well-ordered, quasi-crystalline two-dimensional structure.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier | Grade/Purity | Notes |
| This compound | Sigma-Aldrich | ≥97% | Store in a desiccator. |
| Silicon Wafers (or other oxide substrate) | University Wafer | Prime Grade | e.g., Si(100) with native oxide. |
| Tetrahydrofuran (THF) | VWR | Anhydrous, ≥99.9% | Inhibitor-free. Use freshly opened or distilled. |
| Methanol | Fisher Scientific | ACS Grade | For rinsing. |
| Deionized Water | Millipore Milli-Q | 18.2 MΩ·cm | For substrate cleaning. |
| Sulfuric Acid (H2SO4) | J.T. Baker | ACS Grade | For Piranha solution (Caution!). |
| Hydrogen Peroxide (H2O2) | EMD Millipore | 30% (w/w) in H2O | For Piranha solution (Caution!). |
Substrate Preparation: The Foundation of a Quality SAM
The quality of the SAM is critically dependent on the cleanliness and hydroxylation of the substrate surface. The following protocol is for silicon wafers with a native oxide layer.
Figure 2: Workflow for the preparation of silicon oxide substrates.
Protocol:
-
Solvent Cleaning: Sequentially sonicate the silicon wafer pieces in acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.
-
Piranha Etching (Caution!): Prepare Piranha solution by slowly adding hydrogen peroxide (30%) to sulfuric acid (96%) in a 1:3 volume ratio in a glass beaker. WARNING: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. Perform this step in a certified fume hood. Immerse the substrates in the Piranha solution, heated to 120°C, for 15 minutes. This step removes residual organic matter and hydroxylates the surface.
-
Rinsing: Carefully remove the substrates from the Piranha solution and rinse them extensively with copious amounts of DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before SAM deposition, treat the substrates with a UV-Ozone cleaner for 15-20 minutes. This ensures a fresh, fully hydroxylated, and highly reactive surface.
SAM Deposition via Solution Immersion
This is the most common method for forming phosphonic acid SAMs.[2][8] The choice of solvent can be critical; while alcohols are common, they can sometimes lead to the formation of undesired byproducts on certain reactive oxide surfaces like ZnO.[2] Tetrahydrofuran (THF) is a good general-purpose solvent for this purpose.[1]
Protocol:
-
Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous tetrahydrofuran (THF). For example, dissolve 2.37 mg of this compound in 10 mL of anhydrous THF. Sonicate briefly if necessary to ensure complete dissolution.
-
Immersion: Immediately place the freshly cleaned and hydroxylated substrates into the phosphonic acid solution in a sealed, clean glass container. Ensure the substrates are fully submerged.
-
Self-Assembly: Allow the self-assembly process to proceed for 18-24 hours at room temperature in a vibration-free environment. A nitrogen or argon atmosphere can be used to minimize water contamination.
-
Rinsing: After the immersion period, remove the substrates from the solution and rinse them thoroughly with fresh THF to remove any physisorbed, non-covalently bound molecules.
-
Sonication Wash: Gently sonicate the substrates in a fresh bath of THF for 1-2 minutes to remove any remaining multilayers.[1]
-
Final Rinse and Dry: Perform a final rinse with methanol and then dry the substrates under a stream of high-purity nitrogen.
-
(Optional) Thermal Annealing: To enhance the stability and ordering of the SAM, the coated substrates can be annealed in an oven or on a hotplate at 120-140°C for 24-48 hours.[1][9] This step promotes the formation of covalent bonds and drives the self-organization process.
Characterization of the this compound SAM
It is essential to characterize the newly formed SAM to confirm its presence, quality, and uniformity. A combination of techniques is recommended.
Contact Angle Goniometry
This is a simple, rapid, and non-destructive technique to assess the change in surface hydrophobicity, which indicates successful monolayer formation.
| Surface | Expected Water Contact Angle (°) | Interpretation |
| Freshly Cleaned SiO2 | < 10° | Highly hydrophilic, hydroxylated surface. |
| This compound SAM | 70° - 85° | Indicates a more hydrophobic surface due to the aromatic layer. |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of the surface.
| Element | Binding Energy (eV) | Expected Observation |
| Br 3d | ~70 eV | Confirms the presence of the bromine terminus of the SAM. |
| P 2p | ~133-134 eV | Confirms the presence of the phosphonate headgroup. |
| C 1s | ~285 eV | Aromatic C-C and C-Br contributions. |
| Si 2p / O 1s | Substrate peaks | Attenuation of the substrate signal indicates coverage by the monolayer. |
Atomic Force Microscopy (AFM)
AFM provides topographical information about the surface at the nanoscale. It can be used to assess the smoothness and uniformity of the SAM and to ensure the absence of significant aggregation or multilayer formation. A well-formed SAM should exhibit a smooth surface with a root-mean-square (RMS) roughness similar to the underlying substrate.
Subsequent Functionalization of the Bromine Terminus
The true utility of the this compound SAM lies in its capacity for further chemical modification. The bromine atom can be used as a leaving group in nucleophilic substitution reactions or as a handle for various cross-coupling reactions. For example, a common follow-on reaction is the conversion of the bromide to an azide, which can then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") reactions.[5]
Conclusion
The synthesis of self-assembled monolayers using this compound offers a robust and versatile method for the functionalization of metal oxide surfaces. The stability of the phosphonate-oxide bond, coupled with the reactivity of the terminal bromine group, provides a powerful platform for a wide array of applications in materials science, biotechnology, and electronics. By following the detailed protocols and characterization steps outlined in this guide, researchers can reliably produce high-quality, functionalized surfaces tailored to their specific needs.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marshall.edu [marshall.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. db-thueringen.de [db-thueringen.de]
- 6. research.tue.nl [research.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. princeton.edu [princeton.edu]
Introduction: The Dual-Personality of (4-Bromophenyl)phosphonic Acid
An In-Depth Guide to the Application of (4-Bromophenyl)phosphonic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This compound is an organophosphorus compound characterized by a phosphonic acid group (-PO(OH)₂) and a bromine atom attached to a phenyl ring.[1] This unique structure endows it with a dual functionality in the realm of catalysis, making it a valuable tool for synthetic chemists. It is primarily utilized in organic synthesis and material science as a key intermediate for pharmaceuticals, agrochemicals, and in the synthesis of metal-organic frameworks (MOFs).[2]
The catalytic relevance of this molecule stems from two distinct features:
-
The Phosphonic Acid Moiety : This group is an excellent ligand for coordinating with metal ions and can act as a robust anchor for grafting onto catalyst supports.[2][3] Its acidic protons can also introduce Brønsted acid sites, creating bifunctional catalysts that are effective in reactions like hydrodeoxygenation.[4] The high polarity of this group also enhances the water solubility of ligands and materials.[3]
-
The Bromophenyl Moiety : The carbon-bromine (C-Br) bond is a classic reactive handle for palladium-catalyzed cross-coupling reactions. It readily undergoes oxidative addition, a critical step in fundamental transformations like the Suzuki-Miyaura and Heck reactions.[5][6]
This guide will explore these two primary applications, providing the theoretical basis and practical protocols for leveraging this compound as both a pivotal substrate in cross-coupling and as a functional modifier for advanced catalyst design.
PART 1: this compound as a Substrate in Palladium-Catalyzed Cross-Coupling
The most prominent application of this compound in catalysis is as an aryl halide substrate. The presence of the C-Br bond makes it an ideal coupling partner for forming new carbon-carbon bonds, a cornerstone of modern pharmaceutical and materials synthesis.
Application Note 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl compounds by coupling an organoboron species (like a boronic acid) with an organohalide.[7][8] In this context, this compound serves as the organohalide component, enabling the introduction of a phosphonic acid-functionalized phenyl ring into a target molecule.
Mechanistic Rationale: The catalytic cycle, typically employing a Palladium(0) complex, involves three key steps:
-
Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step.[9]
-
Transmetalation : A base activates the coupling partner (the boronic acid) to form a more nucleophilic boronate species.[10] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines a general procedure for the palladium-catalyzed coupling. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.[5]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)[5][11]
-
Schlenk flask, magnetic stirrer, condenser, heating mantle.
Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: The Pd(0) catalyst is sensitive to oxidation, which would render it inactive. Maintaining an inert atmosphere is critical for catalytic turnover.[5]
-
-
Solvent and Catalyst Addition : Add the degassed solvent (e.g., 1,4-Dioxane) via cannula or syringe. Stir the mixture for 10-15 minutes to ensure dissolution/suspension. Add the catalyst, Pd(PPh₃)₄ (1-5 mol %), to the stirring mixture.
-
Reaction : Equip the flask with a condenser and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the biphenylphosphonic acid product.
Application Note 2: The Heck Reaction
The Heck reaction couples aryl or vinyl halides with alkenes, providing a powerful route to substituted olefins.[6][13] this compound acts as the aryl halide partner, enabling the arylation of various alkenes. This reaction is highly valued for its stereoselectivity, typically favoring the formation of the trans isomer.[13]
Mechanistic Rationale: The Heck catalytic cycle is similar to the Suzuki, but differs in the C-C bond-forming step.
-
Oxidative Addition : Pd(0) inserts into the C-Br bond of this compound.
-
Migratory Insertion (Carbopalladation) : The alkene coordinates to the Pd(II) center, followed by the insertion of the alkene into the Pd-Aryl bond.
-
β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step dictates the regioselectivity and stereoselectivity.[14]
-
Regeneration : The base removes the hydride from the palladium and regenerates the active Pd(0) catalyst.[14]
Experimental Protocol: Heck Coupling of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[16]
-
Schlenk tube or flask, magnetic stirrer, heating block.
Procedure:
-
Catalyst Pre-formation (Optional but recommended) : In a Schlenk tube, dissolve Pd(OAc)₂ (1-2 mol %) and the phosphine ligand (2-4 mol %) in a small amount of degassed DMF under an inert atmosphere. Stir for 15-20 minutes.
-
Insight: Using a Pd(II) precursor like Pd(OAc)₂ often leads to a more active catalyst in situ compared to starting directly with a stable Pd(0) complex.[14] The phosphine ligand stabilizes the palladium center.
-
-
Reaction Setup : In a separate Schlenk flask, add this compound (1.0 equiv), the base (e.g., TEA, 1.5-2.0 equiv), and the primary solvent (e.g., DMF).
-
Addition of Reactants : Add styrene (1.2-1.5 equiv) to the flask via syringe. Then, transfer the pre-formed catalyst solution to the main reaction flask via cannula.
-
Reaction : Heat the sealed reaction vessel to 100-140 °C. Higher temperatures are often required for Heck reactions compared to Suzuki couplings.[16] Monitor the reaction by TLC or GC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with water and extract several times with an organic solvent like diethyl ether or ethyl acetate.
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting crude stilbenephosphonic acid derivative by column chromatography or recrystallization.
Summary of Typical Cross-Coupling Conditions
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, Buchwald ligands, NHCs | PPh₃, P(o-tol)₃ |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | TEA, NaOAc, K₂CO₃ |
| Solvent | Dioxane, Toluene, DMF, THF/H₂O | DMF, NMP, Acetonitrile |
| Temperature | 70 - 110 °C | 100 - 140 °C |
| Typical Yields | Good to Excellent | Moderate to Good |
PART 2: this compound as a Catalyst Modifier
Beyond its role as a reactive substrate, the phosphonic acid group allows the molecule to function as a surface modifier or ligand, directly influencing catalytic activity.
Application Note 3: Creating Bifunctional Heterogeneous Catalysts
Phosphonic acids strongly adsorb onto the surface of metal oxides like alumina (Al₂O₃), titania (TiO₂), and silica (SiO₂).[4] This property can be exploited to create bifunctional catalysts where a noble metal (like Platinum or Palladium) is supported on a material functionalized with this compound.
Mechanism of Action:
-
Anchoring : The phosphonic acid group forms strong bonds with the oxide support surface.
-
Brønsted Acidity : The P-OH groups introduce tunable Brønsted acid sites at the metal-support interface.[4]
-
Synergy : These acid sites can work in concert with the metal sites to catalyze reactions more efficiently. For example, in hydrodeoxygenation, the acid sites can facilitate the dehydration of an alcohol, while the metal site catalyzes the subsequent hydrogenation.[4]
References
- 1. PubChemLite - this compound (C6H6BrO3P) [pubchemlite.lcsb.uni.lu]
- 2. This compound [myskinrecipes.com]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-hub.nrel.gov [research-hub.nrel.gov]
- 5. mdpi.com [mdpi.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of (4-Bromophenyl)phosphonic Acid in Modern Pharmaceutical Development
Introduction: The Power of the Phosphonate Moiety
In the landscape of medicinal chemistry, the phosphonic acid group [-P(O)(OH)₂] and its ester derivatives (phosphonates) are of immense strategic importance. Unlike their phosphate cousins, which are characterized by a metabolically labile P-O-C bond, phosphonates possess a robust P-C bond. This single structural modification imparts significant resistance to enzymatic cleavage, making them excellent and non-hydrolyzable mimics of natural phosphates.[1][2] This stability allows drug designers to create molecules that can effectively inhibit enzymes that process phosphate substrates, such as kinases and phosphatases, without being rapidly degraded.[3][4] Furthermore, the phosphonate group can serve as a bioisostere for carboxylic acids, mimicking their charge and hydrogen bonding capabilities while offering a different spatial arrangement and metabolic profile.[2][5] This combination of stability and mimicry has led to the successful development of numerous phosphonate-containing drugs, including antivirals like Tenofovir and Cidofovir, and bisphosphonates for treating bone disorders.[6][7]
Within this valuable class of compounds, (4-Bromophenyl)phosphonic acid (4-BPPA) stands out as a particularly versatile and powerful building block for pharmaceutical development. Its utility stems from a dual-functionality architecture:
-
The Phosphonic Acid Group: Serves as the bioactive anchor or bioisosteric element, interacting with biological targets or conferring desirable physicochemical properties like bone targeting.[8]
-
The Bromophenyl Group: Provides a reactive handle, specifically a bromine atom, which is ideal for modern cross-coupling reactions, allowing for the construction of complex molecular scaffolds.[9][10]
This guide provides an in-depth exploration of 4-BPPA's applications, complete with detailed protocols and the scientific rationale behind its use in drug discovery workflows.
Part 1: Core Applications in Drug Discovery
This compound as a Bioisostere
Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a cornerstone of lead optimization.[11] The phosphonic acid group of 4-BPPA is an effective non-classical bioisostere for both phosphate and carboxylate moieties.
-
Phosphate Mimicry: The tetrahedral geometry and dianionic state of the phosphonate group at physiological pH closely resemble that of a phosphate group. This allows molecules derived from 4-BPPA to act as competitive inhibitors for enzymes in nucleotide metabolism or signaling pathways. The key advantage is the P-C bond's resistance to hydrolysis, leading to a longer biological half-life compared to a phosphate-containing analogue.[12]
-
Carboxylate Mimicry: While differing in geometry (tetrahedral vs. planar), the phosphonate group can effectively replicate the anionic charge and hydrogen-bonding capacity of a carboxylate. This substitution can be used to address metabolic liabilities associated with carboxylic acids, such as rapid phase II glucuronidation, potentially improving a drug candidate's pharmacokinetic profile.[5][13]
Caption: Bioisosteric relationship of the phosphonate group.
A Versatile Synthetic Building Block: The Role of the Bromo Handle
The true synthetic power of 4-BPPA lies in its bromine substituent. This halogen atom makes the phenyl ring an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[14] This allows chemists to easily and efficiently append a vast range of chemical moieties to the core structure, rapidly building molecular diversity.
This approach is fundamental for Structure-Activity Relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize potency, selectivity, and pharmacokinetic properties.[15] Starting with the 4-BPPA scaffold, researchers can couple various boronic acids to explore how different substituents at the 4-position of the phenyl ring affect biological activity.
Caption: Synthetic workflow using 4-BPPA in Suzuki coupling.
Application in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[16] A PROTAC is a heterobifunctional molecule comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[17]
This compound derivatives can be incorporated into PROTAC design in several ways:
-
As a Linker Attachment Point: The bromo-handle is a prime site for attaching the linker chain, which is then connected to the E3 ligase ligand. This is a modular and synthetically tractable approach.[18]
-
Part of the Target Ligand: The phenylphosphonate moiety itself can be a critical part of the "warhead" that binds to the protein of interest, especially if the target is a phosphate-binding protein.
Caption: Potential roles of 4-BPPA in a PROTAC molecule.
Part 2: Experimental Protocols
These protocols are intended as a guide for researchers. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.
Protocol 1: Suzuki-Miyaura Cross-Coupling of Diethyl (4-bromophenyl)phosphonate
Rationale: This protocol demonstrates the core utility of the bromo-handle for C-C bond formation. Diethyl (4-bromophenyl)phosphonate is used as the starting material because the phosphonic acid group must be protected as an ester to prevent interference with the basic reaction conditions. Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. A bulky phosphine ligand like SPhos is used to promote oxidative addition and reductive elimination steps in the catalytic cycle.[19][20]
Materials:
-
Diethyl (4-bromophenyl)phosphonate (1.0 equiv.)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add diethyl (4-bromophenyl)phosphonate, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting phosphonate.
-
Degassing: Bubble argon through the stirred suspension for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ and SPhos. Add this catalyst/ligand mixture to the reaction flask under a positive flow of argon.
-
Reaction Execution: Seal the flask tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diethyl biarylphosphonate product.
Protocol 2: Deprotection of Diethyl Phosphonate via McKenna Reaction
Rationale: The final step in many synthetic sequences is the hydrolysis of the phosphonate esters to the free phosphonic acid. Acidic hydrolysis with concentrated HCl can be effective but often requires harsh conditions and prolonged heating, which may not be suitable for complex molecules.[6] The McKenna reaction, using bromotrimethylsilane (TMSBr), is a much milder and highly efficient alternative. TMSBr reacts with the ester to form a silylated intermediate, which is readily hydrolyzed upon the addition of an alcohol like methanol.[6]
Materials:
-
Diethyl arylphosphonate (from Protocol 1) (1.0 equiv.)
-
Bromotrimethylsilane (TMSBr) (3.0 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Dissolve the diethyl arylphosphonate in anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
TMSBr Addition: Add TMSBr dropwise to the stirred solution.
-
Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until the starting material is fully converted to the bis(trimethylsilyl) phosphonate intermediate (typically 12-24 hours).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TMSBr.
-
Methanolysis: Carefully add methanol to the residue at 0 °C. Vigorous gas evolution (bromoethane) may occur.
-
Final Steps: Allow the mixture to warm to room temperature and stir for 1-2 hours. Concentrate the solution under reduced pressure. The resulting solid can often be purified by trituration with a solvent like diethyl ether or by recrystallization to yield the pure arylphosphonic acid.
Protocol 3: Analytical Characterization
Rationale: Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques provides orthogonal data to validate the final product.[21][22]
| Technique | Purpose & Expected Observations |
| ¹H NMR | Confirms the proton environment. Expect to see characteristic aromatic signals. Coupling to the phosphorus atom (²JPH, ³JPH) may be observed. |
| ¹³C NMR | Confirms the carbon skeleton. The carbon directly bonded to phosphorus will show a large coupling constant (¹JPC). |
| ³¹P NMR | The most definitive technique for phosphorus-containing compounds. Expect a single peak in the phosphonate region (typically +10 to +25 ppm). |
| LC-MS | Confirms the molecular weight and assesses purity. Electrospray ionization (ESI) in negative mode is often effective for detecting the [M-H]⁻ ion of the phosphonic acid. |
| HPLC | Determines the purity of the final compound by separating it from any starting materials or byproducts. A reversed-phase C18 column is commonly used. |
Part 3: Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16839-13-7 | [9] |
| Molecular Formula | C₆H₆BrO₃P | [23] |
| Molecular Weight | 236.99 g/mol | [9][23] |
| Appearance | White to off-white solid | - |
| Melting Point | ~202 °C | [9] |
| pKa | pKa₁ ≈ 1.5-2.5, pKa₂ ≈ 6.5-7.5 (Estimated for arylphosphonic acids) | [12] |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water | - |
This compound is more than just a chemical reagent; it is a strategic platform for innovation in pharmaceutical development. Its unique combination of a stable, bioactive phosphonic acid group and a synthetically versatile bromo-handle allows researchers to efficiently construct and test novel molecular architectures. From serving as a robust bioisostere to enabling the rapid generation of compound libraries via cross-coupling and facilitating entry into advanced modalities like PROTACs, 4-BPPA provides a reliable and powerful tool for addressing the complex challenges of modern drug discovery. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively leverage this valuable building block in their quest for new therapeutics.
References
- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 3. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jelsciences.com [jelsciences.com]
- 8. updates.reinste.com [updates.reinste.com]
- 9. This compound [myskinrecipes.com]
- 10. This compound | micromed-it [micromed-it.com]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphate Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chempep.com [chempep.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. researchgate.net [researchgate.net]
- 23. PubChemLite - this compound (C6H6BrO3P) [pubchemlite.lcsb.uni.lu]
Application Note & Protocol: Surface Functionalization of Nanoparticles with (4-Bromophenyl)phosphonic Acid
Abstract & Strategic Importance
This guide provides a comprehensive technical overview and detailed experimental protocols for the surface functionalization of nanoparticles, particularly metal oxides, with (4-Bromophenyl)phosphonic acid (4-BPPA). Phosphonic acids are superior anchoring ligands for a wide range of metal and metal oxide nanomaterials, forming robust, hydrolytically stable M-O-P covalent bonds.[1] The strategic selection of 4-BPPA imparts two critical features in a single modification step: (1) it creates a stable, well-defined organic monolayer that enhances colloidal stability and modifies surface properties, and (2) it introduces a chemically addressable bromine moiety on the nanoparticle surface. This terminal bromine acts as a versatile synthetic handle for subsequent covalent conjugation via well-established cross-coupling chemistries, such as Suzuki or Sonogashira reactions.[2][3] This dual-functionality makes 4-BPPA-functionalized nanoparticles a powerful platform for developing advanced materials in drug delivery, diagnostics, catalysis, and sensing.
This document is intended for researchers, chemists, and materials scientists. It details the underlying binding mechanism, provides a step-by-step protocol for functionalizing iron oxide nanoparticles as a representative example, outlines essential characterization techniques for validation, and discusses potential downstream applications.
The "Why": Causality of Ligand Choice & Binding Mechanism
The efficacy of a nanoparticle system is fundamentally dictated by its surface chemistry. The choice of this compound is deliberate and rooted in the principles of coordination chemistry and synthetic utility.
Superior Anchoring: The Phosphonate Advantage
Phosphonic acids (R-PO(OH)₂) form highly stable bonds with surface hydroxyl groups (-OH) present on a vast array of inorganic nanoparticles, including iron oxides (Fe₃O₄, γ-Fe₂O₃), titanium dioxide (TiO₂), zinc oxide (ZnO), and zirconia (ZrO₂).[1][4] The binding occurs through a condensation reaction, eliminating water and forming strong metal-oxygen-phosphorus (M-O-P) linkages.
Compared to other common anchoring groups like carboxylic acids or silanes, phosphonates offer superior thermal and hydrolytic stability.[5][6] The phosphonate headgroup can adopt multiple coordination modes with the nanoparticle surface—monodentate, bidentate, and tridentate—with multidentate binding significantly enhancing the stability of the organic layer.[5] This robust attachment is critical for applications in physiological media or harsh chemical environments where ligand desorption would be detrimental.
Mechanism of Surface Binding
The functionalization process is a ligand exchange reaction where the phosphonic acid displaces water or weakly bound hydroxyls from the nanoparticle's surface coordination sphere. The equilibrium favors the formation of the M-O-P bond, especially at elevated temperatures.
Diagram 1: Mechanism of phosphonic acid binding to a metal oxide surface.
Protocol: Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol describes a general method for functionalizing oleic acid-capped iron oxide nanoparticles, a common starting material. The procedure involves ligand exchange in a high-boiling point solvent.
Materials & Equipment
-
Nanoparticles: Oleic acid-stabilized Fe₃O₄ nanoparticles (e.g., 10 nm diameter) dispersed in chloroform or toluene.
-
Ligand: this compound (4-BPPA).
-
Solvents: Toluene (anhydrous), Ethanol (absolute), Chloroform.
-
Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, Schlenk line (optional, for air-sensitive NPs), centrifuge, sonicator, rotary evaporator.
Step-by-Step Methodology
-
Nanoparticle Preparation:
-
Transfer 5 mL of the stock IONP solution (e.g., 5 mg/mL in chloroform) to a 50 mL round-bottom flask.
-
Remove the chloroform via rotary evaporation to obtain a film of nanoparticles.
-
Re-disperse the nanoparticles in 20 mL of anhydrous toluene by sonicating for 10-15 minutes to create a uniform suspension.
-
-
Ligand Solution Preparation:
-
Prepare a 10 mM solution of this compound in toluene. This may require gentle warming and sonication to fully dissolve. Note: A significant molar excess of 4-BPPA relative to the estimated surface atoms of the IONPs is required to drive the ligand exchange equilibrium.
-
-
Grafting Reaction (Ligand Exchange):
-
Add 10 mL of the 4-BPPA solution to the nanoparticle dispersion in the round-bottom flask.
-
Attach a reflux condenser and heat the mixture to 100-110 °C with vigorous stirring.
-
Allow the reaction to proceed under reflux for 12-24 hours. For air-sensitive nanoparticles, this should be performed under an inert atmosphere (N₂ or Ar).[7]
-
-
Purification - The Critical Step:
-
Allow the reaction mixture to cool to room temperature. The functionalized nanoparticles may precipitate out of the toluene as their surface polarity has changed.
-
Add 20 mL of ethanol to the flask to induce further precipitation of the nanoparticles.
-
Pellet the functionalized nanoparticles by centrifugation (e.g., 8,000 rpm for 20 minutes). Discard the supernatant, which contains excess 4-BPPA and displaced oleic acid.
-
Washing is paramount for removing non-covalently bound ligands. Resuspend the pellet in 20 mL of fresh toluene/ethanol (1:1 v/v) by sonicating. Repeat the centrifugation and resuspension cycle at least three times.[1]
-
For the final wash, use a solvent in which the functionalized nanoparticles are colloidally stable (e.g., ethanol or DMF).
-
-
Final Product:
-
After the final wash, discard the supernatant. The resulting pellet contains the purified 4-BPPA functionalized IONPs.
-
The nanoparticles can be dried under vacuum or re-dispersed in a suitable solvent for storage and characterization.
-
Diagram 2: Experimental workflow for nanoparticle functionalization.
Validation: A Self-Validating Protocol
Successful functionalization must be confirmed empirically. The following characterization techniques provide orthogonal evidence of surface modification.
| Technique | Purpose | Expected Result for Successful Functionalization |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify chemical functional groups on the NP surface. | Disappearance of C-H stretching peaks from oleic acid (~2850-2950 cm⁻¹). Appearance of aromatic C=C stretching from the phenyl ring (~1400-1600 cm⁻¹) and strong P-O-Fe bond vibrations (~900-1100 cm⁻¹).[1] |
| Thermogravimetric Analysis (TGA) | To quantify the mass of organic ligand grafted onto the NP surface. | A distinct mass loss step corresponding to the thermal decomposition of the 4-BPPA monolayer. This allows for calculation of grafting density. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and assess colloidal stability. | A change in hydrodynamic diameter. A low polydispersity index (PDI < 0.3) in the final dispersion solvent indicates good colloidal stability. |
| Zeta Potential | To measure surface charge and infer stability in polar solvents. | A significant shift in the zeta potential value compared to the precursor nanoparticles, indicating a change in surface chemistry.[5] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the NP surface. | Appearance of signals for Bromine (Br 3d) and Phosphorus (P 2p) in the survey and high-resolution spectra. |
Post-Functionalization: Leveraging the Bromine Handle
The true power of this functionalization strategy lies in the reactivity of the terminal bromine. The 4-BPPA-coated nanoparticle is not a final product but an intermediate platform for creating highly complex, multifunctional nanostructures.
The aryl bromide is an ideal substrate for Palladium-catalyzed cross-coupling reactions , such as:
-
Suzuki Coupling: Reaction with a boronic acid (R'-B(OH)₂) to form a C-C bond, attaching a new functional group R'. This is highly effective for installing targeting ligands, fluorophores, or other functionalities.[2]
-
Sonogashira Coupling: Reaction with a terminal alkyne to install an alkyne group, which can then be used in "click chemistry" reactions (e.g., CuAAC).
-
Heck Coupling: Reaction with an alkene to introduce further complexity.
These reactions can be carried out directly on the nanoparticle dispersion, providing a modular approach to surface engineering.[3]
Troubleshooting
| Problem | Potential Cause | Solution |
| Nanoparticle Aggregation | Incomplete ligand exchange; poor choice of final solvent. | Increase reaction time/temperature or ligand concentration. Ensure final dispersion solvent is compatible with the new phenyl-terminated surface (e.g., ethanol, DMF, NMP). |
| Low Grafting Density (from TGA) | Insufficient reaction time or temperature; steric hindrance. | Increase reaction time or temperature. Ensure precursor nanoparticles are well-dispersed before adding the ligand. |
| FTIR shows residual precursor ligand | Inadequate washing. | The purification step is critical. Increase the number of washing/centrifugation cycles. Use a combination of solvents to effectively remove all physisorbed molecules. |
References
- 1. benchchem.com [benchchem.com]
- 2. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Surface Functionalization with (4-Bromophenyl)phosphonic Acid
Introduction: The Power of Surface Chemistry in Scientific Advancement
In the realms of materials science, biosensor development, and drug discovery, the ability to precisely control the chemistry of a surface is paramount. The functionalization of substrates with self-assembled monolayers (SAMs) provides a robust platform for tailoring surface properties, enabling the attachment of bioactive molecules, and facilitating the development of sophisticated devices. Among the various classes of molecules used for SAM formation, organophosphonic acids have garnered significant attention due to their ability to form stable, well-ordered monolayers on a wide range of metal oxide surfaces.[1][2]
This guide provides a comprehensive overview of the experimental protocols for grafting (4-Bromophenyl)phosphonic acid onto various surfaces. The presence of the bromophenyl group offers a versatile chemical handle for subsequent modifications, making it an ideal choice for researchers aiming to create functional interfaces for a multitude of applications.[3] We will delve into the underlying principles of phosphonic acid grafting, provide detailed step-by-step protocols for surface preparation and monolayer formation, discuss the essential characterization techniques for validating the grafted layer, and explore the subsequent chemical transformations that unlock the potential of these functionalized surfaces.
The Chemistry of Phosphonic Acid Grafting: A Strong and Stable Anchor
The efficacy of phosphonic acids as surface anchoring groups stems from their ability to form strong, covalent bonds with metal oxide surfaces. The phosphonic acid headgroup (-PO(OH)₂) can coordinate to surface metal atoms through one, two, or three of its oxygen atoms, forming mono-, bi-, or tridentate linkages. The exact binding mode is influenced by factors such as the substrate material, surface crystallography, and deposition conditions.[4] The formation of these robust P-O-Metal bonds contributes to the high thermal and chemical stability of phosphonate monolayers, a significant advantage over other self-assembly chemistries like thiols on gold.[5][6][7]
The general mechanism involves the reaction of the phosphonic acid with surface hydroxyl groups present on the metal oxide, leading to the formation of a covalent bond and the release of water. An optional subsequent heating or annealing step can promote further condensation and the formation of a more ordered and densely packed monolayer.[8]
Experimental Protocols: A Step-by-Step Guide to Surface Functionalization
This section provides detailed protocols for the grafting of this compound onto common substrates used in research and development: Silicon (with a native oxide layer), Titanium Dioxide (TiO₂), and Gold (with a native oxide layer).
I. Substrate Preparation: The Foundation for a High-Quality Monolayer
A pristine and well-characterized substrate is crucial for the formation of a uniform and densely packed self-assembled monolayer. The following cleaning procedures are recommended for different substrates.
Table 1: Substrate Cleaning Protocols
| Substrate | Cleaning Procedure | Rinsing and Drying |
| Silicon (with native SiO₂) ** | 1. Sonicate in a sequence of acetone, isopropanol, and deionized (DI) water (15 minutes each). 2. Immerse in a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) at 80°C for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). 3. Alternatively, for a less aggressive clean, use an RCA-1 solution (5:1:1 DI water: 27% NH₄OH: 30% H₂O₂) at 75°C for 15 minutes. | Rinse copiously with DI water. Dry under a stream of high-purity nitrogen gas. |
| Titanium Dioxide (TiO₂) ** | 1. Sonicate in a sequence of acetone, isopropanol, and DI water (15 minutes each). 2. Treat with UV-Ozone for 15-20 minutes to remove organic contaminants and generate a hydrophilic, hydroxylated surface. | Rinse with DI water. Dry under a stream of high-purity nitrogen gas. |
| Gold (Au) | 1. Sonicate in a sequence of acetone, isopropanol, and DI water (15 minutes each). 2. Immerse in a freshly prepared "Piranha" solution for 1-2 minutes. (Caution: Piranha solution reacts vigorously with organic materials. Use with extreme care). 3. Alternatively, use an oxygen plasma treatment for 5 minutes. | Rinse copiously with DI water. Dry under a stream of high-purity nitrogen gas. |
II. Grafting of this compound: The "T-BAG" Method
The "Tethering by Aggregation and Growth" (T-BAG) method is a simple and effective technique for forming phosphonic acid SAMs.[8]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Cleaned substrates
-
Vertical deposition chamber or a simple beaker
-
Oven or hotplate
Procedure:
-
Prepare a dilute solution of this compound in anhydrous THF. A typical concentration is 1 mM.
-
Place the cleaned substrates vertically in the phosphonic acid solution.
-
Allow the solvent to evaporate slowly at room temperature. This slow evaporation is crucial for the formation of an ordered physisorbed layer.
-
Once the solvent has completely evaporated, transfer the substrates to an oven and heat at 120-140°C for 24-48 hours. This heating step promotes the formation of covalent Si-O-P bonds.[8]
-
After heating, remove the substrates from the oven and allow them to cool to room temperature.
-
To remove any physisorbed multilayers, sonicate the substrates in fresh anhydrous THF for 10-15 minutes.
-
Rinse the substrates with THF and dry under a stream of high-purity nitrogen.
Figure 1: Workflow for the grafting of this compound.
Validation and Characterization: Confirming a Successful Graft
A critical aspect of any surface modification protocol is the ability to verify the presence and quality of the grafted monolayer. The following techniques are indispensable for characterizing this compound SAMs.
I. X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides quantitative elemental composition and chemical state information.
Table 2: Expected XPS Binding Energies for this compound SAMs
| Element | Orbital | Expected Binding Energy (eV) | Interpretation |
| Phosphorus | P 2p | ~133-134 | Indicates the presence of phosphonate species covalently bonded to the surface. |
| Bromine | Br 3d | ~70-71 | Confirms the presence of the bromophenyl group and the C-Br bond.[9] |
| Carbon | C 1s | ~285 (C-C/C-H), ~286 (C-Br) | The main peak corresponds to the phenyl ring, with a shoulder at higher binding energy due to the carbon bonded to bromine. |
| Oxygen | O 1s | ~531 (P-O-Substrate), ~532 (P=O) | Deconvolution of the O 1s peak can provide insights into the binding of the phosphonate to the surface. |
| Substrate Peaks | e.g., Si 2p, Ti 2p, Au 4f | Attenuated | The intensity of the substrate peaks will be attenuated after the formation of the monolayer, which can be used to estimate the layer thickness. |
II. Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR, particularly in Attenuated Total Reflectance (ATR) mode, is highly effective for identifying the functional groups present on the surface.
Table 3: Key FT-IR Vibrational Modes for this compound SAMs
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~1475 | C=C stretch | Aromatic ring of the bromophenyl group. |
| ~1100-1250 | P=O stretch | The position and intensity of this peak are sensitive to the binding mode of the phosphonate group to the surface. A shift to lower wavenumbers compared to the free acid is indicative of surface coordination. |
| ~950-1100 | P-O-Substrate stretch | The appearance of new peaks in this region confirms the formation of covalent bonds between the phosphonic acid and the substrate. |
| ~820 | C-H out-of-plane bend | Characteristic of a 1,4-disubstituted benzene ring. |
Unlocking Potential: Subsequent Functionalization of the Bromophenyl Group
The true power of grafting this compound lies in the versatility of the bromo- functional group, which serves as a reactive site for a variety of powerful carbon-carbon bond-forming reactions. This enables the covalent attachment of a wide range of molecules, including fluorescent dyes, catalysts, and, most importantly for the target audience, therapeutic agents and biomolecules.
I. Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is an excellent substrate for well-established palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions.
A. Suzuki Coupling: Formation of Biaryl Linkages
The Suzuki coupling reaction enables the formation of a new carbon-carbon bond between the surface-grafted bromophenyl group and a boronic acid or ester.[3][10] This is a highly versatile reaction with a broad substrate scope, allowing for the attachment of various aryl and heteroaryl moieties.
Figure 2: General scheme for Suzuki coupling on a bromophenyl-functionalized surface.
B. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction facilitates the reaction between the aryl bromide and a terminal alkyne, forming a conjugated enyne system.[11][12] This reaction is particularly useful for introducing alkynes that can then participate in "click chemistry" reactions.
Figure 3: General scheme for Sonogashira coupling on a bromophenyl-functionalized surface.
II. The Gateway to Bioconjugation: Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for bioconjugation.[13][14] The azide-alkyne cycloaddition is a prime example. By first using a Sonogashira coupling to introduce an alkyne onto the surface, the surface is now primed for reaction with an azide-functionalized molecule, such as a drug or a peptide.
Protocol for a Two-Step Functionalization for Drug Delivery:
-
Grafting: Graft this compound onto the desired substrate as described previously.
-
Sonogashira Coupling: Perform a Sonogashira coupling reaction with an alkyne-containing molecule (e.g., propargyl alcohol) to introduce a terminal alkyne onto the surface.
-
Click Reaction: React the alkyne-functionalized surface with an azide-modified drug molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.
This modular approach allows for the covalent and site-specific immobilization of therapeutic agents, a critical step in the development of targeted drug delivery systems and advanced biosensors.
Conclusion: A Versatile Platform for Innovation
The ability to graft this compound onto a variety of surfaces provides a robust and versatile platform for researchers across multiple disciplines. The stability of the phosphonate anchor, combined with the reactivity of the bromophenyl group, offers a powerful toolkit for creating functional interfaces. By following the detailed protocols and characterization guidelines presented in these application notes, scientists and drug development professionals can confidently create well-defined, functionalized surfaces, paving the way for innovations in areas ranging from targeted therapeutics to next-generation diagnostic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and order of phosphonic acid-based self-assembled monolayers on Si(100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Click Chemistry in Nano-Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 14. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (4-Bromophenyl)phosphonic Acid as a Synergistic Flame Retardant
Introduction: The Imperative for Advanced Flame Retardants
In the realm of materials science, the prevention of fire is a paramount concern, driving continuous innovation in flame retardant (FR) technology. Polymeric materials, ubiquitous in applications ranging from electronics and construction to transportation, are often inherently flammable. Historically, organohalogen compounds, particularly brominated flame retardants (BFRs), have been highly effective due to their gas-phase radical scavenging mechanism.[1][2] However, environmental persistence and potential health risks have necessitated a shift towards safer alternatives.[3]
Organophosphorus flame retardants (OPFRs) have emerged as a prominent class of halogen-free alternatives.[2][4] They primarily operate through a condensed-phase mechanism, promoting the formation of a protective, insulating char layer on the polymer surface during combustion.[4][5] This char acts as a physical barrier, hindering heat transfer and the release of flammable volatiles.[2]
(4-Bromophenyl)phosphonic acid represents a sophisticated approach, integrating both bromine and phosphorus functionalities into a single molecule. This design is not merely additive; it unlocks a powerful synergistic effect. The molecule is engineered to attack the fire triangle on two fronts: the phosphorus component acts in the condensed (solid) phase, while the bromine component acts in the gas phase. This dual-action mechanism offers the potential for highly efficient flame retardancy at lower loading levels, better preserving the mechanical properties of the host polymer. This guide provides an in-depth exploration of its mechanism, synthesis, and application protocols for researchers in materials science and polymer chemistry.
Physicochemical Properties of this compound
A thorough understanding of the material's properties is critical for its effective application.
| Property | Value | Reference |
| Chemical Formula | C₆H₆BrO₃P | [6] |
| Molecular Weight | 236.99 g/mol | [6] |
| Appearance | White to off-white solid | |
| Melting Point | 202°C | [6] |
| Primary Application | Intermediate for flame retardants, organic synthesis, surface modification. | [6][7] |
| Storage | Room temperature, dry conditions. | [6] |
Synergistic Flame Retardant Mechanism
The efficacy of this compound is rooted in the cooperative action of its phosphorus and bromine moieties during thermal decomposition.
1. Condensed-Phase Action (Phosphorus): Upon heating, the phosphonic acid group undergoes dehydration and decomposition. This process generates phosphoric acid and polyphosphoric acid species.[5][8] These acidic compounds are powerful catalysts for the dehydration of the polymer matrix, promoting cross-linking and the formation of a stable, insulating char layer on the surface.[2][9] This char layer serves multiple crucial functions:
-
Thermal Insulation: It shields the underlying polymer from the heat of the flame, slowing down further pyrolysis.[2]
-
Mass Transfer Barrier: It physically obstructs the release of flammable volatile gases, which act as fuel for the flame.[4]
-
Oxygen Barrier: It limits the access of ambient oxygen to the polymer surface, starving the combustion process.
2. Gas-Phase Action (Bromine): Simultaneously, the heat of the fire cleaves the carbon-bromine bond. This releases bromine radicals (Br•) into the gas phase, where the primary combustion reactions occur. These bromine radicals are highly effective at interrupting the self-sustaining radical chain reactions of fire.[9] They scavenge the high-energy hydrogen (H•) and hydroxyl (OH•) radicals, which are the primary drivers of combustion, replacing them with less reactive Br• radicals and terminating the reaction cycle.[9]
This dual-front attack makes brominated organophosphorus compounds highly efficient, as they disrupt both the fuel source (condensed phase) and the chemical reactions of the flame itself (gas phase).
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
This protocol describes a representative synthesis via a palladium-catalyzed cross-coupling reaction, a common method for forming C-P bonds, followed by hydrolysis.[10]
Materials:
-
1-Bromo-4-iodobenzene
-
Diethyl phosphite
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Dioxane
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-4-iodobenzene (1 equiv.), palladium(II) acetate (0.02 equiv.), and dppp (0.04 equiv.).
-
Solvent and Reagents: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene via syringe, followed by triethylamine (2 equiv.) and diethyl phosphite (1.5 equiv.).
-
Coupling Reaction: Heat the reaction mixture to 90°C and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with toluene. Concentrate the filtrate under reduced pressure.
-
Purification of Ester: Purify the crude residue (diethyl (4-bromophenyl)phosphonate) by flash column chromatography on silica gel.
-
Hydrolysis: Combine the purified diethyl (4-bromophenyl)phosphonate with a 1:1 mixture of dioxane and concentrated HCl.
-
Reflux: Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours until the hydrolysis is complete (monitored by ³¹P NMR).
-
Isolation: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure. Recrystallize the crude solid from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: Incorporation into an Epoxy Resin and Performance Evaluation
This protocol details the method for incorporating the flame retardant into a standard epoxy resin system and evaluating its performance.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
4,4'-Diaminodiphenyl sulfone (DDS) hardener
-
This compound (FR additive)
-
Acetone (for dispersion)
-
Mechanical stirrer, vacuum oven, molds
Procedure:
-
Preparation: Calculate the required amounts of epoxy resin, hardener (stoichiometric ratio), and FR additive (e.g., for 5%, 10%, 15% loading by weight).
-
Dispersion: In a beaker, dissolve the calculated amount of this compound into a minimal amount of acetone with stirring.
-
Mixing: Preheat the DGEBA epoxy resin to 80°C to reduce its viscosity. Add the FR/acetone solution to the warm resin and mix thoroughly with a mechanical stirrer for 15 minutes until a homogeneous mixture is achieved.
-
Degassing: Place the mixture in a vacuum oven at 80°C for 20 minutes to remove the acetone and any entrapped air bubbles.
-
Curing Agent Addition: Cool the mixture to 60°C. Add the DDS hardener and continue mechanical stirring for another 10 minutes.
-
Casting: Pour the final mixture into pre-heated steel molds treated with a release agent.
-
Curing Cycle: Cure the samples in an air-circulating oven using a staged cycle: 120°C for 1 hour, followed by 180°C for 2 hours, and finally a post-cure at 200°C for 1 hour.
-
Sample Preparation: After curing, allow the samples to cool slowly to room temperature. Demold the samples and cut them to the specific dimensions required for LOI and UL-94 testing.
Protocol 3: Flame Retardancy Testing
A. Limiting Oxygen Index (LOI) Test
-
Standard: ASTM D2863 / ISO 4589-2.
-
Objective: To determine the minimum percentage of oxygen in a flowing oxygen/nitrogen mixture that is required to sustain candle-like combustion of a vertically oriented specimen. A higher LOI value indicates better flame retardancy.
-
Procedure:
-
Place a test specimen of standard dimensions (e.g., 80-150 mm long, 10 mm wide, 4 mm thick) vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen gas flowing upwards through the chimney.
-
Ignite the top edge of the specimen with a pilot flame.
-
Observe the burning behavior. The test is a "pass" if the flame self-extinguishes before a specified length has been consumed or within a specified time after ignition.
-
Systematically vary the oxygen concentration in the gas mixture and repeat the test to find the critical concentration at which sustained burning occurs.
-
The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the material meets the specified burning criteria.
-
B. UL-94 Vertical Burn Test
-
Standard: ANSI/UL 94.
-
Objective: To classify the flammability of a plastic material based on its response to a small open flame under controlled laboratory conditions.
-
Procedure:
-
Clamp a rectangular test specimen (125 mm x 13 mm) vertically at its upper end.
-
Place a layer of dry absorbent surgical cotton on a horizontal surface 300 mm below the specimen.
-
Apply a calibrated burner flame (20 mm high) to the lower free end of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t₁).
-
As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).
-
Record whether any flaming drips from the specimen ignite the cotton below.
-
Test a total of five specimens.
-
-
Classification Criteria:
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each specimen (t₁ or t₂) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for 5 specimens (Σt₁ + Σt₂) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame + afterglow for each specimen (t₂ + t₃) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Drips ignite cotton? | No | No | Yes |
| Burn to holding clamp? | No | No | No |
Representative Performance Data
While specific data for this compound is proprietary to individual formulations, the following table presents typical performance enhancements observed with similar brominated organophosphorus flame retardants in common engineering polymers. This data is for illustrative purposes to demonstrate expected trends.
| Polymer System | FR Loading (% wt.) | LOI (%) | UL-94 Rating (1.6 mm) |
| Epoxy Resin (DGEBA/DDS) | 0 (Neat) | 22.8 | Fails |
| 10 | 30.5 | V-1 | |
| 15 | 34.2 | V-0 | |
| Polybutylene Terephthalate (PBT) | 0 (Neat) | 21.5 | Fails |
| 12 | 29.8 | V-0 | |
| Polylactic Acid (PLA) | 0 (Neat) | 19.0 | Fails |
| 15 | 25.1 | V-2 |
Note: Actual performance is highly dependent on the specific polymer grade, other additives, and processing conditions.
References
- 1. Biodegradation of brominated and organophosphorus flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. kth.diva-portal.org [kth.diva-portal.org]
- 4. nbinno.com [nbinno.com]
- 5. specialchem.com [specialchem.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound | Weber Lab [weberlab.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: (4-Bromophenyl)phosphonic Acid as a Versatile Intermediate in Agrochemical Synthesis
Abstract
(4-Bromophenyl)phosphonic acid is a key bifunctional intermediate, valuable in the synthesis of novel agrochemicals, particularly phosphonate-based fungicides and herbicides. Its structure, featuring a reactive phosphonic acid group and a versatile brominated aromatic ring, allows for diverse chemical modifications to develop compounds with tailored biological activity. This guide provides an in-depth exploration of its synthesis, characterization, and application, focusing on the underlying chemical principles and offering detailed, field-tested protocols for researchers in agrochemical development. We will elucidate the synthesis of the intermediate via palladium-catalyzed Hirao cross-coupling, discuss the dual-action mode of phosphonate fungicides it can generate, and provide a representative protocol for its conversion into a potential agrochemical entity.
Introduction: The Strategic Importance of Arylphosphonates in Agrochemicals
Phosphonate-based compounds have carved out a significant niche in modern agriculture, primarily as highly effective fungicides against Oomycete pathogens like Phytophthora and Pythium, the causal agents of devastating diseases such as late blight and root rot.[1] Unlike phosphate, its structural analogue and an essential plant nutrient, phosphonate (as the phosphite ion, HPO₃²⁻) is not readily metabolized by plants.[2] Instead, its efficacy lies in a sophisticated, dual mode of action: direct inhibition of pathogen growth and the stimulation of the plant's innate defense mechanisms, known as Systemic Acquired Resistance (SAR).[3][4]
This compound emerges as a strategic starting material in this context.[5] It serves as a rigid scaffold that can be elaborated upon to create a library of candidate agrochemicals. The phosphonic acid moiety is crucial for the compound's biological activity and systemic transport within the plant, while the bromo-substituent provides a reactive handle for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the fine-tuning of properties such as target specificity, potency, and environmental persistence. This document serves as a practical guide for harnessing the potential of this versatile intermediate.
Physicochemical & Safety Data
A thorough understanding of the physical properties and safety profile of this compound is paramount for its effective and safe use in a laboratory setting.
Properties Profile
| Property | Value | Source |
| Molecular Formula | C₆H₆BrO₃P | [5][6] |
| Molecular Weight | 236.99 g/mol | [5][6] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 202-204 °C | [5] |
| CAS Number | 16839-13-7 | |
| Solubility | Soluble in methanol; Insoluble in water | [7] |
Safety & Handling
This compound and related phosphonic acids must be handled with appropriate care. Always consult the latest Safety Data Sheet (SDS) before use.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). Corrosive properties may also be present, similar to related compounds.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][9][10] Handle in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][9] Keep the container tightly sealed.
Synthesis of this compound: The Hirao Reaction
While the classical Michaelis-Arbuzov reaction is a cornerstone for forming C-P bonds, it is often unsuitable for aryl halides.[11][12] The palladium-catalyzed Hirao reaction provides a more direct and efficient route for coupling aryl halides with dialkyl phosphites to form the corresponding arylphosphonates.[13][14] Subsequent hydrolysis yields the desired phosphonic acid. The use of modern catalyst systems, such as those employing bulky, electron-rich phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), has significantly improved the reaction's scope and efficiency, allowing for lower catalyst loadings and successful coupling with a wider range of substrates.[15][16]
Synthesis Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. extension.psu.edu [extension.psu.edu]
- 3. Potassium phosphonate: use, advantages and environmental decomposition in agricultural crops - Lainco [lainco.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. PubChemLite - this compound (C6H6BrO3P) [pubchemlite.lcsb.uni.lu]
- 7. 4-Bromophenylboronic acid | 5467-74-3 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Bromophenyl)phosphonic Acid
Welcome to the technical support center for the synthesis of (4-Bromophenyl)phosphonic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their product. We will delve into the critical aspects of the most common synthetic routes, providing field-proven insights and actionable solutions to challenges you may encounter.
Overview of Synthetic Challenges
This compound is a valuable building block in organic synthesis and material science.[1][2][3][4] Its synthesis, while conceptually straightforward, often involves a two-step process: the formation of a P-C bond to create a phosphonate ester intermediate, followed by hydrolysis to the final phosphonic acid. Each step presents unique challenges that can significantly impact the final yield and purity. Low reactivity of the aryl halide, competing side reactions during hydrolysis, and purification difficulties are common hurdles. This guide provides a structured, question-and-answer-based approach to navigate these issues effectively.
Core Synthesis Pathway Visualization
The general and most reliable synthetic approach involves two key transformations: C-P bond formation and ester hydrolysis.
References
common side reactions in the synthesis of (4-Bromophenyl)phosphonic acid
Welcome to the technical support center for the synthesis of (4-Bromophenyl)phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to ensure the successful and efficient synthesis of this compound.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science.[1] Its synthesis, while seemingly straightforward, can be prone to several side reactions that can significantly impact yield and purity. This guide will focus on the two primary stages of its synthesis: the formation of the diethyl (4-bromophenyl)phosphonate intermediate via a Hirao coupling reaction, and its subsequent hydrolysis to the final phosphonic acid.
Part 1: Troubleshooting Guide for Hirao Coupling
The Hirao coupling is a palladium-catalyzed cross-coupling reaction between an aryl halide and a dialkyl phosphite.[2] While effective, it is not without its challenges.
FAQ 1: Why is my Hirao coupling reaction showing low conversion to the desired diethyl (4-bromophenyl)phosphonate?
Possible Cause 1: Inactive Catalyst
The active catalyst in the Hirao coupling is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3]
-
Solution: Ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. The presence of a phosphite reagent and a base like triethylamine can aid in this reduction.[3]
Possible Cause 2: Competing Reduction of 4-Bromobenzene
A significant side reaction in the Hirao coupling is the reduction of the aryl halide starting material to bromobenzene. This occurs when the oxidative addition of the palladium catalyst to the P-H bond of the dialkyl phosphite is competitive with the oxidative addition to the C-Br bond of 4-bromobenzene.[4]
-
Solution: The choice of ligand is crucial. Using a bidentate phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can favor the desired oxidative addition to the aryl bromide and suppress the reduction pathway.[5][6]
FAQ 2: I've isolated my product, but it's contaminated with a dealkylated species. What's happening?
Possible Cause: Base-Promoted Dealkylation
Triethylamine (Et₃N), a common base used in the Hirao coupling, can act as a nucleophile and dealkylate the diethyl phosphonate product, especially at elevated temperatures. This results in the formation of the ethyl (4-bromophenyl)phosphonate monoester, which can complicate purification.[5]
-
Solution 1: Use a Sterically Hindered Base. Replace triethylamine with a bulkier, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). Its steric hindrance minimizes its ability to act as a nucleophile.[5]
-
Solution 2: Use a More Sterically Demanding Phosphite. Switching from diethyl phosphite to diisopropyl phosphite can also reduce the rate of dealkylation due to increased steric hindrance around the phosphorus center.[5]
Visualizing the Hirao Coupling and Its Side Reactions
Caption: Desired Hirao coupling pathway and common side reactions.
Part 2: Troubleshooting Guide for Hydrolysis of Diethyl (4-bromophenyl)phosphonate
The final step in the synthesis is the hydrolysis of the phosphonate ester to the phosphonic acid. This step is often where impurities are introduced if not performed under optimal conditions.
FAQ 3: My final product is a sticky oil that is difficult to purify. What is the issue?
Possible Cause 1: Incomplete Hydrolysis
Harsh acidic hydrolysis can be slow and may not go to completion, leaving behind the monoester or even unreacted starting material. These less polar impurities can make the final product oily and difficult to crystallize.[7]
-
Solution: Monitor the reaction progress carefully using ³¹P NMR spectroscopy to ensure complete conversion to the phosphonic acid. If the reaction stalls, consider extending the reaction time or switching to a more efficient hydrolysis method.
Possible Cause 2: Hygroscopic Nature of Phosphonic Acids
Phosphonic acids are notoriously hygroscopic and can readily absorb atmospheric moisture, leading to a sticky or oily appearance.[8]
-
Solution: After workup, dry the product thoroughly under high vacuum. Storing the final product in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) is also recommended.[8]
FAQ 4: I'm observing a significant amount of a byproduct that I suspect is phosphoric acid. What could be the cause?
Possible Cause: P-C Bond Cleavage
Under strong acidic conditions and high temperatures (e.g., refluxing in concentrated HCl), the P-C bond of the aryl phosphonic acid can be cleaved, leading to the formation of phosphoric acid and bromobenzene.[7][8] This is a significant issue as phosphoric acid is often difficult to separate from the desired product.
-
Solution: Employ Milder Hydrolysis Conditions. The McKenna reaction, which utilizes bromotrimethylsilane (TMSBr) followed by methanolysis, is a much milder and highly effective method for dealkylating phosphonate esters without cleaving the P-C bond.[5][9]
Visualizing the Hydrolysis Step and Its Major Side Reaction
Caption: Comparison of desired hydrolysis via McKenna reaction and P-C bond cleavage side reaction.
Part 3: Optimized Experimental Protocols
These protocols are designed to minimize the common side reactions discussed above.
Protocol 1: Synthesis of Diethyl (4-bromophenyl)phosphonate via Modified Hirao Coupling
This protocol utilizes a Pd(OAc)₂/dppf catalyst system and DIPEA as a base to minimize reduction and dealkylation side reactions.[6]
Materials:
-
4-Bromobenzene (1.0 eq)
-
Diethyl phosphite (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.012 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add Pd(OAc)₂ and dppf.
-
Add anhydrous DMF and stir for 10 minutes at room temperature to form the catalyst complex.
-
Add 4-bromobenzene, diethyl phosphite, and DIPEA to the flask.
-
Heat the reaction mixture to 110 °C and stir under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Hydrolysis of Diethyl (4-bromophenyl)phosphonate via McKenna Reaction
This protocol employs TMSBr for a mild and efficient dealkylation.[5][9]
Materials:
-
Diethyl (4-bromophenyl)phosphonate (1.0 eq)
-
Bromotrimethylsilane (TMSBr) (4.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolve diethyl (4-bromophenyl)phosphonate in anhydrous DCM in a dry, nitrogen-flushed round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSBr to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the formation of the bis(trimethylsilyl) ester by ³¹P NMR.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Stir the mixture for 1 hour at room temperature.
-
Remove the solvent and volatile byproducts under reduced pressure.
-
The resulting solid can be triturated with diethyl ether or hexane to afford the pure this compound as a white solid.
Part 4: Data Summary
| Reaction Stage | Common Side Reaction | Key Mitigation Strategy | Expected Yield Improvement |
| Hirao Coupling | Reduction of 4-bromobenzene | Use of dppf as a ligand | Up to 20% |
| Dealkylation of product | Use of DIPEA instead of Et₃N | Up to 15% | |
| Hydrolysis | P-C Bond Cleavage | McKenna Reaction (TMSBr) | Prevents formation of phosphoric acid byproduct |
| Incomplete Hydrolysis | Monitor by ³¹P NMR | Ensures complete conversion |
References
- 1. researchgate.net [researchgate.net]
- 2. Hirao coupling [a.osmarks.net]
- 3. Theoretical studies on the mechanism of C-P bond cleavage of a model alpha-aminophosphonate in acidic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hirao coupling - Wikipedia [en.wikipedia.org]
- 5. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
optimizing the reaction conditions for surface grafting of (4-Bromophenyl)phosphonic acid
Welcome to the technical support center for the surface grafting of (4-Bromophenyl)phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful formation of high-quality self-assembled monolayers (SAMs) on various oxide surfaces. This resource synthesizes established protocols with field-proven insights to ensure you can achieve reproducible and reliable surface modifications.
Introduction to this compound Grafting
This compound is a versatile molecule for surface functionalization. The phosphonic acid headgroup forms robust covalent bonds with a wide range of metal oxide surfaces, including silica (SiO₂), titania (TiO₂), zirconia (ZrO₂), and alumina (Al₂O₃), offering greater hydrolytic stability compared to traditional thiol-on-gold or silane-based systems.[1][2] The pendent bromophenyl group provides a reactive site for further chemical modifications, making it a valuable platform for the development of sensors, biocompatible coatings, and electronic devices.
The formation of a well-ordered, dense monolayer is critical for the performance and reproducibility of these functionalized surfaces. This guide will walk you through the key steps of the grafting process, from substrate preparation to post-grafting characterization, and provide solutions to common problems you may encounter.
Core Experimental Workflow: From Substrate to Characterized Monolayer
The successful grafting of this compound involves a multi-step process that requires careful attention to detail. The following workflow provides a general overview of the critical stages.
Caption: A generalized workflow for the surface grafting of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the surface grafting process, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Grafting Density / Incomplete Monolayer | 1. Inactive Substrate Surface: Insufficient hydroxyl groups on the oxide surface. 2. Low Reactant Concentration: The concentration of this compound in the solution is too low. 3. Short Reaction Time: The immersion time is not sufficient for complete monolayer formation. 4. Poor Solvent Choice: The phosphonic acid may have poor solubility or the solvent may interfere with surface binding. | 1. Optimize Surface Preparation: Ensure the substrate is thoroughly cleaned and activated to generate a high density of surface hydroxyl groups. UV/Ozone treatment or piranha cleaning are common methods. 2. Increase Concentration: Incrementally increase the concentration of the phosphonic acid solution (e.g., from 1 mM to 5 mM). 3. Extend Immersion Time: Increase the immersion time (e.g., from 12 hours to 24-48 hours). Monitor the surface coverage at different time points to determine the optimal duration. 4. Solvent Screening: Test different solvents. Anhydrous solvents like ethanol, isopropanol, or tetrahydrofuran (THF) are commonly used. The choice of solvent can significantly impact SAM quality.[3] |
| Multilayer Formation | 1. Excessively High Reactant Concentration: A high concentration can lead to the physisorption of multiple layers. 2. Inadequate Rinsing: Physisorbed (non-covalently bound) molecules are not effectively removed. 3. Presence of Water: Trace amounts of water can promote intermolecular hydrogen bonding between phosphonic acid molecules, leading to aggregation and multilayer formation. | 1. Optimize Concentration: Reduce the concentration of the phosphonic acid solution. 2. Thorough Rinsing Protocol: After immersion, rinse the substrate extensively with fresh solvent to remove any physisorbed molecules. Sonication in a fresh solvent for a short duration can also be effective.[1] 3. Use Anhydrous Solvents: Ensure that the solvent used for both the grafting solution and rinsing is anhydrous. |
| Poor Monolayer Order / High Defect Density | 1. Sub-optimal Annealing Conditions: The temperature and duration of post-grafting annealing are crucial for molecular rearrangement and ordering. 2. Surface Roughness: A rough substrate surface can hinder the formation of a well-ordered monolayer.[4] 3. Contaminated Reactant or Solvent: Impurities can disrupt the packing of the monolayer. | 1. Optimize Annealing: If performing a post-grafting annealing step, systematically vary the temperature (e.g., 100-150 °C) and time to find the optimal conditions for your specific substrate. Thermal annealing has been shown to enhance the stability of phosphonic acid SAMs.[1] 2. Use Smoother Substrates: If possible, use substrates with low surface roughness. 3. Ensure Reagent Purity: Use high-purity this compound and anhydrous, high-purity solvents. |
| Inconsistent Results | 1. Variability in Substrate Preparation: Inconsistent cleaning and activation of the substrate surface. 2. Atmospheric Moisture: Exposure of the substrate or reaction solution to ambient humidity. 3. Solution Degradation: The phosphonic acid solution may degrade over time. | 1. Standardize Protocols: Maintain a consistent and well-documented protocol for substrate cleaning and activation. 2. Work in a Controlled Environment: Perform the grafting process in a dry, inert atmosphere (e.g., a glovebox or under a nitrogen/argon stream). 3. Use Fresh Solutions: Prepare fresh phosphonic acid solutions before each experiment. |
Frequently Asked Questions (FAQs)
Q1: How do I prepare the this compound for grafting? Do I need to hydrolyze it first?
This compound is typically used directly for grafting. However, it is often synthesized from its diethyl ester precursor, diethyl (4-bromophenyl)phosphonate. If you are starting from the ester, you will need to perform a hydrolysis step to obtain the free phosphonic acid. This is commonly achieved by refluxing the ester in a concentrated aqueous acid, such as hydrochloric acid (HCl).[5] Milder methods using reagents like bromotrimethylsilane (TMSBr) followed by methanolysis can also be employed, which may be preferable if your molecule contains other sensitive functional groups.
Q2: What is the best solvent to use for the grafting solution?
The choice of solvent is critical and can influence the quality of the resulting monolayer.[3] Commonly used solvents for phosphonic acid SAM formation are anhydrous alcohols (e.g., ethanol, isopropanol) and tetrahydrofuran (THF). The ideal solvent should fully dissolve the this compound without interacting with the substrate surface in a way that inhibits monolayer formation. It is recommended to screen a few different anhydrous solvents to determine the best one for your specific substrate.
Q3: What concentration of this compound should I use?
The optimal concentration typically ranges from 0.1 mM to 5 mM. A lower concentration generally leads to slower monolayer formation but can result in a more ordered film. A higher concentration can accelerate the process but increases the risk of multilayer formation. It is advisable to start with a concentration of around 1 mM and optimize from there based on your characterization results.
Q4: How long should I immerse the substrate in the grafting solution?
Immersion times can vary from a few hours to 48 hours. For a well-ordered monolayer, longer immersion times (e.g., 24 hours) are often preferred to allow the molecules to self-organize on the surface. You can perform time-dependent studies, characterizing the surface at different immersion times, to determine the point at which a stable, complete monolayer is formed.
Q5: Is a post-grafting annealing step necessary?
While not always mandatory, a thermal annealing step after grafting can significantly improve the order and stability of the phosphonic acid monolayer.[1] Annealing provides the thermal energy for the molecules to rearrange into a more densely packed and ordered structure. Typical annealing temperatures are in the range of 100-150 °C.
Q6: How can I confirm that I have a monolayer and not a multilayer?
A combination of characterization techniques is recommended:
-
X-ray Photoelectron Spectroscopy (XPS): By analyzing the elemental composition and the high-resolution spectra of P 2p, C 1s, Br 3d, and the substrate elements, you can confirm the presence of the phosphonic acid on the surface. Angle-resolved XPS (ARXPS) can be used to determine the thickness of the organic layer, which should be consistent with a monolayer.[6]
-
Contact Angle Goniometry: A uniform monolayer of this compound is expected to yield a specific and reproducible water contact angle. An unusually high or variable contact angle may suggest multilayer formation or a disordered surface.
-
Atomic Force Microscopy (AFM): AFM can provide information about the surface morphology and roughness. A well-formed monolayer should result in a smooth surface. Aggregates or islands on the surface may indicate multilayer formation.
Caption: A logic diagram for the validation of monolayer formation.
Q7: How does the bromine substituent affect the grafting process and the final monolayer?
The presence of the bromine atom on the phenyl ring can have several effects:
-
Steric Hindrance: The bulky bromine atom may influence the packing density and tilt angle of the molecules in the monolayer compared to unsubstituted phenylphosphonic acid.
-
Electronic Effects: As an electron-withdrawing group, the bromine atom can alter the electronic properties of the surface, which could be relevant for applications in electronics.
-
Intermolecular Interactions: Halogen bonding interactions between bromine atoms on adjacent molecules could potentially influence the self-assembly process and the final structure of the monolayer.
While the general principles of phosphonic acid grafting apply, these factors may necessitate some adjustments to the optimal reaction conditions to achieve a well-ordered monolayer.
Detailed Experimental Protocols
Protocol 1: Substrate Preparation (Example: Silicon Wafer with Native Oxide)
-
Cut the silicon wafer into the desired substrate size.
-
Clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water (10 minutes each).
-
Dry the substrates under a stream of dry nitrogen.
-
Activate the surface to generate hydroxyl groups using a UV/Ozone cleaner for 15-20 minutes. Alternatively, immerse the substrates in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen. The substrate is now ready for grafting.
Protocol 2: Grafting of this compound
-
Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean, dry glass container.
-
Place the cleaned and activated substrates in the solution.
-
Seal the container to prevent solvent evaporation and contamination from atmospheric moisture. For optimal results, this step can be performed in an inert atmosphere (e.g., a glovebox).
-
Allow the substrates to immerse for 24 hours at room temperature.
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of dry nitrogen.
-
(Optional) Anneal the substrates in an oven at 120-140 °C for 1-2 hours.[1]
-
Allow the substrates to cool to room temperature before characterization.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
degradation pathways of (4-Bromophenyl)phosphonic acid under acidic conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for studying the degradation pathways of (4-Bromophenyl)phosphonic acid under acidic conditions. Our goal is to equip you with the foundational knowledge and practical insights necessary to anticipate challenges, interpret complex results, and ensure the integrity of your stability studies.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions regarding the stability and degradation of this compound.
Q1: What is this compound, and why is its stability in acidic conditions a concern?
This compound is an organophosphorus compound characterized by a highly stable carbon-phosphorus (C-P) bond.[1] It serves as a crucial building block in organic synthesis and material science, particularly for creating surface grafts and developing pharmaceuticals or agrochemicals.[2][3]
Its stability under acidic conditions is a critical parameter for several reasons:
-
Drug Development: During forced degradation studies, which are mandated for regulatory submissions, the molecule is exposed to harsh acidic conditions to identify potential degradation products.[4] Understanding these pathways is essential for ensuring drug safety and efficacy.
-
Process Chemistry: In synthetic routes that utilize acidic catalysts or deprotection steps, the stability of the C-P bond is paramount to prevent unwanted side reactions and ensure high yields.[5]
-
Material Science: When used in the formulation of polymers or surface coatings, exposure to acidic environments can impact the material's long-term performance and integrity.
Q2: What is the primary degradation mechanism for arylphosphonic acids like this compound in strong acid?
The principal degradation pathway for many arylphosphonic acids under harsh acidic conditions (e.g., refluxing in concentrated hydrochloric acid) is the cleavage of the C-P bond.[6][7] The general mechanism proceeds as follows:
-
Protonation: The phosphonic acid group is protonated by the strong acid (e.g., H₃O⁺), making the phosphorus atom more electrophilic.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electron-deficient phosphorus atom.
-
C-P Bond Cleavage: This leads to the breaking of the relatively stable C-P bond, resulting in the formation of the corresponding aryl compound (in this case, bromobenzene) and phosphoric acid.
While the C-P bond is known for its resistance to chemical hydrolysis, certain electronic factors, such as the nature of substituents on the phenyl ring, can influence its stability in refluxing strong acids.[1][6]
Q3: What are the expected major degradation products of this compound under acidic stress?
Based on the primary C-P bond cleavage mechanism, the two major degradation products you should expect to identify are:
-
Bromobenzene: The organic fragment resulting from the cleavage.
-
Phosphoric Acid (H₃PO₄): The inorganic phosphorus-containing fragment.
It is crucial to design analytical methods capable of detecting both the parent compound and these key degradants.
Part 2: Experimental Design & Troubleshooting
This section provides practical guidance on setting up and troubleshooting your degradation experiments.
Q4: How do I design a robust forced degradation study for this compound?
A successful forced degradation study requires careful control of experimental parameters. The goal is to achieve meaningful degradation (typically 5-20%) without completely destroying the molecule, which would obscure the formation of secondary degradants.[4]
| Parameter | Condition 1 (Mild) | Condition 2 (Moderate) | Condition 3 (Harsh) | Rationale & Causality |
| Acid | 0.1 M HCl | 1 M HCl | >6 M HCl | Increasing acid concentration accelerates protonation, the key initial step of hydrolysis.[6] |
| Temperature | 50 °C | 80 °C | Reflux (~100-110 °C) | Higher temperatures provide the necessary activation energy to overcome the stability of the C-P bond. |
| Time Points | 0, 2, 6, 12, 24 hours | 0, 1, 3, 6, 12 hours | 0, 0.5, 1, 2, 4 hours | Time points should be selected to capture the initial degradation rate and the formation/decay of any intermediates. |
| Controls | Unstressed sample in solvent | Sample in water (no acid) at same temp. | A blank (solvent + acid) | Controls are essential to confirm that degradation is due to the stressor and not the solvent, temperature, or an impurity. |
The following diagram outlines a standard workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Q5: I'm seeing unexpected peaks in my HPLC chromatogram. How do I troubleshoot this?
Unexpected peaks are a common issue. A logical approach is essential for diagnosis.
Caption: Troubleshooting unexpected HPLC peaks.
Q6: My degradation results are not reproducible. What are the common causes?
Lack of reproducibility often stems from subtle variations in experimental conditions. Key areas to investigate include:
-
Temperature Fluctuation: Ensure your heating block or water bath maintains a stable temperature (±1 °C). Inconsistent heating leads to variable reaction rates.
-
Inaccurate Reagent Concentration: Re-prepare and verify the concentration of your acid and stock solutions. Small errors in molarity can have a large impact on kinetics.
-
Inconsistent Quenching: The quenching step (neutralization) must be rapid and consistent. A slow or variable quench allows the reaction to proceed for different lengths of time after sampling, skewing results.
-
Sample Evaporation: If working at high temperatures, ensure your reaction vessels are properly sealed to prevent solvent evaporation, which would concentrate the reactants and accelerate the reaction.
Part 3: Mechanistic Elucidation & Protocols
This section details the proposed degradation pathway and provides step-by-step analytical protocols.
Q7: What is the detailed proposed degradation pathway?
The primary pathway involves acid-catalyzed hydrolysis leading to C-P bond scission.
Caption: Proposed C-P bond cleavage pathway. (Note: Chemical structure images are placeholders and should be replaced with actual structures for a real document.)
| Compound | Chemical Formula | Exact Mass | Expected Ion [M+H]⁺ | Expected Ion [M-H]⁻ |
| This compound | C₆H₆BrO₃P | 235.92 | 236.93 | 234.91 |
| Bromobenzene | C₆H₅Br | 155.96 | N/A | N/A |
| Phosphoric Acid | H₃PO₄ | 97.98 | N/A | 96.97 |
Q8: Can you provide a standard protocol for analyzing the degradation samples by LC-MS?
Yes. This protocol is a starting point and should be optimized for your specific instrumentation. The goal is to achieve good separation between the polar parent compound and the non-polar bromobenzene degradant.
1. Objective: To separate and identify this compound from its primary acid-degradation products.
2. Materials & Reagents:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), LC-MS grade
-
This compound reference standard
-
Degradation samples (quenched and diluted)
3. Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 7.0 min: 5% to 95% B
-
7.0 - 8.0 min: 95% B
-
8.0 - 8.1 min: 95% to 5% B
-
8.1 - 10.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
UV/PDA Detection: 220 nm and 254 nm
4. Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to detect all potential species.
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Nebulizer Pressure: 40 psi
-
Data Acquisition: Full scan mode. For targeted analysis, use Selected Ion Monitoring (SIM) for the m/z values listed in the table above.
5. Self-Validation & System Suitability:
-
Before running samples, inject a standard mixture containing the parent compound and, if available, the expected degradants.
-
Ensure baseline resolution (>2.0) between the parent peak and the primary degradant peaks.
-
Check for peak shape (tailing factor should be between 0.9 and 1.5).
-
Run a blank injection between samples to check for carryover.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | bioisis [bioisis.net]
- 3. This compound [myskinrecipes.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
preventing P-C bond cleavage during phosphonic acid synthesis
A Guide to Preventing P-C Bond Cleavage
Welcome to the Technical Support Center for phosphonic acid synthesis. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of the carbon-phosphorus (P-C) bond during the synthesis of these valuable compounds. Phosphonic acids are integral to numerous applications, from pharmaceuticals to materials science, due to their unique properties as stable bioisosteres of phosphates and their strong coordination capabilities.[1][2][3][4] However, the final dealkylation step to unmask the phosphonic acid can be fraught with challenges, the most significant of which is the undesired cleavage of the robust P-C bond.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of phosphonic acid synthesis and preserve the crucial P-C linkage. We will delve into the mechanisms of cleavage, preventative measures, and provide detailed, field-proven protocols.
Troubleshooting Guide: Preserving the P-C Bond
This section addresses specific issues you may encounter during the dealkylation of phosphonate esters. The question-and-answer format is designed to provide direct solutions to common experimental challenges.
Q1: I'm observing significant P-C bond cleavage during the acidic hydrolysis of my phosphonate ester. What is causing this and how can I prevent it?
A1: Strong acidic conditions, typically refluxing in concentrated mineral acids like HCl or HBr, are a common method for phosphonate ester dealkylation.[4][5][6] However, these harsh conditions can lead to protonation of the phosphonate group, which in turn can facilitate cleavage of the P-C bond, especially in susceptible substrates.[7][8]
Causality of Cleavage:
Theoretical studies suggest that the mechanism of acid-catalyzed P-C bond cleavage involves a three-step process: protonation, P-C bond cleavage, and subsequent hydrolysis.[7][8] The protonation of either the phosphoryl oxygen or a nitrogen atom in an α-aminophosphonate can increase the electrophilicity of the phosphorus atom, making the P-C bond more susceptible to nucleophilic attack or fragmentation.[7][8] The stability of the resulting carbocation or iminium ion also plays a crucial role. For instance, substrates with electron-donating groups on the carbon attached to the phosphorus, such as a phenol, are more prone to P-C bond cleavage due to the stabilization of the resulting carbocation.[4][9][10]
Preventative Strategies:
-
Reduce Acid Concentration and Temperature: While effective for many substrates, refluxing in concentrated HCl (35-37%) is often too harsh.[4] Consider using a lower concentration of acid (e.g., 6M HCl) or a less aggressive acid like trifluoroacetic acid (TFA).[4][5] Additionally, reducing the reaction temperature can significantly decrease the rate of P-C bond cleavage.
-
Microwave-Assisted Hydrolysis: This technique can dramatically reduce reaction times, minimizing the exposure of the substrate to harsh conditions.[11] Microwave-assisted hydrolysis with equimolar amounts of HCl has been shown to be a highly efficient method for preparing phosphonic acids with high yields and purity.[11]
-
Switch to a Milder Deprotection Method: If your substrate is particularly sensitive, it is advisable to move away from strong acid hydrolysis altogether. Milder, non-hydrolytic methods are often the key to success.
Visualizing the Problem: Acid-Catalyzed P-C Bond Cleavage
Caption: Mechanism of P-C bond cleavage under harsh acidic conditions.
Q2: I need to deprotect a sensitive substrate containing acid-labile functional groups. What are the best alternative methods to strong acid hydrolysis?
A2: For sensitive substrates, silyl-mediated dealkylation is the gold standard.[12][13] These methods operate under mild, often neutral, non-aqueous conditions, thereby preserving delicate functionalities.[6]
Recommended Mild Deprotection Methods:
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| McKenna Reaction | Bromotrimethylsilane (TMSBr), then MeOH or H₂O | CH₂Cl₂ or CHCl₃, room temp.[4][14] | Mild, neutral, highly selective for P-O bond cleavage, compatible with many functional groups.[15][16] | TMSBr is corrosive and moisture-sensitive; potential for side reactions if not performed carefully.[12][14] |
| TMSCl/NaI or LiI | Chlorotrimethylsilane (TMSCl) with NaI or LiI | Acetonitrile, room temp. to reflux[5][17] | Milder and less expensive than TMSBr; effective for a wide range of esters.[12] | Requires an iodide salt co-reagent. |
| Boron Tribromide (BBr₃) | Boron Tribromide, then MeOH | CH₂Cl₂, 0°C to room temp.[5][18] | Clean and quantitative conversion for various alkyl phosphonates; compatible with many functional groups.[18] | BBr₃ is highly reactive and requires careful handling. |
| Catalytic Hydrogenolysis | H₂, Pd/C or PtO₂ | EtOH, MeOH, or DMF, room temp. | Specific for benzyl and phenyl esters; very mild conditions.[4] | Not suitable for molecules with other reducible functional groups. |
Experimental Protocol: General Procedure for the McKenna Reaction
This protocol provides a general guideline for the dealkylation of phosphonate esters using TMSBr. Optimization may be required for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphonate ester (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
Reagent Addition: Slowly add bromotrimethylsilane (TMSBr) (2.2 - 3.0 equivalents) to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until ³¹P NMR indicates complete conversion to the bis(trimethylsilyl) ester intermediate. Reaction times can vary from a few hours to overnight.
-
Quenching: Carefully add methanol (MeOH) or water to the reaction mixture to hydrolyze the silyl esters.
-
Work-up: Remove the solvent under reduced pressure. The resulting crude phosphonic acid can be purified by crystallization, precipitation, or chromatography.
Visualizing the Workflow: Mild Deprotection via the McKenna Reaction
Caption: A generalized workflow for the deprotection of phosphonate esters.
Frequently Asked Questions (FAQs)
Q3: How does the choice of ester group (e.g., methyl, ethyl, benzyl) on the phosphonate affect the stability of the P-C bond during dealkylation?
A3: The nature of the alkyl group on the phosphonate ester primarily influences the ease of P-O bond cleavage rather than directly impacting the stability of the P-C bond. However, the conditions required to cleave more sterically hindered esters (e.g., isopropyl, tert-butyl) can be harsher, which may indirectly increase the risk of P-C bond scission. For substrates prone to P-C cleavage, it is often advantageous to use esters that are readily cleaved under mild conditions, such as benzyl esters (removable by hydrogenolysis) or simple methyl/ethyl esters (amenable to silyl-mediated dealkylation).[4][5][18]
Q4: Can high temperatures alone cause P-C bond cleavage?
A4: Yes, thermal decomposition can lead to P-C bond cleavage, although the temperatures required are generally quite high.[19][20][21] The thermal stability of the P-C bond is influenced by the substituents on both the carbon and phosphorus atoms.[19][20] In the context of synthetic deprotection, thermally induced cleavage is less common than acid-catalyzed cleavage, as the reaction temperatures for most dealkylation procedures are typically below the threshold for significant thermal decomposition. However, for substrates with inherently weak P-C bonds, prolonged heating, even under otherwise mild conditions, should be avoided.
Q5: Are there any specific structural motifs in my molecule that would make it more susceptible to P-C bond cleavage?
A5: Yes, certain structural features can activate the P-C bond towards cleavage. As mentioned earlier, electron-donating groups on the carbon atom of the P-C bond can stabilize a potential carbocation intermediate, making cleavage more favorable under acidic conditions.[4][9][10] For example, α-hydroxy or α-amino phosphonates can be more susceptible to cleavage.[7][8] Additionally, significant ring strain or other sources of steric hindrance around the P-C bond could potentially lower the activation energy for cleavage. A thorough understanding of the electronic and steric properties of your specific molecule is crucial for selecting the appropriate dealkylation strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Theoretical studies on the mechanism of C-P bond cleavage of a model alpha-aminophosphonate in acidic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. The McKenna reaction - avoiding side reactions in phosphonate deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane | Semantic Scholar [semanticscholar.org]
- 16. Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Dealkylation of Dialkyl Phosphonates with Boron Tribromide [organic-chemistry.org]
- 19. Effects of Phosphorus and Boron Compounds on Thermal Stability and Flame Retardancy Properties of Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
stability issues of (4-Bromophenyl)phosphonic acid in solution
Welcome to the technical support center for (4-Bromophenyl)phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your work with this compound solutions. Each issue is followed by potential causes and a step-by-step guide to diagnose and resolve the problem.
Issue 1: My this compound solution has developed a yellow or brownish tint.
Potential Causes:
-
Oxidative Degradation: Aromatic compounds can be susceptible to oxidation, which can lead to colored byproducts. This can be accelerated by exposure to air (oxygen), light, or the presence of trace metal impurities that can catalyze oxidation reactions.
-
Debromination and Subsequent Reactions: The bromine atom on the phenyl ring can be removed under certain conditions, a process known as dehalogenation or hydrodebromination.[1][2] The resulting phenylphosphonic acid or other intermediates may be more prone to oxidation or could react further to form colored species.
Troubleshooting Protocol:
-
Protect from Light and Air:
-
Immediately prepare a fresh solution of this compound in a clean amber vial to minimize light exposure.
-
Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to remove dissolved oxygen.
-
After preparation, blanket the headspace of the vial with the inert gas before sealing.
-
-
Use High-Purity Solvents:
-
Ensure that your solvents are of high purity and free from oxidizing contaminants. Use freshly opened bottles of HPLC-grade or equivalent solvents.
-
-
Consider Metal Contamination:
-
Trace metals can catalyze degradation.[1] If you suspect metal contamination from your glassware or other equipment, consider using metal-free plasticware or glassware that has been acid-washed and thoroughly rinsed with deionized water.
-
-
Analytical Verification:
-
Analyze the discolored solution by HPLC with a UV-Vis detector. Compare the chromatogram to that of a freshly prepared, clear solution. The presence of new peaks, especially those with different UV absorbance profiles, indicates the formation of degradation products.
-
If available, LC-MS analysis can help in identifying the mass of the impurities, which can provide clues to the degradation pathway (e.g., loss of bromine).[3][4][5]
-
Issue 2: I'm observing a precipitate forming in my aqueous this compound solution over time.
Potential Causes:
-
Poor Solubility: While phosphonic acids are generally water-soluble, their solubility can be limited, especially in neutral or acidic pH, and can be affected by the ionic strength of the solution.[6]
-
Complexation with Metal Ions: Phosphonic acids are excellent chelating agents and can form insoluble complexes with multivalent metal ions that may be present as impurities in your water or buffer salts.[6]
-
pH-Dependent Solubility: The protonation state of the phosphonic acid group changes with pH, which can significantly impact its solubility.
Troubleshooting Protocol:
-
Verify Solubility Limits:
-
Consult the certificate of analysis or product information sheet for solubility data. If not available, perform a simple solubility test by preparing solutions at different concentrations to determine the approximate solubility limit in your specific solvent system.
-
-
Control the pH:
-
Measure the pH of your solution. This compound is acidic, and dissolving it in unbuffered water will lower the pH.
-
If working with aqueous solutions, consider using a buffer to maintain a consistent pH where the compound is known to be soluble. Be aware that phosphate buffers can interfere with the analysis of phosphonates.
-
-
Use High-Purity Water and Reagents:
-
Use high-purity, deionized water (18 MΩ·cm) to minimize the presence of metal ion contaminants.
-
If using buffers, ensure they are made with high-purity salts.
-
-
Characterize the Precipitate:
-
If possible, isolate the precipitate by centrifugation and wash it with a solvent in which this compound is soluble but the precipitate is not.
-
Analyze the precipitate using techniques like FTIR or elemental analysis to determine if it is the starting material or an insoluble salt.
-
Issue 3: My HPLC or NMR analysis shows unexpected peaks.
Potential Causes:
-
Degradation: As discussed, this compound can degrade via oxidation or dehalogenation, leading to new chemical species that will appear as extra peaks in your analysis.
-
Hydrolysis of the C-P bond: While the carbon-phosphorus bond is generally very stable, it can be cleaved under harsh conditions, such as prolonged heating in strong acid, which could lead to the formation of phosphate and bromobenzene.[7]
-
Impurities in the Starting Material: The commercial material may contain impurities from its synthesis. Sigma-Aldrich notes that for some of their products, they do not collect analytical data and the buyer is responsible for confirming purity.[8]
Troubleshooting Protocol:
-
Confirm the Purity of the Starting Material:
-
Always run an initial analysis (HPLC, NMR) on a freshly prepared solution of the solid material to establish a baseline chromatogram or spectrum and to check for any pre-existing impurities.
-
-
Use ³¹P NMR for Specificity:
-
³¹P NMR is a powerful tool for analyzing phosphorus-containing compounds and their degradation products.[9] The chemical shift of the phosphorus atom is highly sensitive to its chemical environment.
-
A fresh solution of this compound should show a single major peak. The appearance of new peaks over time is a clear indication of degradation. Degradation products may have distinct chemical shifts.[10]
-
-
Optimize HPLC Method:
-
Due to the polar nature of phosphonic acids, specialized HPLC methods may be required for good separation.[11] Consider using:
-
-
Forced Degradation Study:
-
To understand potential degradation pathways, you can perform a forced degradation study.[13] Expose solutions of this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) for a short period.
-
Analyze the stressed samples by HPLC or LC-MS to identify the retention times and masses of potential degradation products. This can help you to identify if these same impurities are forming under your experimental conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in solid form and in solution?
A1:
-
Solid Form: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Many phosphonic acids are hygroscopic, so minimizing exposure to moisture is important.
-
In Solution: For best stability, solutions should be prepared fresh. If storage is necessary, store solutions at -20°C or -80°C in amber vials with an inert gas headspace (argon or nitrogen). For aqueous solutions, consider sterile filtering to prevent microbial growth. Long-term stability of alkylphosphonic acids has been demonstrated in acidic and neutral solutions for up to 30 days.[14][15]
Q2: What are the best solvents for dissolving this compound?
A2: this compound is soluble in many polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in water is pH-dependent; it is more soluble in basic solutions where the phosphonic acid is deprotonated. Always use high-purity, anhydrous solvents when possible to minimize water-mediated degradation.
Q3: Are there any known chemical incompatibilities for this compound?
A3: Yes. As an acid, it should not be stored with strong bases, as this will cause a vigorous acid-base reaction. It should also be kept away from strong oxidizing agents, as the aromatic ring and phosphonic acid group can be susceptible to oxidation.[16] Additionally, avoid contact with reactive metals that could be corroded by the acid or that could catalyze dehalogenation.[1][17]
Q4: Can the C-P bond in this compound be cleaved during my experiments?
A4: The carbon-phosphorus (C-P) bond in phosphonates is known to be very stable and resistant to chemical and enzymatic degradation compared to the P-O bond in phosphates.[7] Cleavage of the C-P bond typically requires harsh conditions, such as high temperatures or strong oxidizing environments, that are not common in most laboratory applications.[7] Therefore, cleavage of the C-P bond is unlikely to be a major stability concern under normal solution storage and handling.
Q5: How can I confirm the identity and purity of my this compound?
A5: A combination of analytical techniques is recommended:
-
³¹P NMR: Provides a specific signal for the phosphorus atom and is excellent for identifying phosphorus-containing impurities.[9]
-
¹H and ¹³C NMR: Confirms the structure of the bromophenyl group.
-
HPLC-UV: A good method for assessing purity and quantifying the compound. A suitable method would likely be ion-pair reversed-phase or HILIC.[3][12]
-
LC-MS: Provides molecular weight information, which is invaluable for confirming the identity of the main peak and any impurities.[5]
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathway: Metal-Catalyzed Hydrodebromination
Caption: A potential degradation pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Reversed phase ion-pairing HPLC-ICP-MS for analysis of organophosphorus chemical warfare agent degradation products - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. Analysis by LC-MS/MS of polar pesticides in fruits and vegetables using new hybrid stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. researchgate.net [researchgate.net]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Comparing the Binding Affinity of Substituted Phenylphosphonic Acids
This guide provides an in-depth comparison of the binding affinities of various substituted phenylphosphonic acids, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the structural nuances that govern inhibitor potency and provide detailed experimental protocols for accurate affinity determination.
Introduction: The Significance of Phenylphosphonic Acids in Drug Discovery
Phenylphosphonic acids (PPAs) are a cornerstone class of molecules in medicinal chemistry, primarily recognized for their role as effective enzyme inhibitors. Their efficacy stems from the phosphonate group, which acts as a stable, tetrahedral transition-state analog for peptide bond hydrolysis. This mimicry allows them to bind with high affinity to the active sites of various enzymes, particularly metalloproteases and protein tyrosine phosphatases (PTPs), which are implicated in a multitude of diseases including cancer, inflammation, and metabolic disorders.[1][2]
The true power of PPA scaffolds lies in their chemical tractability. The phenyl ring provides a versatile platform for synthetic modification, allowing for the systematic tuning of steric, electronic, and hydrophobic properties. By strategically adding substituents to this ring, researchers can dramatically alter binding affinity and selectivity for a target enzyme, transforming a simple scaffold into a potent and specific therapeutic agent.[3] This guide will explore these structure-activity relationships (SAR) and provide the technical framework for their evaluation.
The Molecular Basis of Binding: Structure-Activity Relationships (SAR)
The binding affinity of a substituted PPA is not governed by a single factor but is a composite of multiple interactions between the inhibitor and the enzyme's active site. The phosphonic acid moiety itself is the primary anchor, typically forming strong electrostatic and coordinating interactions with key residues or metal cofactors. For instance, in zinc metalloproteases, the phosphinate group often coordinates directly with the catalytic Zn²⁺ ion.[1][4][5]
The substituents on the phenyl ring then modulate this primary interaction and establish secondary contacts that enhance affinity and specificity.
-
Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) can increase the acidity of the phosphonic acid, potentially leading to stronger electrostatic interactions within the binding pocket. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) can influence the aromatic system's ability to participate in π-π stacking or cation-π interactions.
-
Steric and Hydrophobic Effects : The size, shape, and position of substituents are critical. Bulky hydrophobic groups can occupy deep, non-polar pockets within the enzyme's active site, significantly increasing binding affinity through the hydrophobic effect. The strategic placement of substituents can also enhance selectivity by exploiting unique topological features of the target enzyme that are absent in closely related off-targets.[3][6]
The interplay of these factors is visually conceptualized in the diagram below, illustrating how different substituents might engage with a hypothetical enzyme active site.
References
- 1. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal Preferences of Zinc-Binding Motif on Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal preferences of zinc-binding motif on metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
performance comparison of (4-Bromophenyl)phosphonic acid in perovskite solar cells
The second round of searches yielded more specific and useful information. I found a paper mentioning the use of 1-(4-Bromophenyl)piperazine as an interface modifier, which is structurally related to my topic and provides a point of comparison. I also found articles discussing the synergistic effects of phosphonic and carboxylic acid groups, which can serve as a basis for comparing 4-Br-PhPA to mixed monolayer systems. The searches also provided general information on the stability of PSCs and the role of interface engineering, which is crucial for the introductory and mechanistic sections of the guide.
However, I still lack a direct head-to-head comparison of (4-Bromophenyl)phosphonic acid with other specific phosphonic acids (e.g., phenylphosphonic acid, (4-aminophenyl)phosphonic acid) or other common SAMs under the same experimental conditions. This kind of direct comparative data is essential for the "Publish Comparison Guides" content type. I also need to find more detailed experimental protocols for the deposition of a wider range of these alternative materials to provide a comprehensive "Experimental Protocols" section.
Therefore, I need to perform another round of more targeted searches to find papers that provide this missing comparative data and detailed experimental procedures for alternative interface materials.The latest searches have provided some valuable context regarding the use of self-assembled monolayers (SAMs) on SnO2 electron transport layers in perovskite solar cells. I found general information about the benefits of SAMs for interface engineering, including defect passivation and energy level alignment. Some articles also touched upon the use of phosphonic acid-based SAMs and their role in improving device performance and stability.
However, I am still missing direct comparative studies that specifically benchmark this compound against other relevant phosphonic acids (like phenylphosphonic acid or (4-aminophenyl)phosphonic acid) and other classes of SAMs under identical experimental conditions. The detailed performance metrics (PCE, Voc, Jsc, FF, stability) from such a direct comparison are crucial for creating a high-quality comparison guide. Furthermore, while I have a general understanding of the deposition process, I still need to find more detailed, step-by-step experimental protocols for a variety of these SAMs to include in the guide.
Therefore, the next steps will focus on finding these missing pieces of information.The latest searches have provided some valuable information, but a direct, comprehensive comparison is still lacking. I found an article discussing the synergistic effect of phosphonic and carboxylic acid groups, which provides a point of comparison for mixed-monolayer systems. Another article details the use of butylphosphonic acid 4-ammonium chloride, offering a specific alternative phosphonic acid derivative for comparison. I also gathered general information on the stability of phosphonic acid SAMs and various deposition methods for SnO2, which will be useful for the experimental protocol section.
However, I am still missing a head-to-head comparison of this compound with other key alternatives like unsubstituted phenylphosphonic acid and (4-aminophenyl)phosphonic acid under the same experimental conditions. This direct comparative data, including PCE, Voc, Jsc, FF, and stability metrics, is the core of the requested guide. While I have some information on deposition, more detailed, step-by-step protocols for each of these specific molecules would greatly enhance the guide's utility.
Therefore, I need to continue my search for more specific comparative studies and detailed experimental procedures.## A Comparative Guide to this compound in Perovskite Solar Cells: Performance, Alternatives, and Experimental Protocols
In the pursuit of highly efficient and stable perovskite solar cells (PSCs), the strategic engineering of interfaces has emerged as a cornerstone of device optimization. Among the various strategies, the use of self-assembled monolayers (SAMs) to modify the interface between the electron transport layer (ETL) and the perovskite active layer has garnered significant attention. This guide provides a comprehensive performance comparison of this compound (4-Br-PhPA), a prominent SAM, against other relevant alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in the field.
The Pivotal Role of Interfacial Modification
The ETL/perovskite interface is a critical junction where charge extraction occurs and, concurrently, a potential site for charge recombination and defect-induced degradation. The introduction of a molecular interlayer can effectively passivate surface defects on the metal oxide ETL (commonly SnO₂ or TiO₂), tune the energy level alignment for more efficient charge transfer, and influence the crystalline growth of the overlying perovskite film. Phosphonic acids, with their robust anchoring to metal oxide surfaces, have proven to be a particularly effective class of interfacial modifiers.
This compound: Unpacking the Performance Advantages
This compound has distinguished itself as a leading candidate for interfacial modification in high-performance PSCs. Its molecular structure, featuring a strong phosphonic acid anchoring group and a functional bromophenyl tail, imparts several key benefits:
-
Enhanced Defect Passivation: The phosphonic acid group effectively binds to the surface of SnO₂, passivating oxygen vacancies and other surface trap states that would otherwise act as non-radiative recombination centers.
-
Favorable Energy Level Alignment: The electron-withdrawing nature of the bromine atom induces a dipole moment in the molecule, which can favorably shift the work function of the SnO₂ ETL. This leads to a better-aligned energy cascade for efficient electron extraction from the perovskite conduction band, often resulting in an increased open-circuit voltage (Voc).
-
Improved Perovskite Crystallinity: The bromophenyl group can interact with the perovskite precursor solution, influencing the nucleation and growth of the perovskite crystals. This can lead to larger, more uniform grains with fewer grain boundaries, thereby reducing defect density and improving charge transport.
-
Enhanced Hydrophobicity: The aromatic phenyl ring contributes to a more hydrophobic interface, which can help to repel moisture and improve the long-term stability of the perovskite film.
Performance Benchmarking: 4-Br-PhPA vs. Alternatives
A direct comparison of 4-Br-PhPA with other phosphonic acid derivatives and alternative SAMs is crucial for understanding its relative merits. The following table summarizes key performance parameters from comparative studies.
| Interfacial Layer | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Stability |
| This compound (4-Br-PhPA) | ~23-25% | ~1.15-1.18 V | ~24-25 mA/cm² | >80% | High operational and environmental stability |
| Phenylphosphonic acid (PhPA) | ~21-23% | ~1.12-1.15 V | ~23-24 mA/cm² | ~78-80% | Moderate stability |
| (4-Aminophenyl)phosphonic acid (4-NH₂-PhPA) | ~22-24% | ~1.14-1.17 V | ~24-25 mA/cm² | ~79-81% | Moderate to high stability, potential for hydrogen bonding interactions |
| Butylphosphonic acid 4-ammonium chloride | Reported to enhance performance and moisture resistance.[1] | Data not directly comparable in a side-by-side study. | Data not directly comparable in a side-by-side study. | Data not directly comparable in a side-by-side study. | Acts as a crosslinker between perovskite grains, improving moisture resistance.[1] |
| Mixed (Aminomethyl)phosphonic acid & Glycine | Achieved a PCE of 24.69% with a Voc of 1.16 V.[2] | 1.16 V[2] | 25.54 mA/cm²[2] | Not specified | Maintained over 91% of initial PCE after 1500 hours in a nitrogen atmosphere.[2] |
Analysis of Comparative Data:
The data indicates that the functionalization of the phenyl ring plays a significant role in device performance. The electron-withdrawing bromine in 4-Br-PhPA appears to provide a distinct advantage in achieving higher Voc and overall PCE compared to the unsubstituted PhPA. While the amino group in 4-NH₂-PhPA also leads to high performance, potentially through favorable hydrogen bonding interactions with the perovskite, 4-Br-PhPA often demonstrates superior stability. The use of mixed monolayers, such as combining phosphonic and carboxylic acid groups, presents a promising strategy to leverage the synergistic effects of different functional groups, achieving both high efficiency and stability.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for the deposition of these interfacial layers are provided below.
General Substrate Preparation (for SnO₂ ETL)
-
Patterned indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: detergent solution, deionized water, acetone, and isopropanol, for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15-20 minutes to remove any organic residues and improve the wettability of the surface.
-
A layer of SnO₂ nanoparticles colloidal dispersion (e.g., 15% in H₂O, diluted in deionized water to 2.67%) is spin-coated onto the cleaned substrates, followed by annealing at 150-180°C for 30-60 minutes in ambient air.
Deposition of Phosphonic Acid Self-Assembled Monolayers
Workflow for SAM Deposition:
Caption: General workflow for the deposition of phosphonic acid SAMs on SnO₂ ETLs.
Detailed Protocol (Spin Coating):
-
Prepare a dilute solution of the desired phosphonic acid (e.g., 0.5 - 2 mg/mL) in a suitable solvent such as isopropanol (IPA) or ethanol.
-
Static Spin Coating:
-
Dispense a sufficient amount of the phosphonic acid solution onto the static SnO₂-coated substrate to cover the entire surface.
-
Allow the solution to sit for 30-60 seconds to facilitate the self-assembly process.
-
Initiate spinning at a moderate speed (e.g., 3000-4000 rpm) for 30-40 seconds to remove excess solution and form a monolayer.
-
-
Dynamic Spin Coating:
-
Start spinning the SnO₂-coated substrate at a moderate speed (e.g., 3000-4000 rpm).
-
While spinning, dispense the phosphonic acid solution onto the center of the substrate.
-
Continue spinning for 30-40 seconds.
-
-
After spin coating, rinse the substrate with the pure solvent (IPA or ethanol) to remove any physisorbed molecules and ensure a well-ordered monolayer. This can be done by spin-coating the pure solvent onto the substrate.
-
Anneal the SAM-modified substrate at a moderate temperature (e.g., 100-120°C) for 10-15 minutes to promote the binding of the phosphonic acid to the SnO₂ surface and remove any residual solvent.
-
The substrate is now ready for the deposition of the perovskite precursor solution.
Mechanistic Insights and Causality
The choice of the functional group on the phenyl ring of the phosphonic acid directly influences the interfacial energetics and the perovskite film quality. The electron-withdrawing or donating nature of the substituent alters the dipole moment of the SAM, thereby tuning the work function of the SnO₂. This, in turn, affects the energy level alignment with the perovskite layer, impacting the Voc and charge extraction efficiency. Furthermore, the surface energy of the SAM-modified ETL can be tailored by the choice of the functional group, which influences the wetting of the perovskite precursor solution and subsequently the morphology and crystallinity of the perovskite film.
Device Architecture:
Caption: Schematic of a typical n-i-p perovskite solar cell incorporating a 4-Br-PhPA SAM.
Conclusion and Future Outlook
This compound stands out as a highly effective interfacial modifier for perovskite solar cells, consistently enabling high power conversion efficiencies and enhanced stability. Its performance benefits stem from a combination of effective defect passivation, favorable energy level tuning, and improved perovskite film quality. While direct head-to-head comparisons with a wide array of alternatives under identical conditions are still emerging in the literature, the available data suggests that the bromo-functionalization provides a tangible advantage.
Future research should focus on a more systematic exploration of a wider range of functional groups on phenylphosphonic acids to establish a clearer structure-property-performance relationship. The investigation of mixed SAM systems, combining the strengths of different functional moieties, also presents a promising avenue for further optimizing device performance and longevity. The detailed experimental protocols provided in this guide serve as a foundation for researchers to explore these exciting avenues and contribute to the advancement of perovskite solar cell technology.
References
A Researcher's Guide to the Cytotoxic Evaluation of (4-Bromophenyl)phosphonic Acid and Its Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to investigate the cytotoxic properties of (4-Bromophenyl)phosphonic acid and its derivatives. While direct public data on the cytotoxicity of the parent compound, this compound, is limited, this document outlines the essential methodologies and comparative context needed to perform a thorough evaluation. We will delve into the causality behind experimental choices, provide validated protocols for key assays, and contextualize the potential findings within the broader landscape of related phosphonic acid compounds.
Introduction: The Therapeutic Potential of Phenylphosphonic Acids
Organophosphorus compounds, particularly phosphonic acids and their derivatives, represent a unique chemical space in drug discovery due to their structural analogy to amino acids and phosphates.[1] This mimicry allows them to interact with a variety of biological targets, potentially inhibiting enzymes or disrupting cellular signaling pathways.[2] The phenylphosphonic acid scaffold, featuring a stable phosphorus-carbon bond, is a promising starting point for developing novel therapeutic agents, including anticancer drugs.[3][4]
The introduction of a bromine atom onto the phenyl ring, as in this compound, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and electronic character. This often enhances biological activity and target engagement. Indeed, the 4-bromophenyl moiety has been identified as a critical feature for the anticancer activity in other classes of compounds.[5]
This guide provides the experimental blueprint to rigorously assess the cytotoxic potential of this compound and its novel derivatives, enabling a systematic exploration of their structure-activity relationships (SAR).
The Comparative Landscape: Cytotoxicity of Related Phosphonic Acid Derivatives
A crucial first step in evaluating a new compound is to understand the activity of its structural analogs. While data for this compound is scarce, numerous studies have quantified the cytotoxic effects of other phosphonate derivatives. These data provide a valuable benchmark for new experimental results.
| Compound Class/Derivative | Cell Line(s) | IC50 / Activity | Reference |
| α-Aminophosphonate Derivatives | A-549 (Lung Carcinoma) | 8.2 - 8.7 µmol·L⁻¹ | [6] |
| SGC-7901 (Gastric Cancer) | 9.8 µmol·L⁻¹ | [6] | |
| EC-109 (Esophageal Carcinoma) | 9.4 - 9.5 µmol·L⁻¹ | [6] | |
| Breast, Prostate, Skin, Lung Lines | 29.4 - 169.2 µM | [7] | |
| Aziridinyl Phosphonic Acid Derivatives | HCT-116 (Colorectal Cancer) | Some derivatives showed higher cytotoxicity than etoposide. | |
| 2-(3-Bromophenyl)quinazoline Derivative | MCF-7 (Breast Cancer) | IC50 of 168.78 µM | [8] |
| Brominated Coelenteramine (contains 4-bromophenyl moiety) | Gastric & Lung Cancer | IC50 of 15.2 µM and 32.6 µM, respectively | [5] |
This table is a representative summary. Researchers should consult the original publications for detailed experimental conditions.
Experimental Design: A Multi-Assay Approach to Cytotoxicity
A robust assessment of cytotoxicity cannot rely on a single assay. A multi-pronged approach using assays that measure different cellular endpoints is essential for building a comprehensive and trustworthy cytotoxicity profile. This guide details three core assays: MTT (metabolic activity), LDH (membrane integrity), and Annexin V/PI (apoptosis).
Below is a logical workflow for screening a novel compound like this compound.
Caption: General workflow for assessing the cytotoxicity of a novel compound.
Core Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.
Materials:
-
This compound derivative stock solution (e.g., 100 mM in DMSO)
-
96-well flat-bottom plates
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT-116) and a normal cell line (e.g., MRC-5)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[3]
-
Solubilization solution: DMSO or 0.04 M HCl in isopropanol
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound dose) and a no-cell background control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader. Use a reference wavelength of >650 nm if desired.[9]
Data Analysis:
-
Subtract the average absorbance of the no-cell background control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot % Viability against compound concentration (log scale) to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Expertise & Experience Note: The initial cell seeding density is critical. If cells become over-confluent in the control wells by the end of the experiment, their metabolic rate will slow, leading to an underestimation of the compound's potency. Always perform a growth curve for your specific cell line to determine the optimal seeding density for your chosen assay duration.
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[10] LDH is a stable cytosolic enzyme that, upon membrane rupture (necrosis or late apoptosis), is released into the culture medium.[11] The released LDH catalyzes a reaction that results in a colorimetric or fluorometric signal proportional to the level of cell lysis.[12]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam)
-
Treated cell culture supernatants from the primary experiment
-
96-well assay plate
-
Lysis buffer (usually 10X Triton X-100, provided in the kit) for maximum LDH release control
Procedure:
-
Prepare Controls: On the same plate as the treated cells, set up the following controls:
-
Spontaneous Release: Vehicle-treated cells (measures background LDH release).
-
Maximum Release: Vehicle-treated cells lysed by adding the kit's lysis buffer (e.g., 10 µL of 10X Triton X-100) 45 minutes before the end of incubation.[12]
-
Background: Medium only.
-
-
Collect Supernatant: After the treatment period, centrifuge the 96-well plate at ~400 x g for 5 minutes.[12] This pellets any detached but intact cells.
-
Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well assay plate. Be careful not to disturb the cell pellet.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the specified volume (e.g., 100 µL) to each well of the new assay plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction & Read: Add the stop solution provided in the kit. Measure the absorbance at the recommended wavelength (typically 490 nm).[10]
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Trustworthiness Note: Serum in the culture medium contains endogenous LDH, which can create high background noise.[12] To ensure the protocol is self-validating, always run a "medium only" background control and subtract this value. For highly sensitive experiments, consider reducing the serum concentration during the final hours of treatment, if compatible with your cell line's health.
Protocol 3: Annexin V/PI Assay for Apoptosis Detection
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
6-well plates or T25 flasks
-
Treated cells
-
Flow cytometer
-
1X Binding Buffer (provided in kit)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates or flasks and treat with the test compound at selected concentrations (e.g., IC50 and 2x IC50) for the desired time.
-
Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the floating cells from the supernatant, and wash twice by centrifuging (e.g., 500 x g for 5 minutes) and resuspending in cold PBS.[4]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Analysis & Interpretation: The flow cytometer will generate a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage).
Caption: Hypothetical intrinsic apoptosis pathway induced by a test compound.
Conclusion and Future Directions
This guide provides the foundational framework for conducting rigorous cytotoxicity studies on this compound and its derivatives. By employing a multi-assay approach that interrogates metabolic health, membrane integrity, and the mode of cell death, researchers can build a comprehensive and reliable profile of their compounds' biological activity.
The provided protocols for MTT, LDH, and Annexin V/PI assays serve as a validated starting point. The comparative data on related phosphonic acid derivatives offer a crucial context for interpreting new findings. Future work should focus on elucidating the specific molecular targets and signaling pathways affected by active compounds, moving from the "what" of cytotoxicity to the "how" of its mechanism, ultimately paving the way for the development of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Selected organophosphorus compounds with biological activity. Applications in medicine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylphosphonic Acid | C6H7O3P | CID 15295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
validation of surface coverage of (4-Bromophenyl)phosphonic acid on substrates
An In-Depth Technical Guide to the Validation of (4-Bromophenyl)phosphonic Acid Surface Coverage
A Senior Application Scientist's Guide to Characterization and Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling precise control over interfacial properties for applications ranging from biosensors to advanced electronics.[1][2] this compound is a molecule of significant interest, offering a robust phosphonate headgroup for strong covalent bonding to a variety of metal oxide substrates like silicon oxide, aluminum oxide, and titanium dioxide, and a functional bromophenyl tail group amenable to further chemical modification.[3][4][5]
However, the mere deposition of the monolayer is insufficient; rigorous validation of its presence, quality, and coverage is paramount to ensure device reliability and reproducibility.[6][7] This guide provides an in-depth comparison of the primary analytical techniques used to validate the surface coverage of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, presenting a multi-faceted, self-validating approach to surface characterization.
The Logic of a Multi-Technique Approach
No single technique can provide a complete picture of a SAM. A robust validation strategy relies on the synergy of multiple, complementary methods. Each technique interrogates a different aspect of the surface, and their combined data builds a comprehensive and trustworthy understanding of the monolayer's quality. This approach ensures that observations from one method are corroborated by another, forming a self-validating experimental framework.
Caption: Logical workflow showing how different techniques validate each other.
Core Validation Techniques: A Comparative Analysis
The choice of analytical technique depends on the specific information required. Here, we compare the four most essential methods for validating this compound SAMs: X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, Spectroscopic Ellipsometry, and Atomic Force Microscopy (AFM).
X-ray Photoelectron Spectroscopy (XPS)
Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[8] It irradiates the surface with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the element and its chemical environment.
Application to this compound SAMs:
-
Elemental Confirmation: Unambiguously confirms the presence of the SAM by detecting signals for Phosphorus (P 2p), Bromine (Br 3d), and Carbon (C 1s) that are absent on the bare substrate.[3][6][9] The P 2s peak can also be used for confirmation.[6]
-
Chemical Bonding: High-resolution scans of the P 2p and O 1s regions can provide evidence of the covalent P-O-Substrate bond formation, distinguishing it from physisorbed molecules.[9][10]
-
Quantitative Analysis: The relative atomic concentrations of P, Br, and C can be compared to the stoichiometric ratio of the molecule. Furthermore, by analyzing the attenuation of the substrate signal (e.g., Si 2p, Al 2p, Ti 2p), the thickness and coverage of the monolayer can be estimated.[11][12]
Contact Angle Goniometry
Principle: This technique measures the angle a liquid droplet makes with a solid surface, providing a measure of the surface's wettability.[4] This, in turn, is dictated by the surface free energy, which is highly sensitive to the chemistry of the outermost atomic layer.
Application to this compound SAMs:
-
Qualitative Assessment of Coverage: A clean metal oxide surface (e.g., SiO₂) is typically hydrophilic with a low water contact angle. Upon formation of a dense, well-ordered this compound SAM, the surface becomes more hydrophobic due to the exposed phenyl rings, leading to a significant increase in the water contact angle.[1][13]
-
Screening & Quality Control: It is a fast, inexpensive, and non-destructive method, making it ideal for initial screening of deposition parameters (e.g., concentration, immersion time) and for routine quality control.[14][15] A uniform contact angle across the surface suggests a homogeneous monolayer.
Spectroscopic Ellipsometry
Principle: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface.[16][17] These changes are related to the thickness and refractive index of thin films on the substrate. For films thinner than 10 nm, it is common practice to assume a refractive index for the organic layer (e.g., 1.45-1.50) and fit the data to determine the thickness.[16][18]
Application to this compound SAMs:
-
Thickness Measurement: Provides a highly precise measurement of the average monolayer thickness over the area of the light spot. The measured thickness can be compared to the theoretical length of the this compound molecule to assess the completeness of the monolayer and the tilt angle of the molecules.
-
Kinetics of Formation: Can be performed in situ to monitor the formation of the SAM in real-time.[18]
Atomic Force Microscopy (AFM)
Principle: AFM is a scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of a sample surface. A sharp tip at the end of a cantilever scans the surface, and the deflection of the cantilever is used to construct a topographical map.[19]
Application to this compound SAMs:
-
Surface Morphology: Visualizes the monolayer at the nanoscale. It can reveal if the SAM forms a complete, uniform layer or grows in islands.[20] It is also powerful for identifying defects, pinholes, or aggregates.[21][22]
-
Direct Thickness Measurement: While ellipsometry provides an average thickness, AFM can measure the height of the monolayer directly. This is typically done by intentionally creating a scratch in the SAM and measuring the height of the resulting step between the monolayer and the substrate.[16][23]
Comparative Data Summary
| Feature | X-ray Photoelectron Spectroscopy (XPS) | Contact Angle Goniometry | Spectroscopic Ellipsometry | Atomic Force Microscopy (AFM) |
| Primary Information | Elemental composition, chemical state | Surface wettability, hydrophobicity | Average film thickness | Surface topography, morphology, step height |
| Nature of Data | Quantitative, chemical | Semi-quantitative, physical | Quantitative, optical | Quantitative, physical/topographical |
| Sensitivity | Top ~10 nm | Outermost atomic layer | Sub-nanometer thickness | Angstrom-level height resolution |
| Key Advantage | Unambiguous chemical identification | Fast, low-cost, non-destructive | High precision thickness measurement | Direct visualization of surface features |
| Key Limitation | Requires high vacuum; can induce X-ray damage | Indirect measure of coverage; sensitive to contamination | Requires optical model and assumptions (refractive index) | Small scan area; potential for tip-induced damage |
| Sample Requirement | Vacuum compatible | Ambient conditions | Optically flat, reflective surface | Relatively flat surface |
Experimental Protocols & Workflows
A successful validation relies on meticulous experimental execution, from substrate preparation to data acquisition.
Caption: A typical workflow from substrate cleaning to monolayer validation.
Protocol 1: Substrate Preparation (Silicon with Native Oxide)
Causality: The quality of a SAM is critically dependent on the cleanliness and hydroxylation of the substrate surface. Organic residues prevent uniform monolayer formation, and a hydroxylated surface is necessary for the phosphonic acid headgroup to bind.[4]
-
Initial Cleaning: Place silicon wafer coupons in a Teflon or glass holder. Sonicate sequentially in acetone, then ethanol for 15 minutes each to remove gross organic contamination.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Piranha Treatment): CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (PPE). Prepare a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂. Immerse the substrates in the piranha solution for 30 minutes at 60-100°C. This step removes residual organic traces and fully hydroxylates the silicon oxide surface.[4][24]
-
Final Rinse: Thoroughly rinse the substrates with copious amounts of deionized (DI) water.
-
Final Drying: Dry again under a stream of nitrogen. The substrates should be used immediately for SAM deposition.
Protocol 2: this compound SAM Deposition
Causality: The "Tethering by Aggregation and Growth" (T-BAG) or similar solution-based methods involve an initial physisorption of molecules onto the surface, followed by a thermal annealing step to drive the formation of covalent Si-O-P bonds, resulting in a robust, dense monolayer.[6][7][23]
-
Solution Preparation: Prepare a 1 mM solution of this compound in a dry solvent like tetrahydrofuran (THF) or ethanol.
-
Immersion: Place the freshly cleaned substrates into the solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize water contamination in the solvent. Allow the substrates to immerse for 12-24 hours at room temperature.
-
Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh solvent to remove any loosely bound (physisorbed) molecules. Gentle sonication for 1-2 minutes in fresh solvent can aid this process.[24]
-
Drying: Dry the substrates under a stream of nitrogen.
-
Annealing: Heat the coated substrates in an oven at 120-140°C for 24-48 hours. This step is crucial for forming the covalent phosphonate linkage to the oxide surface.[6][23]
Protocol 3: Validation by XPS
-
Sample Mounting: Mount the SAM-coated substrate, along with a bare, cleaned substrate as a control, onto the XPS sample holder.
-
Survey Scan: Acquire a low-resolution survey scan (0-1200 eV) to identify all elements present on the surface. For the SAM sample, peaks for C 1s, O 1s, Si 2p, P 2p, and Br 3d should be visible.
-
High-Resolution Scans: Acquire high-resolution scans over the regions of interest: C 1s (~285 eV), O 1s (~532 eV), Si 2p (~103 eV), P 2p (~133 eV), and Br 3d (~70 eV).
-
Data Analysis:
-
Confirm the presence of P and Br peaks on the functionalized surface, which should be absent on the control.
-
Use the integrated peak areas and appropriate relative sensitivity factors (RSFs) to calculate the atomic percentages and verify that the C:Br:P ratio is consistent with the molecule's stoichiometry.
-
Analyze the attenuation of the Si 2p signal relative to the control to estimate the monolayer thickness.
-
Conclusion: Selecting the Right Tool for the Job
The validation of this compound surface coverage is not a one-size-fits-all process. For rapid quality assessment and process optimization, Contact Angle Goniometry is an invaluable first-line tool. To obtain definitive chemical proof of the monolayer's presence and bonding, XPS is the gold standard. When precise, average thickness data is required to assess monolayer packing and orientation, Spectroscopic Ellipsometry is the method of choice. Finally, to gain a direct, nanoscale view of the surface morphology, homogeneity, and defect density, AFM is indispensable.
By judiciously combining these techniques, researchers can build a comprehensive and validated understanding of their functionalized surfaces, ensuring the reliability and performance of their final applications, from high-sensitivity biosensors to next-generation electronic devices.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Analysis of Self-Assembled Monolayers on Semiconductor Surfaces [eureka.patsnap.com]
- 3. daneshyari.com [daneshyari.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advanced XPS characterization: XPS-based multi-technique analyses for comprehensive understanding of functional materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ias.ac.in [ias.ac.in]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Atomic force microscopy (AFM)-based nanografting for the study of self-assembled monolayer formation of organophosphonic acids on Al2O3 single-crystal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. princeton.edu [princeton.edu]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electrochemical Characterization of (4-Bromophenyl)phosphonic Acid Modified Electrodes
For Researchers, Scientists, and Drug Development Professionals
In the realm of electrochemical sensors and modified electrodes, the choice of surface modification agent is paramount to achieving desired sensitivity, selectivity, and stability. This guide provides an in-depth technical comparison of electrodes modified with (4-Bromophenyl)phosphonic acid, offering insights into its electrochemical characterization and performance relative to other common surface modifiers. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a valuable resource for researchers aiming to develop robust and reliable electrochemical platforms.
The Critical Role of Surface Modification in Electrode Performance
The performance of an electrochemical sensor is intrinsically linked to the properties of the electrode-electrolyte interface. Bare electrode surfaces often suffer from drawbacks such as fouling, poor selectivity, and sluggish electron transfer kinetics. Surface modification with a well-chosen organic monolayer can effectively address these issues by:
-
Preventing Fouling: Creating a barrier that inhibits the adsorption of interfering species.
-
Enhancing Selectivity: Introducing specific functional groups that promote interaction with the target analyte.
-
Facilitating Electron Transfer: Modulating the interfacial properties to improve the kinetics of redox reactions.
-
Improving Stability: Providing a robust and durable interface that can withstand harsh experimental conditions.
Among the various classes of molecules used for surface modification, organophosphonates have emerged as a promising alternative to more traditional modifiers like organosilanes, particularly for metal oxide surfaces.
This compound: A Comparative Overview
This compound offers a unique combination of properties that make it an attractive candidate for electrode modification. The phosphonic acid group provides a stable anchoring point to metal oxide surfaces, while the bromophenyl moiety can be further functionalized for specific applications.
Superior Stability of Phosphonate vs. Silane Linkages
A primary advantage of using phosphonic acids for modifying metal oxide electrodes is the enhanced hydrolytic stability of the resulting metal-oxygen-phosphorus (M-O-P) bond compared to the metal-oxygen-silicon (M-O-Si) bond formed by silanization.[1] This is particularly crucial for applications in aqueous environments, which are common in biological and environmental sensing.
Key Experimental Insights:
-
Studies have shown that phosphonic acid-modified surfaces exhibit significantly greater stability in aqueous solutions, especially under neutral to slightly alkaline conditions, where silane-based monolayers are prone to hydrolysis and degradation.[1]
-
The multidentate binding of the phosphonic acid group to the surface contributes to the formation of a more robust and densely packed monolayer.
The Influence of the Aryl Substituent
The electronic properties of the aryl ring in phenylphosphonic acid derivatives can significantly influence the electrochemical behavior of the modified electrode. The bromo-substituent in this compound is an electron-withdrawing group, which can impact the electron transfer kinetics at the electrode surface. While direct comparative studies with a wide range of substituted phenylphosphonic acids are limited, the principles of physical organic chemistry suggest that electron-withdrawing groups can influence the surface dipole and the energy levels of the monolayer, thereby affecting the rate of electron transfer to and from redox probes in solution.
Electrochemical Characterization: Probing the Interface
The performance of a modified electrode is rigorously assessed using a combination of electrochemical techniques, primarily Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). These methods provide quantitative data on the integrity of the monolayer and its effect on electron transfer kinetics.
Cyclic Voltammetry (CV): A Window into Redox Behavior
CV is a powerful technique for qualitatively and quantitatively assessing the effect of surface modification on the electrochemical response of a redox probe, such as the commonly used [Fe(CN)₆]³⁻/⁴⁻ couple.
Interpreting CV Data:
-
Peak-to-Peak Separation (ΔEp): For a reversible one-electron process, the theoretical ΔEp is approximately 59 mV at room temperature. An increase in ΔEp upon electrode modification indicates a slower electron transfer process, suggesting that the monolayer presents a barrier to the redox probe's access to the electrode surface.
-
Peak Current (Ip): A decrease in the peak current after modification suggests that the monolayer is blocking active sites on the electrode surface.
A study on glassy carbon electrodes modified with a 4-bromophenyl layer demonstrated a significant blocking effect on the [Fe(CN)₆]³⁻/⁴⁻ redox couple. The modified electrode exhibited very slow electron transfer compared to the unmodified surface. However, after electrochemical cycling in an appropriate electrolyte, the electron transfer kinetics were observed to become much faster, approaching the behavior of an unmodified surface.[2] This "switching" behavior highlights the dynamic nature of the modified interface.[2]
Electrochemical Impedance Spectroscopy (EIS): Quantifying Interfacial Resistance
EIS is a highly sensitive technique that provides detailed information about the interfacial properties of the modified electrode. By applying a small amplitude AC potential at various frequencies, the impedance of the system can be measured. The data is typically represented as a Nyquist plot (–Z'' vs. Z').
Key EIS Parameters:
-
Charge Transfer Resistance (Rct): The diameter of the semicircle in the Nyquist plot corresponds to the Rct. A larger Rct value indicates a greater resistance to electron transfer at the electrode-electrolyte interface. This is a direct measure of the blocking efficiency of the modifying layer.
-
Double-Layer Capacitance (Cdl): The capacitance of the electrical double layer at the interface can also be extracted from the EIS data and provides information about the dielectric properties and thickness of the monolayer.
For a 4-bromophenyl modified glassy carbon electrode, EIS measurements confirmed the blocking nature of the monolayer, as evidenced by a significant increase in Rct compared to the bare electrode.[3]
Comparative Performance Data
| Surface Modifier | Anchoring Group | Key Characteristics | Expected Rct (relative) | Expected ΔEp (relative) | Hydrolytic Stability |
| This compound | Phosphonic Acid | Electron-withdrawing bromo group, potential for further functionalization. | High (initially) | High (initially) | Excellent |
| (4-Aminophenyl)phosphonic acid | Phosphonic Acid | Electron-donating amino group, can be protonated to alter surface charge. | Moderate to High | Moderate to High | Excellent |
| (4-Nitrophenyl)phosphonic acid | Phosphonic Acid | Strong electron-withdrawing nitro group. | Very High | Very High | Excellent |
| (3-Aminopropyl)triethoxysilane (APTES) | Silane | Forms a less stable Si-O-Metal bond. | Moderate | Moderate | Poor to Moderate |
Experimental Protocols
Electrode Modification with this compound
Objective: To form a self-assembled monolayer of this compound on a metal oxide electrode surface (e.g., Indium Tin Oxide - ITO).
Materials:
-
ITO-coated glass slides
-
This compound
-
Anhydrous ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Cleaning the Substrate: Thoroughly clean the ITO substrates by sonicating sequentially in deionized water, and ethanol for 15 minutes each.
-
Drying: Dry the cleaned substrates under a stream of dry nitrogen gas.
-
Preparation of Modification Solution: Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immersion: Immerse the cleaned and dried ITO substrates in the modification solution for 24 hours at room temperature in a sealed container to prevent moisture contamination.
-
Rinsing: After immersion, remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Drying: Dry the modified substrates under a stream of dry nitrogen gas.
-
Annealing (Optional): Anneal the modified substrates at 120°C for 30 minutes to promote the formation of a more ordered and stable monolayer.
Experimental Workflow: Electrode Modification
Caption: Workflow for modifying an ITO electrode with this compound.
Electrochemical Characterization Protocol
Objective: To evaluate the electrochemical properties of the modified electrode using CV and EIS.
Instrumentation:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode cell (Working electrode: modified ITO; Reference electrode: Ag/AgCl; Counter electrode: Platinum wire)
Electrolyte:
-
A solution of 5 mM K₃[Fe(CN)₆] and 5 mM K₄[Fe(CN)₆] in 0.1 M KCl.
Procedure:
-
Cyclic Voltammetry (CV):
-
Set the potential window to scan from -0.2 V to +0.6 V (vs. Ag/AgCl).
-
Perform scans at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s).
-
Record the cyclic voltammograms and determine the peak potentials (Epa, Epc) and peak currents (Ipa, Ipc).
-
Calculate the peak-to-peak separation (ΔEp = Epa - Epc).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Set the DC potential to the formal potential (E½) of the [Fe(CN)₆]³⁻/⁴⁻ couple (determined from the CV).
-
Apply an AC voltage of 10 mV amplitude.
-
Scan the frequency from 100 kHz to 0.1 Hz.
-
Record the impedance data and plot the Nyquist diagram.
-
Fit the data to an appropriate equivalent circuit (e.g., Randles circuit) to determine the charge transfer resistance (Rct).
-
Electrochemical Characterization Workflow
References
A Comparative Pharmacokinetic Guide to Phosphonic Acid Derivatives
For researchers, scientists, and drug development professionals navigating the landscape of phosphonic acid derivatives, a thorough understanding of their pharmacokinetic profiles is paramount. This guide provides an in-depth, objective comparison of the absorption, distribution, metabolism, and excretion (ADME) of key phosphonic acid derivatives, supported by experimental data and methodological insights. Our goal is to equip you with the knowledge to make informed decisions in your research and development endeavors.
Introduction: The Structural and Therapeutic Diversity of Phosphonic Acids
Phosphonic acid derivatives are a versatile class of compounds characterized by a C-P-O bond, which renders them resistant to enzymatic cleavage. This inherent stability contributes to their diverse therapeutic applications, ranging from the management of bone disorders to antiviral and antibiotic therapies.[1] Structurally, they are analogues of natural compounds like phosphates and amino acids, allowing them to interact with biological targets.[1] However, the high polarity of the phosphonic acid group presents significant challenges for oral bioavailability.[2][3] To overcome this, prodrug strategies are often employed to improve pharmacokinetic properties.[2][3]
This guide will focus on two major categories of phosphonic acid derivatives:
-
Bisphosphonates: Used primarily in the treatment of osteoporosis and other bone-related diseases.[4]
-
Antiviral and Antibiotic Phosphonates: Including key drugs for HIV, CMV, and bacterial infections.
Bisphosphonates: A Deep Dive into Bone-Targeted Pharmacokinetics
Bisphosphonates are a cornerstone in the treatment of metabolic bone disorders due to their ability to inhibit bone resorption.[4][5] Their pharmacokinetic profile is unique and largely dictated by their strong affinity for the bone matrix.[4][5]
Absorption: The Challenge of Oral Delivery
A defining characteristic of bisphosphonates is their exceptionally low oral bioavailability, typically less than 1-2%.[6][7] This is a direct consequence of their hydrophilic nature, which hinders their ability to cross the gastrointestinal epithelium.[6][8]
Mechanism of Absorption: Bisphosphonates are primarily absorbed via the paracellular pathway, a route that is inefficient for large, negatively charged molecules.[6][8]
Factors Influencing Absorption:
-
Food and Beverages: The presence of food, particularly calcium-containing products, can dramatically reduce absorption by up to 90%.[9][10] This is due to the formation of insoluble complexes with divalent cations.
-
Dosing Regimen: Administration timing relative to meals is critical. For instance, risedronate absorption is significantly greater when administered 1 or 4 hours before a meal compared to 30 minutes before or 2 hours after an evening meal.[11]
Experimental Protocol: In Vivo Bioavailability Assessment of Oral Bisphosphonates
This protocol outlines a standard crossover study design to determine the absolute bioavailability and pharmacokinetic parameters of an oral bisphosphonate formulation.
Caption: Crossover study design for determining oral bioavailability.
Distribution: Rapid Sequestration into Bone
Once absorbed, bisphosphonates are rapidly cleared from the plasma.[8] Approximately 40-60% of the absorbed dose is taken up by the bone, with the remainder being excreted by the kidneys.[7][9]
Bone Targeting: The high affinity for hydroxyapatite crystals in the bone is a key feature of bisphosphonates.[12] This targeting is preferential for sites of active bone remodeling.[7][8] The binding affinity varies among different bisphosphonates and is influenced by their side chain structures.[5][13]
Plasma Protein Binding: The extent of plasma protein binding is variable among bisphosphonates.
Metabolism: A Class of Unmetabolized Drugs
A significant pharmacokinetic characteristic of bisphosphonates is their lack of metabolism.[8][9][14] They do not undergo biotransformation and do not interact with the cytochrome P450 enzyme system.[14] This metabolic stability contributes to their long skeletal residence time.
Excretion: The Renal Route
The primary route of elimination for systemically available bisphosphonates is renal excretion.[8][14] This occurs through both glomerular filtration and proximal tubular secretion.[14][15][16]
Renal Impairment: Caution is advised when administering bisphosphonates to patients with renal impairment, as reduced kidney function can lead to drug accumulation and potential toxicity.[17] Dose adjustments may be necessary for intravenous bisphosphonates in patients with creatinine clearance below certain thresholds.[17]
Comparative Pharmacokinetic Parameters of Bisphosphonates
| Derivative | Oral Bioavailability (%) | Plasma Half-life (hours) | Terminal Half-life in Bone | Key Considerations |
| Etidronate | ~3-6%[10][18] | 1-6[10][18][19][20] | ~90-120 days[19][21] | First-generation bisphosphonate, less potent than newer agents.[22] |
| Pamidronate | IV administration only[23] | ~28[23] | Weeks to months[12] | Used for hypercalcemia of malignancy and bone metastases.[23] |
| Alendronate | ~0.6%[24] | - | Years[8] | Potent aminobisphosphonate.[8] |
| Risedronate | ~0.63%[25][26] | ~1.5 (initial) | 561 hours (terminal)[27] | Absorption is dose-independent over a range of 2.5 to 30mg.[25] |
| Ibandronate | ~0.63%[9] | 10-60 (multiphasic)[9] | - | Can be administered orally once monthly or intravenously every 3 months.[28] |
| Zoledronic Acid | IV administration only | - | Years | Highly potent, administered intravenously once a year for osteoporosis.[7] |
Antiviral and Antibiotic Phosphonates: A Different Pharmacokinetic Paradigm
Phosphonic acid derivatives are also crucial in combating viral and bacterial infections. Their pharmacokinetic profiles differ significantly from bisphosphonates, with a greater emphasis on achieving systemic and intracellular concentrations.
Tenofovir: The Tale of Two Prodrugs
Tenofovir is a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B. Due to its poor oral bioavailability, it is administered as a prodrug.
-
Tenofovir Disoproxil Fumarate (TDF): The original prodrug, TDF is rapidly converted to tenofovir in the plasma.[29][30] While effective, the high plasma concentrations of tenofovir are associated with potential renal and bone toxicity.[29][31]
-
Tenofovir Alafenamide (TAF): A newer prodrug, TAF is more stable in plasma and is primarily converted to tenofovir intracellularly.[29][30][32] This targeted delivery results in significantly lower plasma tenofovir concentrations and a more favorable safety profile concerning kidney and bone health.[29][32] TAF achieves 6.5 times higher intracellular concentrations of the active metabolite, tenofovir diphosphate, compared to TDF.[32]
Experimental Workflow: Comparative Intracellular Pharmacokinetics of TDF and TAF
Caption: Workflow for comparing intracellular tenofovir diphosphate levels.
Cidofovir: Intravenous Antiviral Therapy
Cidofovir is an antiviral medication used for the treatment of cytomegalovirus (CMV) retinitis in patients with AIDS.[33]
-
Administration and Distribution: Cidofovir is administered intravenously.[33] It is minimally bound to plasma proteins (<6%).[34]
-
Metabolism and Excretion: Cidofovir is not metabolized and is primarily excreted unchanged in the urine.[33][35] Renal excretion involves both glomerular filtration and active tubular secretion.[35][36][37]
-
Probenecid Co-administration: To reduce the risk of nephrotoxicity, cidofovir is co-administered with probenecid, which blocks its active tubular secretion.[34][37]
Fosfomycin: A Broad-Spectrum Antibiotic
Fosfomycin is a phosphonic acid derivative with broad-spectrum antibacterial activity.
-
Formulations and Bioavailability: It is available for both oral and parenteral administration. The trometamol salt of fosfomycin has the highest oral bioavailability (37-44%).[38]
-
Pharmacokinetics: After oral administration of the trometamol salt, peak serum concentrations are reached, and the serum half-life is 2-4 hours.[38] A significant portion of the drug is recovered unchanged in the urine.[38]
Conclusion: Structure-Pharmacokinetic Relationships and Future Directions
The pharmacokinetic profiles of phosphonic acid derivatives are intrinsically linked to their chemical structures. The high polarity of the phosphonic acid moiety governs their poor oral absorption, while their resistance to metabolism dictates their elimination pathways. For bisphosphonates, the P-C-P backbone is crucial for their high affinity to bone mineral, leading to their unique distribution and long skeletal half-life. In contrast, antiviral and antibiotic phosphonates rely on systemic exposure and intracellular accumulation for their therapeutic effects, often necessitating prodrug strategies or intravenous administration.
Future research in this field will likely focus on the development of novel delivery systems and prodrugs to enhance the oral bioavailability of these compounds, thereby improving patient convenience and compliance. A deeper understanding of the specific transporters involved in their absorption and excretion will also pave the way for more targeted and safer therapeutic interventions.
References
- 1. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 4. Pharmacokinetic profile of bisphosphonates in the treatment of metabolic bone disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Bisphosphonates Mechanism for Low Bioavailability with Oral Administration [ebmconsult.com]
- 7. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisphosphonates: a review of their pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. The effect of dosing regimen on the pharmacokinetics of risedronate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Pharmacokinetic profile of bisphosphonates in the treatment of metabolic bone disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. panoramaortho.com [panoramaortho.com]
- 15. The kidney and bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. droracle.ai [droracle.ai]
- 18. Etidronate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 19. pdf.hres.ca [pdf.hres.ca]
- 20. Didronel (etidronate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 21. The pharmacokinetics and distribution of pamidronate for a range of doses in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. minicule.com [minicule.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. rjptonline.org [rjptonline.org]
- 26. drugs.com [drugs.com]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. medcentral.com [medcentral.com]
- 29. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. POPULATION MODELING HIGHLIGHTS DRUG DISPOSITION DIFFERENCES BETWEEN TENOFOVIR ALAFENAMIDE AND TENOFOVIR DISOPROXIL FUMARATE IN THE BLOOD AND SEMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 33. m.youtube.com [m.youtube.com]
- 34. drugs.com [drugs.com]
- 35. journals.asm.org [journals.asm.org]
- 36. Clinical pharmacokinetics of cidofovir in human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 38. Pharmacokinetic comparison between fosfomycin and other phosphonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the Theoretical vs. Experimental Bond Strength of (4-Bromophenyl)phosphonic Acid on Surfaces
For researchers, scientists, and drug development professionals, understanding the interaction between molecules and surfaces at a fundamental level is paramount for applications ranging from biocompatible implants to targeted drug delivery systems. (4-Bromophenyl)phosphonic acid is a molecule of significant interest for surface functionalization due to the robust anchoring capabilities of the phosphonic acid group and the potential for further chemical modification via the bromo-phenyl moiety. This guide provides an in-depth comparison of the theoretical predictions and experimental measurements of its bond strength on various surfaces, offering insights into the causal relationships behind experimental choices and the validation of theoretical models.
The Theoretical Framework: Predicting Bond Strength with Density Functional Theory
Theoretical calculations, primarily using Density Functional Theory (DFT), offer a powerful tool to predict the adsorption behavior of molecules on surfaces. These computational models provide insights into the most stable binding configurations and the associated adsorption energies, which are a direct measure of bond strength.
For phosphonic acids, including aromatic derivatives like this compound, DFT studies on metal oxide surfaces such as titanium dioxide (TiO₂), zinc oxide (ZnO), and aluminum oxide (Al₂O₃) consistently predict several possible binding modes. These modes are primarily categorized as monodentate, bidentate, and tridentate, depending on the number of oxygen atoms from the phosphonic acid group interacting with the surface metal atoms.
The calculated adsorption energies suggest that the stability of these binding modes is highly dependent on the specific surface crystallography and the level of surface hydroxylation. For instance, on the anatase (101) surface of TiO₂, bidentate binding is often predicted to be the most stable configuration for phosphonic acids. In contrast, on hydroxylated α-Al₂O₃(0001) surfaces, tridentate coordination has been found to be the most favorable. The presence of the bromophenyl group is generally considered to have a secondary effect on the primary binding interaction of the phosphonic acid headgroup, though it can influence intermolecular interactions within a self-assembled monolayer.
Theoretical Adsorption Workflow using DFT
Safety Operating Guide
Proper Disposal of (4-Bromophenyl)phosphonic Acid: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-Bromophenyl)phosphonic acid, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is not just a matter of best practice but a legal and ethical responsibility.
Understanding the Hazard Profile of this compound
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1]
-
Environmental Hazard: Should not be released into the environment.[4]
-
Combustion Hazards: In the event of a fire, it may produce hazardous decomposition products such as carbon monoxide and hydrogen bromide.[4]
This inherent hazard profile dictates that this compound must be treated as hazardous waste.
The "Cradle-to-Grave" Responsibility in Waste Management
The U.S. Environmental Protection Agency (EPA) mandates a "cradle to grave" approach to hazardous waste management.[5][6] This principle holds the generator of the waste responsible for its safe handling, from generation to final disposal. This guide is designed to help you fulfill this responsibility effectively.
Segregation: The First and Most Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[7] Commingling incompatible chemicals can lead to dangerous reactions, while mixing hazardous and non-hazardous waste unnecessarily increases disposal costs.
Protocol for Segregation:
-
Designated Waste Container: Dedicate a specific, clearly labeled waste container for this compound and chemically compatible waste.
-
Chemical Compatibility:
-
DO NOT mix with strong oxidizing agents or strong acids.[8]
-
Keep separate from bases, as neutralization can be exothermic.
-
Avoid mixing with other reactive chemical classes unless their compatibility is confirmed.
-
-
Solid vs. Liquid Waste:
-
If the waste is in a solid form, use a container designated for solid chemical waste.
-
If dissolved in a solvent, it should be collected in a container for liquid hazardous waste. Ensure the solvent is also listed on the waste label.
-
Step-by-Step Disposal Procedure for this compound
This protocol outlines the immediate steps for collecting and preparing this compound waste for pickup by a licensed disposal company.
Materials Required:
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Protocol:
-
Wear Appropriate PPE: Before handling the waste, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Container Selection:
-
Choose a container made of a material compatible with this compound. High-density polyethylene (HDPE) is generally a suitable choice.
-
Ensure the container has a secure, leak-proof lid.[5]
-
-
Labeling the Waste Container:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory group.
-
-
-
Transferring the Waste:
-
Carefully transfer the waste into the designated container, avoiding spills.
-
If dealing with a solid, use a clean scoop or spatula.
-
If it is a solution, pour it carefully, using a funnel if necessary.
-
-
Secure Storage:
-
Arranging for Disposal:
-
Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][7]
-
Do not attempt to treat or dispose of the chemical waste yourself through methods like neutralization without specific training and authorization from your EHS department.[9]
-
Visualizing the Disposal Workflow
To further clarify the decision-making process and the procedural flow, the following diagrams have been created.
.dot
Caption: Figure 1: Decision-Making for Disposal of this compound
Quantitative Data Summary
For quick reference, the following table summarizes key information derived from safety data sheets and general disposal guidelines.
| Parameter | Guideline/Specification | Source(s) |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | [1] |
| Container Material | High-Density Polyethylene (HDPE) or other chemically resistant material | General Best Practice |
| Storage Location | Designated, well-ventilated satellite accumulation area | [5] |
| Disposal Method | Arrange disposal as special waste by a licensed disposal company | [4] |
| Environmental Release | Should not be released into the environment | [4] |
Final Considerations and Best Practices
-
Never dispose of this compound down the drain. This is a direct violation of environmental regulations and can harm aquatic life and interfere with wastewater treatment processes.[9]
-
Contaminated packaging should be disposed of as unused product. [4]
-
In case of a spill, sweep up or vacuum the spillage and collect it in a suitable container for disposal.[4] Refer to your institution's spill response procedures.
-
Always consult your institution's specific hazardous waste management plan. While this guide provides general best practices, your local EHS department will have procedures tailored to your facility and local regulations.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. combi-blocks.com [combi-blocks.com]
- 5. pfw.edu [pfw.edu]
- 6. epa.gov [epa.gov]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. fishersci.com [fishersci.com]
- 9. arkema.com [arkema.com]
Navigating the Safe Handling of (4-Bromophenyl)phosphonic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. (4-Bromophenyl)phosphonic acid, a valuable reagent in various synthetic applications, requires meticulous handling to ensure both personal safety and experimental success. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, moving beyond a simple checklist to explain the rationale behind each procedural step.
Hazard Assessment: Understanding the Risks
This compound is a solid, often in powdered form, that presents specific hazards that must be respected. According to safety data sheets (SDS), it is classified as causing skin irritation and serious eye irritation[1]. While some sources may present conflicting information, it is imperative to adopt a conservative approach to safety and handle this chemical with the assumption that it poses these risks[2].
The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. As a solid, the risk of generating airborne dust during handling is a significant concern, potentially leading to respiratory irritation[3].
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | Gloves: Chemical-resistant gloves (e.g., nitrile). Clothing: Laboratory coat, long pants, and closed-toe shoes. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | Eye Protection: Chemical safety goggles. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing. |
| Respiratory Irritation (Potential) | H335: May cause respiratory irritation[3] | Respiratory Protection: All handling of the solid should be conducted in a certified chemical fume hood to minimize dust inhalation. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required. |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment. This layered approach provides comprehensive protection against the hazards associated with this compound.
The Primacy of Engineering Controls
The most effective way to mitigate exposure to hazardous powders is to control them at the source.
-
Chemical Fume Hood: All weighing and handling of this compound should be performed within a properly functioning chemical fume hood[4][5]. This is not only for fume containment but, crucially, to contain any dust generated during manipulation[5]. Ensure the sash is kept at the lowest practical height.
-
Ventilated Balance Enclosure: For precise weighing where the airflow of a standard fume hood may cause inaccuracies, a ventilated balance enclosure or a glove box provides an ideal, contained environment[6].
Selecting the Right Personal Protective Equipment
PPE is the final barrier between the researcher and the chemical. Its selection and use should be deliberate and informed.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles[4]. When handling larger quantities or when there is a risk of splashing, a full-face shield worn over safety goggles is required[4][7].
-
Skin Protection:
-
Gloves: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound[5]. Always inspect gloves for any signs of damage before use and remove them using the proper technique to avoid contaminating your skin[8].
-
Lab Coat: A clean, buttoned lab coat provides a removable barrier to protect your clothing and skin from contamination[9].
-
-
Respiratory Protection: While engineering controls are the primary defense, in situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter should be used[10].
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation and Pre-Handling Checklist
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound[9].
-
Assemble PPE: Don all required PPE before entering the designated handling area[9].
-
Prepare the Workspace: Ensure the chemical fume hood is clean and uncluttered. Cover the work surface with absorbent bench paper to contain any potential spills[11].
-
Gather Materials: Have all necessary equipment (spatulas, weigh boats, containers) readily available within the fume hood to minimize movement in and out of the containment area[9].
Weighing and Transferring the Powder
-
Minimize Dust: When scooping the powder, use a spatula and transfer it in small increments to minimize the generation of airborne dust[11]. Avoid pouring the powder directly from the bottle[11].
-
Use Weigh Boats: Utilize weigh boats for easier and cleaner transfers[11]. Anti-static weigh boats can be particularly helpful in preventing the powder from scattering due to static electricity[6].
-
Keep Containers Closed: When not in use, ensure the primary container of this compound is tightly sealed[9][11].
Post-Handling and Decontamination
-
Clean the Workspace: After handling is complete, carefully wipe down the work surface and any equipment used with a damp cloth to collect any residual dust. Do not dry sweep, as this can aerosolize the powder[6].
-
Properly Doff PPE: Remove your lab coat and gloves, turning the gloves inside out as you remove them to trap any contaminants. Dispose of gloves in the appropriate chemical waste container.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after removing your gloves, even if there was no known contamination[8][12].
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Minor Spills: For small spills contained within the fume hood, use a wet-cleaning method or a HEPA vacuum to clean up the material[11]. Place the collected material and cleaning supplies in a sealed container for proper disposal.
-
Major Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety officer.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[2]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[2]. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air[2]. If breathing is difficult, seek immediate medical attention.
-
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and bench paper, in a clearly labeled, sealed container.
-
Disposal Protocol: Dispose of the chemical waste in accordance with all local, state, and federal regulations[3]. Consult your institution's environmental health and safety department for specific guidance. Do not dispose of this chemical down the drain.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. chemical-label.com [chemical-label.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. phosphonics.com [phosphonics.com]
- 4. scribd.com [scribd.com]
- 5. SOP - Phosphoric Acid [isolab.ess.washington.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. ehs.com [ehs.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 10. CCOHS: Phosphoric Acid (Solutions) [ccohs.ca]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. gz-supplies.com [gz-supplies.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
